TETi76
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H16O5 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
diethyl 2-hydroxy-4-methylidenepentanedioate |
InChI |
InChI=1S/C10H16O5/c1-4-14-9(12)7(3)6-8(11)10(13)15-5-2/h8,11H,3-6H2,1-2H3 |
InChI Key |
KEGNSROWYBDVRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(=C)C(=O)OCC)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of TETi76: A Targeted Approach Against TET2-Mutant Leukemias
For Immediate Release
A novel synthetic molecule, TETi76, demonstrates a highly selective mechanism of action against myeloid leukemias characterized by mutations in the TET2 gene. This in-depth guide elucidates the molecular underpinnings of this compound, detailing its targeted inhibition of the TET family of dioxygenases, the resultant cellular consequences, and the preclinical evidence supporting its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and hematology.
Executive Summary
This compound is a small molecule inhibitor designed to mimic the natural metabolite 2-hydroxyglutarate (2HG), a known endogenous inhibitor of Ten-Eleven Translocation (TET) enzymes.[1][2] In myeloid malignancies, loss-of-function mutations in the TET2 gene are common drivers of the disease. While the TET2 enzyme is inactivated, the malignant cells become dependent on the residual enzymatic activity of the remaining TET family members, TET1 and TET3, for their survival and proliferation.[3][4] this compound exploits this dependency by acting as a pan-TET inhibitor, competitively binding to the active site of TET enzymes and suppressing their function.[5] This targeted inhibition leads to a reduction in global 5-hydroxymethylcytosine (5hmC) levels, induction of apoptosis, and selective elimination of TET2-mutant leukemic cells, while sparing normal hematopoietic cells.[4][5] Preclinical studies have validated this mechanism, showcasing the potential of this compound as a precision therapeutic for TET2-mutant hematological cancers.[2][6][7]
Signaling Pathway and Mechanism of Action
The central mechanism of this compound revolves around the inhibition of the TET family of Fe(II)- and α-ketoglutarate-dependent dioxygenases. These enzymes play a critical role in DNA demethylation by oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), and further to 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC). This process is fundamental for epigenetic regulation of gene expression.
In TET2-mutant leukemias, the cancer cells' survival is paradoxically reliant on the remaining activity of TET1 and TET3. This compound disrupts this delicate balance.
As illustrated, this compound selectively targets the residual TET1/3 activity that TET2-mutant cells depend upon, leading to a significant drop in 5hmC and subsequent cell death.
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Potency of this compound
| Target | IC50 (μM) |
| TET1 | 1.5[5] |
| TET2 | 9.4[5] |
| TET3 | 8.8[5] |
Table 2: Cellular Activity of this compound in Leukemia Cell Lines
| Cell Line | Genotype | 50% 5hmC Inhibition (μM) |
| K562 | TET2+/+ | 20-37[5] |
| MEG-01 | Not Specified | 20-37[5] |
| SIG-M5 | TET2-/- | 20-37[5] |
| OCI-AML5 | Not Specified | 20-37[5] |
| MOLM13 | TET2-/- | 20-37[5] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Cell Line | Treatment Regimen | Outcome |
| C57BL6 Mice (Mixed Bone Marrow Transplant) | Tet2-/- (CD45.2) | 25 mg/kg, IP, daily, 5 days/week, 4 weeks | Limited proliferative advantage of Tet2-/- cells.[5] |
| NSG Mice (Subcutaneous Xenograft) | SIG-M5 (Human TET2-/-) | 50 mg/kg, oral | Significantly reduced tumor burden.[5] |
| C57BL6 Background Mice (Tet2+/+, +/-, -/-) | N/A | 50 mg/kg, oral, 5 days/week, 3 months | Reduced spleen size in Tet2-deficient mice in a gene-dose-dependent manner with no significant effect on body weight or blood counts.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments performed to characterize the mechanism of action of this compound.
In Vitro TET Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human TET1, TET2, and TET3.
Methodology:
-
Recombinant human TET catalytic domains (TET1, TET2, and TET3) were used.
-
The assay was performed in a reaction buffer containing Fe(II), α-ketoglutarate, and a methylated DNA substrate.
-
This compound was serially diluted and added to the reaction mixture.
-
The reaction was incubated to allow for the enzymatic conversion of 5mC to 5hmC.
-
The amount of 5hmC produced was quantified using an enzyme-linked immunosorbent assay (ELISA) with a specific antibody against 5hmC.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular 5hmC Quantification
Objective: To measure the effect of this compound on global 5hmC levels in leukemia cell lines.
Methodology:
-
Human leukemia cell lines (K562, MEG-01, SIG-M5, OCI-AML5, and MOLM13) were cultured under standard conditions.
-
Cells were treated with increasing concentrations of this compound for 12 hours.
-
Genomic DNA was extracted from the treated cells.
-
Dot blot analysis was performed by spotting serial dilutions of the genomic DNA onto a nitrocellulose membrane.
-
The membrane was probed with specific antibodies against 5hmC and 5mC (as a loading control).
-
The signal intensity of the dots was quantified, and the ratio of 5hmC to 5mC was calculated to determine the relative global 5hmC content.
-
The concentration of this compound that resulted in a 50% reduction in the 5hmC/5mC ratio was determined.[7]
Apoptosis Assay
Objective: To assess the induction of programmed cell death by this compound in TET2-deficient cells.
Methodology:
-
SIG-M5 (TET2-/-) cells were treated with this compound at various concentrations and for different durations.
-
Cells were harvested and stained with Annexin V and Propidium Iodide (PI).
-
The stained cells were analyzed by flow cytometry.
-
Apoptotic cells were identified as Annexin V-positive (early apoptosis) and Annexin V/PI-positive (late apoptosis).
-
The percentage of apoptotic cells was quantified for each treatment condition.[7]
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of human leukemia.
Methodology:
-
Immunodeficient NSG (NOD scid gamma) mice were used.
-
Human TET2-/- leukemia cells (SIG-M5) were implanted subcutaneously into the flanks of the mice.
-
Once tumors were established, mice were randomized into treatment and vehicle control groups.
-
This compound was administered orally at a dose of 50 mg/kg.
-
Tumor volume was measured regularly using calipers.
-
At the end of the study, tumors were excised and weighed.[5]
Logical Relationships and Experimental Workflow
The following diagrams illustrate the logical framework for the development and validation of this compound and the general workflow of the preclinical studies.
References
- 1. iaspoint.com [iaspoint.com]
- 2. Research Portal [scholarship.miami.edu]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Therapeutic Strategy for Preferential Targeting of TET2 Mutant and TET-dioxygenase Deficient Cells in Myeloid Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
TETi76: A Selective TET Enzyme Inhibitor for Targeting TET2-Mutant Hematological Malignancies
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Ten-Eleven Translocation (TET) family of dioxygenases, comprising TET1, TET2, and TET3, are critical regulators of DNA methylation and gene expression.[1][2][3] These enzymes catalyze the iterative oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC), thereby playing a pivotal role in active DNA demethylation.[1][2][3] Dysregulation of TET enzyme function, particularly loss-of-function mutations in TET2, is a frequent event in myeloid neoplasms, leading to aberrant hematopoiesis and leukemogenesis.[4][5] TETi76 has emerged as a potent and selective, orally active small-molecule inhibitor of the TET enzyme family.[6][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and development of this compound as a targeted therapeutic for TET2-mutant hematological malignancies.
Introduction to TET Enzymes and Their Role in Cancer
The TET enzymes are α-ketoglutarate and Fe(II)-dependent dioxygenases that play a crucial role in epigenetic regulation.[2] By converting 5mC to its oxidized derivatives, they initiate the process of DNA demethylation, which is essential for normal development and cellular differentiation.[1][3][8] The process of active DNA demethylation involves the initial oxidation of 5mC by TET enzymes, followed by the excision of the oxidized bases by thymine-DNA glycosylase (TDG) and subsequent replacement with an unmodified cytosine through the base excision repair (BER) pathway.[2][8]
Loss-of-function mutations in TET2 are among the most common genetic alterations in myeloid malignancies, including myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[4][5] These mutations lead to a global reduction in 5hmC levels, hypermethylation of CpG islands, and altered gene expression, ultimately promoting the clonal expansion of hematopoietic stem and progenitor cells.[4] Interestingly, cells with TET2 mutations often retain residual TET activity from TET1 and TET3, which is crucial for their survival and proliferation.[9][10] This dependency creates a therapeutic window for targeting these malignant clones with a TET enzyme inhibitor.
This compound: A Selective Inhibitor of TET Enzymes
This compound is a small molecule designed to selectively inhibit the catalytic activity of TET enzymes.[6][7] It was developed based on the principle of synthetic lethality, where the inhibition of residual TET activity in TET2-mutant cells leads to their preferential elimination.[4][9]
Mechanism of Action
This compound acts as a competitive inhibitor, binding to the active site of TET enzymes and preventing the binding of their natural substrate, 5mC.[6][7] This inhibition leads to a dose-dependent reduction in intracellular 5hmC levels.[6][7] Studies have shown that this compound mimics the gene expression signature caused by TET2 deficiency.[6][7] The therapeutic strategy behind this compound is based on the observation that while TET2-mutant cells can survive with the compensatory activity of TET1 and TET3, further inhibition of all TET activity is selectively lethal to these cells, while sparing normal hematopoietic cells.[5][9]
Figure 1: Competitive Inhibition of TET Enzymes by this compound.
In Vitro and In Vivo Efficacy
This compound has demonstrated significant efficacy in both in vitro and in vivo models of TET2-mutant leukemia.
Data Presentation
| Parameter | Value | Reference |
| IC50 TET1 | 1.5 µM | [6][7] |
| IC50 TET2 | 9.4 µM | [6][7] |
| IC50 TET3 | 8.8 µM | [6][7] |
| 5hmC Inhibition (50%) in leukemia cell lines | 20-37 µM | [6][7] |
| In vivo dosage (mouse model, IP) | 25 mg/kg; once daily, 5 days per week | [6][7] |
| In vivo dosage (mouse model, oral) | 50 mg/kg; 5 days per week | [6][7] |
Table 1: Quantitative Data for this compound
In vitro studies have shown that this compound induces a dose-dependent decrease in 5hmC levels in various human leukemia cell lines.[6][7] Furthermore, it preferentially restricts the clonal growth of TET2-mutant hematopoietic precursor cells while not affecting the growth of normal hematopoietic cells.[6][7] Treatment with this compound has been shown to induce apoptosis in TET2-deficient cells, as evidenced by increased Annexin V staining and cleavage of PARP1 and caspase-3.[9]
In vivo studies using mouse models have confirmed the oral bioavailability and anti-leukemic activity of this compound.[6][7] In a xenograft model using a human TET2-/- leukemia cell line, oral administration of this compound significantly reduced tumor burden without causing significant changes in the overall body weight or blood counts of the mice.[6][7] Moreover, in a competitive repopulation model, this compound limited the proliferative advantage of Tet2-/- cells.[6][7]
Signaling Pathways Modulated by this compound
The inhibition of TET enzymes by this compound leads to significant alterations in gene expression and downstream signaling pathways.
DNA Demethylation Pathway
The primary pathway affected by this compound is the DNA demethylation pathway. By inhibiting TET enzymes, this compound prevents the oxidation of 5mC, leading to the maintenance of DNA methylation and subsequent gene silencing.
Figure 2: TET-mediated DNA Demethylation Pathway and this compound Inhibition.
TNFα and Interferon-α Signaling
Gene expression analyses of cells treated with this compound have revealed significant upregulation of TNFα signaling and downregulation of interferon-α signaling.[9] The precise mechanisms by which TET inhibition modulates these pathways are still under investigation but are thought to be mediated by changes in the methylation status of key regulatory genes within these pathways.
Figure 3: Effect of this compound on Downstream Signaling Pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
TET Enzyme Inhibition Assay
Objective: To determine the IC50 values of this compound for TET1, TET2, and TET3.
Materials:
-
Recombinant human TET1, TET2, and TET3 catalytic domains
-
Methylated DNA substrate (e.g., biotinylated oligonucleotide with a single 5mC)
-
α-ketoglutarate, Fe(II), Ascorbate
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Detection reagents (e.g., anti-5hmC antibody, streptavidin-HRP, and a suitable substrate)
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the reaction components in the following order: assay buffer, TET enzyme, this compound or DMSO (vehicle control), and α-ketoglutarate, Fe(II), and Ascorbate.
-
Pre-incubate the mixture for 15 minutes at room temperature.
-
Initiate the reaction by adding the methylated DNA substrate.
-
Incubate the reaction for 1 hour at 37°C.
-
Stop the reaction by adding EDTA.
-
Detect the amount of 5hmC produced using an ELISA-based method with an anti-5hmC antibody.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
5hmC Dot Blot Assay
Objective: To measure the global levels of 5hmC in genomic DNA from cells treated with this compound.
Materials:
-
Genomic DNA isolated from treated and untreated cells
-
Denaturation buffer (0.4 M NaOH, 10 mM EDTA)
-
Neutralization buffer (2 M ammonium acetate, pH 7.0)
-
Nylon membrane
-
UV crosslinker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Anti-5hmC antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Quantify the genomic DNA concentration.
-
Denature 1-2 µg of genomic DNA in denaturation buffer for 10 minutes at 95°C.
-
Immediately place the samples on ice and neutralize with neutralization buffer.
-
Spot the denatured DNA onto a nylon membrane.
-
Allow the membrane to air dry and then UV crosslink the DNA to the membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-5hmC antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the dot intensity using image analysis software. A methylene blue stain of the membrane can be used as a loading control.
Cell Viability Assay
Objective: To determine the effect of this compound on the viability of leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., K562, MOLM13)
-
Cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or trypan blue)
-
96-well plates
Procedure:
-
Seed the leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or cell count) using a plate reader or a cell counter.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V/PI Apoptosis Assay
Objective: To detect and quantify apoptosis in cells treated with this compound.
Materials:
-
Leukemia cell lines
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat the cells with this compound or DMSO for the desired time (e.g., 24, 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot Analysis
Objective: To detect the expression and cleavage of apoptosis-related proteins.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer
-
Primary antibodies (e.g., anti-PARP1, anti-cleaved caspase-3, anti-NRF2, anti-NQO1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare cell lysates and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate.
Colony-Forming Unit (CFU) Assay
Objective: To assess the effect of this compound on the clonogenic potential of hematopoietic progenitor cells.
Materials:
-
Bone marrow mononuclear cells from mice or human sources
-
Methylcellulose-based medium supplemented with appropriate cytokines
-
This compound
-
35 mm culture dishes
Procedure:
-
Isolate bone marrow mononuclear cells.
-
Mix the cells with the methylcellulose medium containing different concentrations of this compound or DMSO.
-
Plate the cell mixture in 35 mm culture dishes.
-
Incubate the dishes for 7-14 days at 37°C in a humidified incubator with 5% CO2.
-
Count the number of colonies (e.g., CFU-GM, BFU-E) under an inverted microscope.
In Vivo Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in vivo.
Materials:
-
Immunodeficient mice (e.g., NSG)
-
Human leukemia cell line with a TET2 mutation (e.g., SIG-M5)
-
This compound formulated for oral or intraperitoneal administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant the human leukemia cells into the flank of the immunodeficient mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer this compound or vehicle control to the mice according to the specified dose and schedule.
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Figure 4: Experimental Workflow for this compound Characterization.
Conclusion
This compound represents a promising therapeutic strategy for the selective targeting of TET2-mutant hematological malignancies. Its ability to competitively inhibit TET enzymes and preferentially induce apoptosis in cancer cells, while sparing normal cells, highlights its potential as a targeted therapy. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers to further investigate and advance this compound towards clinical applications. Continued research into the downstream signaling effects of this compound will further elucidate its mechanism of action and may reveal additional therapeutic opportunities.
References
- 1. Role of TET dioxygenases in the regulation of both normal and pathological hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Tet-mediated DNA demethylation regulates specification of hematopoietic stem and progenitor cells during mammalian embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of TET enzymes in DNA methylation, development, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. kumc.edu [kumc.edu]
- 10. mdpi.com [mdpi.com]
The Role of TETi76 in Leukemia Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TETi76 is a novel, orally active, synthetic small molecule that functions as a pan-inhibitor of the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, and TET3). In the landscape of leukemia research, this compound has emerged as a promising therapeutic agent, particularly for myeloid malignancies harboring loss-of-function mutations in the TET2 gene. These mutations are prevalent in various hematological cancers, including acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). The therapeutic strategy underpinning this compound leverages the principle of synthetic lethality. While normal hematopoietic cells can compensate for the loss of TET2 activity through the redundant functions of TET1 and TET3, leukemia cells with a TET2 mutation become critically dependent on the residual activity of TET1 and TET3 for their survival and proliferation. By inhibiting all three TET enzymes, this compound selectively induces apoptosis in these malignant cells, while sparing their healthy counterparts. This guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its investigation.
Mechanism of Action
This compound was rationally designed to mimic the oncometabolite 2-hydroxyglutarate (2-HG), a natural inhibitor of TET enzymes.[1][2] It competitively binds to the active site of TET enzymes, thereby preventing the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a crucial step in DNA demethylation.[1] In TET2-mutant leukemia cells, the resulting global reduction in 5hmC levels disrupts the epigenetic landscape, leading to altered gene expression and the induction of apoptosis.[1][3]
Signaling Pathways Modulated by this compound
Gene expression analyses have revealed that this compound treatment in TET2-mutant leukemia cells leads to the significant upregulation of TNFα signaling and the downregulation of interferon-α signaling.[1] Furthermore, this compound induces an oxidative stress response, evidenced by an eight-fold increase in the expression of the oxidative stress sensor NQO1, a target of the NRF2 transcription factor.[1] The induction of apoptosis is a key downstream effect of this compound, confirmed by the cleavage of PARP1 and caspase-3.[1][3]
Quantitative Data
In Vitro Efficacy
The inhibitory potential of this compound against the TET enzyme family has been quantified through IC50 values. Furthermore, its cytotoxic effects have been evaluated across various leukemia cell lines.
| Target | IC50 (µM) |
| TET1 | 1.5 |
| TET2 | 9.4 |
| TET3 | 8.8 |
| Table 1: Inhibitory concentration (IC50) of this compound against TET enzymes. |
| Cell Line | Description | IC50 of this compound (µM) |
| K562 | Chronic Myelogenous Leukemia (TET2+/+) | 40 |
| K562 (TET2/TET3 double knockout) | Engineered Chronic Myelogenous Leukemia | ~10 |
| SIG-M5 | Acute Myeloid Leukemia (TET2-/-) | Not explicitly stated, but sensitive |
| MOLM13 | Acute Myeloid Leukemia | Not explicitly stated, but sensitive |
| Table 2: Cytotoxicity (IC50) of this compound in various leukemia cell lines. |
In Vivo Efficacy
Preclinical studies in mouse models have demonstrated the in vivo efficacy of this compound in restricting the growth of TET2-mutant leukemia.
| Model | Cell Line/Genotype | Treatment Regimen | Key Findings |
| Xenograft Model (NSG mice) | SIG-M5 (human TET2-/- leukemia) | 50 mg/kg, oral, 5 days/week | Significantly reduced tumor burden.[1] |
| Competitive Reconstitution Model (C57BL/6 mice) | Tet2-/- (CD45.2) vs. Tet2+/+ (CD45.1) bone marrow | 25 mg/kg, intraperitoneal, 5 days/week for 4 weeks | Limited the proliferative advantage of Tet2-/- cells. |
| Long-term Treatment Model (C57BL/6 background) | Tet2+/+, Tet2+/-, and Tet2-/- mice | 50 mg/kg, oral, 5 days/week for 3 months | Reduced spleen size in Tet2-deficient mice in a gene-dose-dependent manner with no significant effect on body weight or overall blood counts. |
| Table 3: Summary of in vivo studies of this compound in leukemia models. |
Experimental Protocols
In Vitro Assays
This protocol is used to measure the global levels of 5-hydroxymethylcytosine in genomic DNA following this compound treatment.
Materials:
-
Genomic DNA extracted from treated and control cells
-
0.1 M NaOH
-
6.6 M Ammonium Acetate
-
Hybond-N+ membrane
-
UV cross-linker
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibody: anti-5hmC
-
HRP-conjugated secondary antibody
-
ECL detection reagents
Procedure:
-
Denature 1-2 µg of genomic DNA in 0.1 M NaOH at 95°C for 10 minutes.
-
Neutralize the reaction with 0.1 volume of 6.6 M ammonium acetate and place on ice.
-
Spot serial dilutions of the denatured DNA onto a Hybond-N+ membrane.
-
Air dry the membrane and UV-crosslink the DNA to the membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-5hmC antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using ECL reagents and an appropriate imaging system.
This flow cytometry-based assay is used to quantify apoptosis in leukemia cells treated with this compound.[4][5]
Materials:
-
Treated and control leukemia cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest cells and wash twice with cold PBS.
-
Resuspend cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
In Vivo Models
This model is used to assess the in vivo efficacy of this compound on the growth of human leukemia tumors.[6][7][8][9][10]
Procedure:
-
Resuspend human leukemia cells (e.g., SIG-M5) in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject 5-10 x 10^6 cells into the flank of immunodeficient mice (e.g., NSG mice).
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.
-
Administer this compound or vehicle according to the specified dosing regimen (e.g., 50 mg/kg, orally, 5 days a week).
-
Monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
This assay evaluates the effect of this compound on the competitive fitness of TET2-mutant hematopoietic stem and progenitor cells.[11][12][13][14][15]
Procedure:
-
Isolate bone marrow cells from donor mice with distinct congenic markers (e.g., CD45.1 and CD45.2) and different Tet2 genotypes (e.g., Tet2+/+ and Tet2-/-).
-
Mix the bone marrow cells from the two donor groups at a 1:1 ratio.
-
Lethally irradiate recipient mice.
-
Inject the mixed bone marrow cell population into the irradiated recipient mice via tail vein injection.
-
Allow for engraftment and hematopoietic reconstitution.
-
Initiate treatment with this compound or vehicle.
-
Periodically collect peripheral blood samples and analyze the chimerism (the proportion of CD45.1+ and CD45.2+ cells) in different hematopoietic lineages using flow cytometry.
Future Directions
The promising preclinical data for this compound provide a strong rationale for its further development as a targeted therapy for TET2-mutant leukemias. Future research will likely focus on clinical trials to evaluate its safety and efficacy in patients. Additionally, studies exploring combination therapies, where this compound is used alongside other anti-leukemic agents, may reveal synergistic effects and provide more durable responses. The development of biomarkers to predict response to this compound will also be crucial for patient stratification and personalized medicine approaches.
References
- 1. A Therapeutic Strategy for Preferential Targeting of TET2-Mutant and TET Dioxygenase–Deficient Cells in Myeloid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. journal.waocp.org [journal.waocp.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Experimental Competitive Bone Marrow Transplant Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. Competitive Bone-marrow Transplantations [en.bio-protocol.org]
- 13. Competitive Transplants to Evaluate Hematopoietic Stem Cell Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mouse Hematopoietic Stem Cell Transplantation | Springer Nature Experiments [experiments.springernature.com]
- 15. Competitive repopulation assay [bio-protocol.org]
The Role of TET1-76 in Cytosine Hydroxymethylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ten-Eleven Translocation (TET) family of enzymes, particularly TET1, are central regulators of DNA demethylation through the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) and further oxidized derivatives. This process is critical for epigenetic regulation of gene expression, pluripotency, and development. The TET1 gene gives rise to multiple isoforms, including the full-length protein (TET1-FL) and a shorter, N-terminally truncated isoform often referred to as TET1s or TET1-76. This shorter isoform lacks the CXXC domain found in TET1-FL, which is responsible for binding to CpG islands. The absence of this domain suggests a potentially distinct mechanism of action and set of genomic targets for TET1-76, making it a subject of significant interest in both basic research and therapeutic development. This technical guide provides a comprehensive overview of TET1-76, its effect on cytosine hydroxymethylation, relevant experimental protocols, and its interplay with key signaling pathways.
TET1 Isoforms and Cytosine Hydroxymethylation
TET1-FL and TET1-76 exhibit differential expression patterns and functional roles. TET1-FL is predominantly expressed in embryonic stem cells, while TET1-76 is more prevalent in somatic tissues[1]. The defining feature of TET1-76 is the lack of the N-terminal CXXC domain, which in TET1-FL binds to unmethylated CpG islands, protecting them from de novo methylation[2][3]. Both isoforms possess the C-terminal catalytic domain responsible for the Fe(II)- and α-ketoglutarate-dependent dioxygenase activity that converts 5mC to 5hmC[4].
The absence of the CXXC domain in TET1-76 suggests that its recruitment to specific genomic loci is not dependent on CpG islands and may be mediated by other protein-protein interactions or chromatin features. This could allow TET1-76 to regulate gene expression outside of traditional CpG-rich promoters. While both isoforms can hydroxylate 5mC, their differing targeting mechanisms lead to distinct effects on gene expression and cellular processes[2][3][5].
Quantitative Data on TET1-76 Function
The functional differences between TET1 isoforms can be quantified through various experimental approaches. The following tables summarize key quantitative findings from the literature regarding the expression and activity of TET1 isoforms and their impact on gene expression and hydroxymethylation.
| Cell Type/Tissue | Isoform | Observation | Fold Change/Percentage | Reference |
| Mouse Embryonic Stem Cells | TET1-FL | Predominantly expressed isoform | - | [1] |
| Mouse Somatic Tissues | TET1-76 (TET1s) | Preferentially expressed isoform | - | [1] |
| Human Breast Cancer Cell Line (MDA-MB-231) | TET1-FL (overexpression) | Inhibition of cell proliferation | ~35% reduction | [6] |
| Mouse Hippocampal Neurons | TET1-76 (TET1s) | Activity-dependent decrease in mRNA levels after KCl stimulation (1h) | ~0.76-fold of control | [5] |
| Mouse Hippocampal Neurons | TET1-76 (TET1s) | Activity-dependent decrease in mRNA levels after KCl stimulation (4h) | ~0.75-fold of control | [5] |
| Hepatocellular Carcinoma (HCC) cell lines (HepG2) | TET1 | Knockdown leads to downregulation of 177 genes | Fold change < 0.5 | [7] |
| Hepatocellular Carcinoma (HCC) cell lines (Huh7) | TET1 | Knockdown leads to downregulation of 320 genes | Fold change < 0.5 | [7] |
| Experimental System | Parameter Measured | TET1-FL | TET1-76 (TET1s) | Reference |
| Mouse ES cells | Global 5hmC levels upon knockdown | Moderate decrease | Significant decrease (when combined with TET2 knockdown) | [8] |
| Mouse ES cells | Regulation of pluripotency genes (e.g., Nanog) | Direct role in promoting transcription | - | [9] |
| Cancer Cells | Effect on gene expression | Targets different set of genes compared to short isoform | Less effect on DNA methylation and gene expression compared to full-length | [2][3] |
Signaling Pathways Involving TET1
TET1 and its isoforms are implicated in several critical signaling pathways that regulate cell growth, proliferation, and differentiation. The interplay between TET1 and these pathways is crucial for normal cellular function and is often dysregulated in disease.
Wnt/β-catenin Signaling Pathway
TET1 can act as a tumor suppressor by regulating the Wnt/β-catenin signaling pathway. It achieves this by demethylating and activating the expression of Wnt pathway inhibitors, such as the Dickkopf (DKK) family of proteins[10]. Overexpression of TET1 leads to the upregulation of DKKs, which in turn inhibits Wnt signaling and suppresses tumor growth[11].
PI3K-Akt-mTOR Signaling Pathway
In certain cancers, such as triple-negative breast cancer, TET1 overexpression has been linked to the activation of the PI3K-Akt-mTOR pathway, promoting cancer cell growth[6]. This suggests a context-dependent oncogenic role for TET1. Furthermore, TET1 can regulate this pathway indirectly by controlling the expression of upstream regulators or downstream effectors through hydroxymethylation[12][13].
References
- 1. Isoform Switch of TET1 Regulates DNA Demethylation and Mouse Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tet Enzymes, Variants, and Differential Effects on Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Tet Enzymes, Variants, and Differential Effects on Function [frontiersin.org]
- 4. Mechanisms that regulate the activities of TET proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tet1 Isoforms Differentially Regulate Gene Expression, Synaptic Transmission, and Memory in the Mammalian Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TET1 Isoforms Have Distinct Expression Pattern, Localization and Regulation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TET1 upregulation drives cancer cell growth through aberrant enhancer hydroxymethylation of HMGA2 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tet1 and Tet2 regulate 5-hydroxymethylcytosine production and cell lineage specification in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tet1 and 5-hydroxymethylation: A genome-wide view in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. TET1-mediated DNA hydroxymethylation activates inhibitors of the Wnt/β-catenin signaling pathway to suppress EMT in pancreatic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TET1-mediated microRNA-188-5p promoter hydroxymethylation regulates PTEN/PI3K/AKT signaling pathway in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
The Therapeutic Potential of TETi76 in Myeloid Neoplasms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the therapeutic potential of TETi76, a small molecule inhibitor of Ten-Eleven Translocation (TET) dioxygenases, in the context of myeloid neoplasms. This compound represents a promising targeted therapy approach, particularly for malignancies harboring TET2 mutations. This document summarizes key preclinical findings, details experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.
Core Concept: Synthetic Lethality in TET2-Mutant Cancers
Myeloid neoplasms, including acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), frequently exhibit loss-of-function mutations in the TET2 gene.[1] While TET2 is a critical tumor suppressor, its inactivation is not sufficient to halt all DNA demethylation processes. The related enzymes, TET1 and TET3, provide residual dioxygenase activity that is crucial for the survival and proliferation of these malignant cells.[2]
The therapeutic strategy underpinning this compound is based on the principle of synthetic lethality. Researchers hypothesized that by inhibiting the remaining TET activity in TET2-deficient cells, they could selectively eliminate these cancer cells while sparing healthy hematopoietic stem and progenitor cells.[1][3] this compound was rationally designed to mimic the effects of 2-hydroxyglutarate (2HG), a natural inhibitor of TET enzymes, but with significantly greater potency.[2] Preclinical studies have demonstrated that this compound can indeed preferentially target and kill cancer cells with TET2 mutations.[2]
Quantitative Preclinical Data
The efficacy of this compound has been evaluated through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative findings from these preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Enzyme/Cell Line | Value | Reference |
| IC50 | TET1 | 1.5 µM | [4] |
| TET2 | 9.4 µM | [4] | |
| TET3 | 8.8 µM | [4] | |
| 5hmC Inhibition (IC50) | K562, MEG-01, SIG-M5, OCI-AML5, MOLM13 | 20-37 µM | [4] |
| LD50 | Leukemia Cell Lines | Correlated with TET activity | Guan Y, et al. Blood Cancer Discov. 2021. |
| Apoptosis Induction | SIG-M5 (TET2-deficient) | Dose- and time-dependent increase | Guan Y, et al. Blood Cancer Discov. 2021. |
Table 2: In Vivo Efficacy of this compound in Murine Models
| Animal Model | Treatment Regimen | Key Outcomes | Reference |
| CHIP Model (Tet2mt cells) | 25 mg/kg this compound, i.p., 5 days/week for 4 weeks | Preferentially restricted the proliferative advantage of Tet2mt cells. | Guan Y, et al. Blood Cancer Discov. 2021. |
| Xenograft Model (SIG-M5 cells) | 50 mg/kg this compound, oral, 5 days/week | Significantly reduced tumor burden compared to vehicle. | Guan Y, et al. Blood Cancer Discov. 2021. |
| Long-term Treatment Model (Tet2-deficient mice) | 50 mg/kg this compound, oral, 5 days/week for 3 months | Reduced spleen size in a gene dose-dependent manner; no significant effect on body weight or overall blood counts. | [4] |
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the enzymatic activity of TET proteins, leading to a reduction in 5-hydroxymethylcytosine (5hmC) levels and subsequent alterations in gene expression. This ultimately triggers apoptosis in TET2-deficient cancer cells.
Caption: Mechanism of this compound-induced synthetic lethality in TET2-mutant cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.
Cell Culture and Reagents
-
Cell Lines: Human leukemia cell lines (K562, MEG-01, SIG-M5, OCI-AML5, and MOLM13) were used.
-
Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: A cell-permeable diethyl ester of this compound was used for in vitro experiments.
Dot Blot Assay for Global 5hmC Levels
This assay quantifies the overall levels of 5-hydroxymethylcytosine in genomic DNA.
Caption: Experimental workflow for the dot blot analysis of 5hmC.
Protocol:
-
DNA Extraction: Isolate genomic DNA from leukemia cell lines treated with varying concentrations of this compound for 12 hours in the presence of 100 µmol/L sodium ascorbate.
-
Denaturation: Denature the DNA samples.
-
Spotting: Spot the denatured DNA onto a nitrocellulose or nylon membrane.
-
Crosslinking: UV-crosslink the DNA to the membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for 5hmC.
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the dot intensity to determine the relative levels of 5hmC. A similar procedure is followed using an anti-5mC antibody for normalization.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Treat SIG-M5 cells with this compound at various concentrations and for different durations.
-
Cell Harvesting and Washing: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Xenograft Model
This model assesses the anti-tumor activity of this compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously implant human TET2-deficient leukemia cells (SIG-M5) into immunodeficient mice (e.g., NSG mice).
-
Tumor Establishment: Allow the tumors to grow to a palpable size.
-
Treatment Administration: Administer this compound (e.g., 50 mg/kg) or a vehicle control orally to the mice, typically five days a week.
-
Tumor Monitoring: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
Future Directions
The promising preclinical data for this compound warrant further investigation. The next critical steps include comprehensive safety and pharmacokinetic studies to establish a suitable therapeutic window and dosing regimen for potential human clinical trials.[1] If successful, this compound or a refined version of the molecule could represent a significant advancement in the treatment of a substantial portion of patients with myeloid neoplasms characterized by TET2 mutations.[1] Furthermore, the role of TET2 mutations in clonal hematopoiesis of indeterminate potential (CHIP) and its association with cardiovascular disorders suggests that TET inhibitors like this compound may have therapeutic applications beyond oncology.[1]
References
- 1. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. TET-dioxygenase deficiency in oncogenesis and its targeting for tumor-selective therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Therapeutic Strategy for Preferential Targeting of TET2-Mutant and TET Dioxygenase–Deficient Cells in Myeloid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of TETi76 on TET2-Mutant Clonal Growth: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Loss-of-function mutations in the Ten-Eleven Translocation 2 (TET2) gene are among the most frequent genetic alterations in myeloid neoplasms and a hallmark of clonal hematopoiesis of indeterminate potential (CHIP), a precursor state to hematologic malignancies.[1][2] These mutations lead to impaired DNA demethylation, skewed myeloid differentiation, and clonal expansion of hematopoietic stem and progenitor cells (HSPCs).[2][3] A novel therapeutic strategy has emerged, centered on the principle of synthetic lethality, by targeting the residual enzymatic activity of TET1 and TET3, upon which TET2-mutant cells are critically dependent. This guide provides an in-depth technical overview of TETi76, a small-molecule inhibitor of TET dioxygenases, and its specific impact on the growth and survival of TET2-mutant clones.
Mechanism of Action: Synthetic Lethality in TET2-Deficient Cells
The therapeutic rationale for this compound is built upon the concept of synthetic lethality. In healthy hematopoietic cells, TET family enzymes (TET1, TET2, and TET3) have overlapping functions in converting 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in DNA demethylation.[3][4] When a loss-of-function mutation occurs in TET2, the cell becomes heavily reliant on the compensatory, residual dioxygenase activity of TET1 and TET3 for survival and proliferation.[2][5]
This compound was designed to mimic the effects of 2-hydroxyglutarate (2-HG), the oncometabolite produced by mutant IDH1/2 enzymes, which naturally inhibits TET activity.[1][6] The observed mutual exclusivity of TET2 and IDH1/2 mutations in myeloid neoplasms underpins this strategy; the profound suppression of all TET activity is lethal to the cell.[1][4][7] By inhibiting the remaining TET1/3 activity, this compound pushes TET2-deficient cells below a critical threshold of dioxygenase function required for the transcription of essential survival and proliferation genes, leading to selective cell growth restriction and elimination.[1][8] Crucially, the pharmacologic effects of this compound on normal HSPCs are reversible, providing a therapeutic window.[1][4][7]
References
- 1. A Therapeutic Strategy for Preferential Targeting of TET2-Mutant and TET Dioxygenase–Deficient Cells in Myeloid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 3. TET2 mutation as Prototypic Clonal Hematopoiesis Lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TET2 mutation in acute myeloid leukemia: biology, clinical significance, and therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Foundational Research on Ten-Eleven Translocation (TET) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of TET Enzymes in Epigenetics
The Ten-eleven translocation (TET) family of enzymes, comprising TET1, TET2, and TET3, are critical regulators of DNA methylation, a fundamental epigenetic modification.[1][2] These enzymes are Fe(II) and α-ketoglutarate (α-KG) dependent dioxygenases that catalyze the iterative oxidation of 5-methylcytosine (5mC), the so-called "fifth base," into 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[3][4][5] This process initiates DNA demethylation, a key mechanism for regulating gene expression. Dysregulation of TET enzyme activity is implicated in various diseases, particularly cancer, making them a promising target for therapeutic intervention.[1][6][7]
The discovery of TET proteins revealed that DNA methylation is a dynamic and reversible process.[1] Their activity is crucial for embryonic development, stem cell differentiation, and maintaining normal cellular function.[1][8] Consequently, the development of small-molecule inhibitors targeting TET enzymes has become a significant area of research for creating novel epigenetic therapies.[6][9]
Mechanism of Action of TET Enzymes
TET enzymes facilitate DNA demethylation through two primary pathways:
-
Active DNA Demethylation: TET proteins oxidize 5mC in a stepwise manner. The resulting 5fC and 5caC bases are recognized and excised by Thymine DNA Glycosylase (TDG). The base excision repair (BER) pathway then replaces the excised base with an unmodified cytosine, completing the demethylation process.[10][11][12]
-
Passive DNA Demethylation: The presence of TET-oxidized derivatives, particularly 5hmC, can interfere with the recognition and maintenance activity of DNA methyltransferase 1 (DNMT1) during DNA replication. This leads to a dilution of methylation marks in daughter strands over successive cell divisions.[5][11]
Beyond their catalytic role, TET proteins can also regulate gene expression independently of their enzymatic activity by recruiting other proteins, such as histone modifiers, to specific genomic locations.[3][4]
Signaling Pathway: TET-Mediated Active DNA Demethylation
The following diagram illustrates the core enzymatic cascade of active DNA demethylation initiated by TET enzymes and how inhibitors block this process.
Caption: TET enzymes oxidize 5mC to 5caC, which is then removed by TDG and BER. Inhibitors block TET activity.
Classes and Quantitative Data of TET Inhibitors
The search for potent and selective TET inhibitors is an active area of drug discovery.[6] These inhibitors can be broadly categorized based on their mechanism of action. A key natural inhibitor is 2-hydroxyglutarate (2-HG), an oncometabolite produced by mutant isocitrate dehydrogenase (IDH) enzymes, which acts as a competitive inhibitor of α-KG.[9] This discovery spurred the development of various synthetic small molecules.
Table 1: Selected TET Inhibitors and their Potency
| Inhibitor Class | Example Compound | Target(s) | IC50 Value | Assay Type / Conditions | Reference |
| α-KG Antagonists | 2-Hydroxyglutarate (2-HG) | TET1, TET2 | ~100 µM (for TET2) | Cell-free dioxygenase assay | [13][14] |
| α-KG Antagonists | Fumarate, Succinate | TET proteins | ~0.4–0.5 mM | Not Specified | [15] |
| Bifunctional Scaffolds | Cytosine-based compounds | TET enzymes | Low micromolar | in vitro enzymatic assays | [6] |
| Targeted Synthesis | TETi76 | TET enzymes | LD50 250-fold lower than 2-HG | Cell-based 5hmC production assay | [13] |
| 8-Hydroxyquinolines | 8-HQ derivatives | TET enzymes | Not specified | in vitro evaluation | [16] |
| Repurposed Drugs | Mitoxantrone (Identified as Agonist) | TET1 | N/A (Agonist) | Cell-based 5hmC screening | [14] |
| Peptide Inhibitors | Inhibitor 17 | TET1 | 1.481 µM | AlphaScreen technology | [15] |
Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[17] Data availability for specific IC50 values is often limited in foundational papers, with many studies focusing on the discovery and mechanism rather than exhaustive quantitative comparisons.
Key Experimental Protocols
The discovery and validation of TET inhibitors rely on a variety of biochemical and cell-based assays. Below are generalized methodologies for common experimental approaches.
In Vitro TET Enzyme Activity/Inhibition Assay (Fluorometric)
This protocol outlines a method to directly measure the hydroxylase activity of TET enzymes and the inhibitory effects of compounds.
Principle: This assay quantifies the enzymatic conversion of a 5mC-containing substrate to a 5hmC product. The 5hmC product is recognized by a specific antibody and detected via a fluorescence-based readout.
Generalized Protocol:
-
Substrate Immobilization: A DNA substrate containing 5mC is coated onto microplate wells.
-
Reaction Setup:
-
Add nuclear extracts or purified TET enzyme to the wells.
-
Add cofactors essential for TET activity: α-ketoglutarate, Fe(II), and Ascorbate.
-
For inhibition studies, add the test inhibitor compound at various concentrations.
-
Include appropriate controls (no enzyme, no inhibitor).
-
-
Enzymatic Reaction: Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes) to allow the conversion of 5mC to 5hmC.
-
Detection:
-
Wash the wells to remove unbound components.
-
Add a primary antibody specific for 5hmC and incubate.
-
Wash, then add a fluorescence-labeled secondary antibody.
-
Incubate to allow binding.
-
-
Measurement:
-
Wash the wells thoroughly.
-
Add a fluorescence development solution.
-
Measure the fluorescence intensity using a microplate reader. The signal intensity is directly proportional to the amount of 5hmC generated and thus to TET activity.
-
-
Data Analysis: Calculate the percentage of inhibition by comparing the fluorescence in inhibitor-treated wells to the control wells. Determine the IC50 value by plotting inhibition versus inhibitor concentration.
Cell-Based High-Throughput Screening (HTS) for TET Modulators
This workflow is designed to screen large compound libraries for molecules that modulate TET activity within a cellular context.
Principle: An engineered cell line is used that expresses a TET enzyme, often inducibly. The global level of 5hmC in the cells is used as a readout of TET activity. Compounds that increase or decrease 5hmC levels are identified as potential agonists or inhibitors, respectively.
Experimental Workflow Diagram:
Caption: A typical workflow for identifying TET modulators using a cell-based high-throughput screen.
Fluorescence Polarization (FP) Binding Assay
This is a high-throughput method to identify compounds that bind to a target protein, in this case, a TET enzyme, by measuring changes in the polarization of fluorescent light.[2][18][19]
Principle: A small, fluorescently labeled molecule (a probe, e.g., a tetracycline derivative for Tet(X) enzymes) tumbles rapidly in solution, resulting in low fluorescence polarization.[2][18] When it binds to a larger protein (the TET enzyme), its tumbling slows dramatically, causing an increase in fluorescence polarization. A test compound that binds to the same site will displace the fluorescent probe, causing the polarization value to decrease.
Generalized Protocol:
-
Reagent Preparation: Prepare a solution containing the purified TET enzyme and the fluorescent probe.
-
Compound Addition: Add potential inhibitor compounds from a library to the wells of a microplate.
-
Reaction Incubation: Add the enzyme-probe mixture to the wells and incubate to allow binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
-
Data Analysis: A decrease in polarization compared to the "no inhibitor" control indicates that the test compound has displaced the probe and is binding to the TET enzyme. This identifies a "hit."
Applications and Future Directions
The development of TET inhibitors holds significant therapeutic potential, particularly in oncology.[7] In certain contexts, such as TET2-mutant leukemias, inhibiting the remaining TET1/TET3 activity could induce synthetic lethality, offering a targeted therapeutic strategy.[13] Conversely, in solid tumors where TET function is often lost, TET agonists are being sought to restore normal epigenetic patterns and suppress cancer progression.[5][14]
Future research will focus on:
-
Improving Selectivity: Developing inhibitors that can distinguish between TET1, TET2, and TET3 isoforms to minimize off-target effects.[6]
-
Structural Biology: Using techniques like X-ray crystallography to gain deeper insights into inhibitor binding modes, enabling structure-based drug design.[2][16]
-
Expanding Therapeutic Areas: Exploring the role of TET inhibition in other diseases, including inflammatory and autoimmune disorders.[20]
Conclusion
Foundational research on TET inhibitors has established these enzymes as critical and druggable epigenetic targets. Through the development of sophisticated screening assays and a deeper understanding of their biochemical mechanisms, the field is advancing toward the creation of novel therapeutics. The continued integration of structural biology, medicinal chemistry, and robust biological evaluation will be essential to translate the promise of TET modulation into effective clinical treatments for a range of human diseases.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Binding assays enable discovery of Tet(X) inhibitors that combat tetracycline destructase resistance - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00964B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms that regulate the activities of TET proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Novel Epigenetic Anti-Cancer Therapy Targeting TET Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. license.umn.edu [license.umn.edu]
- 7. TET protein inhibitors: Potential and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. biocompare.com [biocompare.com]
- 10. oatext.com [oatext.com]
- 11. TET family dioxygenases and DNA demethylation in stem cells and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of TET enzymes in DNA methylation, development, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. mdpi.com [mdpi.com]
- 15. publications.cuni.cz [publications.cuni.cz]
- 16. Advancing TET Inhibitor Development: From Structural Insights to Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Binding assays enable discovery of Tet(X) inhibitors that combat tetracycline destructase resistance | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 19. Binding assays enable discovery of Tet(X) inhibitors that combat tetracycline destructase resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. TET2 Modulators for the Treatment of Cancer and Inflammatory Diseases - NYU TOV Licensing [license.tov.med.nyu.edu]
The Dual Impact of TETi76: An In-Depth Analysis of its In Vitro and In Vivo Efficacy
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data on TETi76, a potent and selective inhibitor of the Ten-Eleven Translocation (TET) family of dioxygenases. By targeting the residual TET activity in TET2-mutant and TET-deficient cancer cells, this compound presents a novel therapeutic strategy for myeloid neoplasms. This document details the in vitro and in vivo effects of this compound, its mechanism of action, and the experimental protocols utilized in its evaluation, offering a valuable resource for researchers in oncology and drug development.
Core Mechanism of Action: Preferential Targeting of TET-Deficient Cells
This compound operates on the principle of synthetic lethality. In myeloid neoplasms characterized by loss-of-function mutations in TET2, the survival and proliferation of malignant cells become dependent on the residual catalytic activity of the remaining TET family members, TET1 and TET3.[1] this compound was designed to mimic the effects of 2-hydroxyglutarate (2HG), a natural inhibitor of TET enzymes, thereby suppressing this residual dioxygenase activity.[2][3] This targeted inhibition preferentially induces cell death in TET2-mutant or TET-deficient cells while sparing normal hematopoietic cells with robust TET function, creating a therapeutic window.[1][4]
The inhibition of residual TET activity by this compound leads to a further reduction in 5-hydroxymethylcytosine (5hmC) levels, a key epigenetic mark.[4] This epigenetic alteration is believed to disrupt the transcription of genes essential for the survival and proliferation of TET2-mutant clones, ultimately leading to their elimination.[4]
dot
In Vitro Efficacy of this compound
The in vitro activity of this compound has been demonstrated across a panel of human leukemia cell lines, showcasing its potency and selectivity for TET-deficient cells.
Inhibition of TET Enzymes and Reduction of 5hmC
This compound is an inhibitor of all three TET family enzymes. In cell-free assays, it exhibits IC50 values of 1.5 µM for TET1, 9.4 µM for TET2, and 8.8 µM for TET3.[5] In cell culture models, treatment with this compound leads to a dose-dependent reduction in intracellular 5hmC levels in various human leukemia cell lines, including K562, MEG-01, SIG-M5, OCI-AML5, and MOLM13.[5] The concentration range for 50% inhibition of 5hmC was observed to be between 20-37 µM after 12 hours of treatment.[5]
| Parameter | TET1 | TET2 | TET3 | 5hmC Inhibition (Cell-based) |
| IC50 (µM) | 1.5[5] | 9.4[5] | 8.8[5] | 20-37[5] |
Table 1. Inhibitory activity of this compound against TET enzymes and cellular 5hmC levels.
Selective Cytotoxicity and Induction of Apoptosis
A key feature of this compound is its selective toxicity towards TET-deficient cells.[4] Isogenic leukemia cell lines with single or double knockouts of TET genes showed increased sensitivity to this compound, with a positive correlation observed between TET activity and the IC50 value.[4] For instance, the parental K562 cell line had an IC50 of 40 µmol/L, whereas TET2 and TET3 double-knockout K562 cells exhibited a nearly 4-fold lower IC50.[4]
Treatment with this compound induces programmed cell death in TET-deficient leukemia cells in a dose- and time-dependent manner.[4] In SIG-M5 cells, this compound treatment resulted in an increase in early and late apoptotic cells, as measured by Annexin V and propidium iodide (PI) staining.[4] This was further confirmed by the cleavage of PARP1 and caspase-3, which are hallmarks of apoptosis.[4]
| Cell Line | Genotype | IC50 (µM) |
| K562 | TET2+/+ | 40[4] |
| K562 | TET2-/- TET3-/- | ~10[4] |
Table 2. Differential sensitivity of K562 cell lines to this compound based on TET genotype.
dot
In Vivo Efficacy of this compound
The promising in vitro results were translated into significant in vivo anti-leukemic activity in preclinical mouse models.
Restriction of Clonal Expansion of Tet2-Mutant Cells
In competitive bone marrow reconstitution assays, this compound effectively prevented the clonal expansion of Tet2-deficient cells.[4] When co-cultured, Tet2-mutant cells typically outcompete wild-type cells; however, treatment with this compound selectively restricted the proliferation of the Tet2-mutant clones.[4] In vivo, mice transplanted with a mix of wild-type and Tet2-mutant bone marrow cells and treated with this compound showed a significant reduction in the expansion of the Tet2-mutant population.[4]
Inhibition of Tumor Growth in Xenograft Models
In a xenograft model using the human TET2-/- leukemia cell line SIG-M5, treatment with this compound significantly reduced tumor growth.[1][4] Mice treated with this compound exhibited smaller tumor sizes and weights compared to the control group.[4] Importantly, the administration of this compound at therapeutic doses did not lead to significant changes in the overall body weight or blood counts of the mice, suggesting a favorable safety profile. However, a gene dose-dependent decrease in spleen size was observed in Tet2-deficient mice treated with this compound.[6]
| Animal Model | Treatment | Outcome |
| Competitive Bone Marrow Reconstitution | This compound (25 mg/kg, i.p., 5 days/week) | Prevention of clonal expansion of Tet2-mutant cells[4] |
| SIG-M5 Xenograft (NSG mice) | This compound | Significant reduction in tumor size and weight[4] |
| Tet2-deficient mice | This compound (50 mg/kg, oral, 5 days/week) | Gene dose-dependent decrease in spleen size[6] |
Table 3. Summary of in vivo effects of this compound in mouse models.
Detailed Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Plate leukemia cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate reader.
-
Analysis: Calculate the IC50 values from the dose-response curves.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
-
Cell Treatment: Treat cells (e.g., SIG-M5) with the desired concentrations of this compound for the specified time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Collect approximately 1-5 x 10^5 cells by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS.
-
Staining:
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive).
-
Dot Blot Analysis for 5hmC
-
Cell Treatment and DNA Extraction: Treat cells with this compound for 12 hours in the presence of 100 µmol/L sodium ascorbate. Extract genomic DNA using a standard DNA extraction kit.
-
DNA Denaturation: Denature the DNA by heating at 95°C for 10 minutes, followed by rapid chilling on ice.
-
Blotting: Spot serial dilutions of the denatured DNA onto a nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for 5hmC overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify the dot intensity using densitometry software. A parallel blot for 5mC can be used for normalization.[4][7]
Murine Bone Marrow Competitive Reconstitution Assay
-
Recipient Mice Preparation: Lethally irradiate recipient mice (e.g., C57BL/6 CD45.1) to ablate their hematopoietic system.
-
Donor Cell Preparation: Harvest bone marrow cells from donor mice (e.g., C57BL/6 CD45.2 Tet2+/+, Tet2+/-, or Tet2-/-).
-
Cell Mixing and Transplantation: Mix donor bone marrow cells with competitor bone marrow cells from CD45.1 mice at a defined ratio (e.g., 5% donor, 95% competitor). Inject the cell mixture intravenously into the irradiated recipient mice.
-
This compound Treatment: Administer this compound or a vehicle control to the recipient mice as per the experimental schedule (e.g., 25 mg/kg, i.p., once daily, 5 days per week for 4 weeks).
-
Monitoring: At various time points post-transplantation, collect peripheral blood from the recipient mice.
-
Flow Cytometry Analysis: Stain the peripheral blood cells with antibodies against CD45.1 and CD45.2 to distinguish between donor- and competitor-derived cells. Analyze the chimerism by flow cytometry to determine the percentage of donor-derived cells in the hematopoietic system.
Conclusion and Future Directions
This compound represents a promising new class of targeted agents for the treatment of myeloid neoplasms with TET2 mutations. Its ability to selectively eliminate malignant cells while sparing normal hematopoietic precursors offers a significant advantage over conventional chemotherapies. The in vitro and in vivo data presented in this guide provide a strong rationale for the continued development of this compound and other TET inhibitors. Future studies will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound, evaluating its efficacy in a broader range of preclinical models, and ultimately, translating these findings into clinical trials for patients with TET2-mutant hematological malignancies.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. scispace.com [scispace.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Experimental Competitive Bone Marrow Transplant Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. OUH - Protocols [ous-research.no]
The Discovery and Development of TETi76: A Targeted Approach Against TET2-Mutant Myeloid Neoplasms
A Technical Guide for Researchers and Drug Development Professionals
Abstract
TETi76 is a novel, synthetic small-molecule inhibitor of the Ten-Eleven Translocation (TET) family of dioxygenases, with demonstrated preclinical efficacy against myeloid neoplasms harboring TET2 mutations. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical evaluation of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting residual TET activity in cancer. This document details the experimental protocols utilized in the characterization of this compound and presents key quantitative data in a structured format. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the scientific rationale and experimental design.
Introduction
Somatic loss-of-function mutations in the TET2 gene are among the most prevalent genetic alterations in myeloid malignancies, including myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2] The TET family of enzymes (TET1, TET2, and TET3) play a crucial role in DNA demethylation by oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in epigenetic regulation.[1] While TET2 is a powerful tumor suppressor, cancer cells with TET2 mutations often survive and proliferate due to the residual enzymatic activity of TET1 and TET3.[1][3]
Recognizing this dependency, this compound was rationally designed to mimic the action of the natural oncometabolite 2-hydroxyglutarate (2HG), a known inhibitor of α-ketoglutarate-dependent dioxygenases, including TET enzymes.[2][3] The therapeutic hypothesis posits that by inhibiting the remaining TET activity in TET2-mutant cells, a state of synthetic lethality can be induced, leading to selective elimination of the malignant clone while sparing normal hematopoietic cells.[4][5] Preclinical studies have shown that this compound can preferentially target and kill cancer cells with TET2 mutations, both in early disease stages, such as clonal hematopoiesis of indeterminate potential (CHIP), and in fully developed leukemia.[1][2]
Mechanism of Action
This compound functions as a competitive inhibitor of the TET family of enzymes.[6] It binds to the active site of TET1, TET2, and TET3, thereby preventing the conversion of 5mC to 5hmC.[6] This leads to a global reduction in 5hmC levels and mimics the epigenetic state of TET2 deficiency.[6] In TET2-mutant cells, which already have compromised TET activity, further inhibition by this compound pushes the cells below a critical threshold of required TET function, leading to impaired transcription of survival and proliferation genes, and ultimately inducing apoptotic cell death.[5][7] This selective action gives normal hematopoietic stem and progenitor cells a survival advantage.[2][4]
Caption: Mechanism of action of this compound in TET2-mutant cancer cells.
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (μM) |
| TET1 | 1.5[6] |
| TET2 | 9.4[6] |
| TET3 | 8.8[6] |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Treatment Concentration (μM) | Duration | Effect |
| K562, MEG-01, SIG-M5, OCI-AML5, MOLM13 | 20-37 | 12 hours | 50% inhibition of 5hmC content[6] |
| SIG-M5 | 25 | 3 days | Induction of cell death[6] |
| K562 (TET2+/+ and TET2-/-) | 25 | 24 hours | Mimics TET2 deficiency gene expression signature[6] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosage | Administration Route | Dosing Schedule | Outcome |
| Tet2-deficient C57BL/6 mice | 50 mg/kg | Oral | 5 days/week for 3 months | Reduced spleen size in a gene-dose-dependent manner[6] |
| C57BL/6 mice transplanted with Tet2-/- bone marrow | 25 mg/kg | Intraperitoneal | Once daily, 5 days/week for 4 weeks | Limited proliferative advantage of Tet2-/- cells[6] |
| NSG mice with SIG-M5 xenografts | 50 mg/kg | Oral | - | Significantly reduced tumor burden[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments performed in the evaluation of this compound.
Cell Culture and Reagents
Human leukemia cell lines (K562, MEG-01, SIG-M5, OCI-AML5, and MOLM13) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2. This compound di-ester stock solutions were prepared in dry DMSO for cell-based assays.
Dot Blot Analysis for 5hmC and 5mC
-
DNA Extraction: Genomic DNA was extracted from treated and control cells using a standard DNA extraction kit.
-
DNA Denaturation: 1 µg of DNA was denatured in 0.4 M NaOH, 10 mM EDTA at 95°C for 10 minutes, then neutralized with an equal volume of 2 M ammonium acetate (pH 7.0).
-
Membrane Transfer: The denatured DNA was spotted onto a nitrocellulose membrane using a dot blot apparatus.
-
Crosslinking and Blocking: The membrane was air-dried, UV-crosslinked, and then blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for 5hmC or 5mC.
-
Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The signal was detected using an enhanced chemiluminescence (ECL) substrate.
Caption: Workflow for dot blot analysis of 5hmC and 5mC.
Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Cells were treated with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Harvesting and Washing: Cells were harvested, washed twice with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells were analyzed on a flow cytometer. Annexin V-positive/PI-negative cells were considered early apoptotic, and Annexin V-positive/PI-positive cells were considered late apoptotic/necrotic.
Western Blot Analysis
-
Protein Extraction: Cells were lysed in RIPA buffer containing a protease inhibitor cocktail. Protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against target proteins (e.g., PARP1, Caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection: After washing, the membrane was incubated with an HRP-conjugated secondary antibody, and bands were visualized using an ECL detection system.
In Vivo Xenograft Model
-
Cell Implantation: 5-10 x 10^6 SIG-M5 human leukemia cells were subcutaneously injected into the flank of immunodeficient NSG mice.
-
Tumor Growth Monitoring: Tumor volume was measured regularly using calipers.
-
This compound Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered orally at a dose of 50 mg/kg.
-
Efficacy Assessment: Tumor growth inhibition was monitored throughout the study. At the end of the study, tumors were excised and weighed.
Caption: Workflow for the in vivo xenograft mouse model.
Future Directions
The promising preclinical data for this compound warrant further investigation. Future studies will focus on detailed pharmacokinetic and pharmacodynamic profiling, as well as long-term safety and toxicology assessments.[4] Successful completion of these studies will be critical to support the advancement of this compound or a refined analogue into human clinical trials for the treatment of TET2-mutant myeloid neoplasms.[4] The development of this compound represents a significant step towards personalized medicine for patients with specific genetic alterations driving their cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. A Therapeutic Strategy for Preferential Targeting of TET2 Mutant and TET-dioxygenase Deficient Cells in Myeloid Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TET-dioxygenase deficiency in oncogenesis and its targeting for tumor-selective therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A Therapeutic Strategy for Preferential Targeting of TET2-Mutant and TET Dioxygenase–Deficient Cells in Myeloid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
TETi76: A Technical Guide to Specificity for TET Family Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
TETi76 is a small molecule inhibitor of the Ten-Eleven Translocation (TET) family of dioxygenases, which play a crucial role in epigenetic regulation through the oxidation of 5-methylcytosine (5mC). This guide provides an in-depth technical overview of the specificity of this compound for the three main TET isoforms: TET1, TET2, and TET3. Understanding this specificity is critical for its application in research and potential therapeutic development, particularly in the context of hematological malignancies where TET2 mutations are prevalent.[1] This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated pathways and workflows.
Core Mechanism of Action
This compound was developed through a structure-guided design based on the co-crystal structure of the TET2 catalytic domain.[1] It acts as a competitive inhibitor, binding to the α-ketoglutarate (αKG) binding site within the catalytic domain of the TET enzymes.[1] This competitive binding prevents the necessary cofactor from associating with the enzyme, thereby inhibiting its dioxygenase activity and the subsequent conversion of 5mC to 5-hydroxymethylcytosine (5hmC). The inhibitory effect of this compound can be reversed by increasing the concentration of αKG, but not by increasing the concentration of the Fe(II) cofactor.[1]
Quantitative Specificity of this compound
The inhibitory potency of this compound against the catalytic domains of recombinant human TET1, TET2, and TET3 has been determined in cell-free biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Enzyme | IC50 (µM) |
| TET1 | 1.5 |
| TET2 | 9.4 |
| TET3 | 8.8 |
Table 1: In vitro inhibitory activity of this compound against recombinant TET catalytic domains. Data derived from cell-free enzymatic assays measuring the formation of 5hmC.[1]
These data indicate that this compound inhibits all three TET enzymes in the low micromolar range. Notably, it exhibits a moderate preference for TET1 over TET2 and TET3, with an approximately 6-fold higher potency for TET1.
Experimental Protocols
In Vitro TET Enzymatic Inhibition Assay (ELISA-based)
This protocol outlines a general method for determining the IC50 values of inhibitors against recombinant TET enzymes, similar to the approach used for this compound.
1. Reagents and Materials:
-
Recombinant human TET1, TET2, and TET3 catalytic domains
-
This compound or other test compounds
-
5-methylcytosine (5mC) containing DNA substrate (e.g., biotinylated oligonucleotide)
-
Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 1 mM Ascorbic Acid)
-
Cofactors: α-ketoglutarate (αKG) and (NH₄)₂Fe(SO₄)₂·6H₂O
-
Anti-5hmC primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well plates (streptavidin-coated for biotinylated substrate)
-
Plate reader
2. Procedure:
-
Substrate Immobilization: If using a biotinylated DNA substrate, pre-coat a streptavidin-coated 96-well plate with the substrate according to the manufacturer's instructions. Wash the plate to remove unbound substrate.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Mixture Preparation: In a separate plate, prepare the reaction mixture containing the assay buffer, recombinant TET enzyme (at a pre-determined optimal concentration), and cofactors (αKG and Fe(II) at concentrations close to their Km values).
-
Initiation of Reaction: Add the serially diluted this compound to the wells of the substrate-coated plate, followed by the addition of the TET enzyme reaction mixture to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.
-
Detection:
-
Wash the plate to remove the reaction components.
-
Add the anti-5hmC primary antibody and incubate to allow binding to the newly formed 5hmC.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
After another incubation and wash, add the TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.
-
-
Data Analysis: Plot the absorbance against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular 5hmC Dot Blot Assay
This protocol provides a method to assess the global levels of 5hmC in genomic DNA from cells treated with TET inhibitors.
1. Reagents and Materials:
-
Cell culture reagents
-
This compound
-
Genomic DNA extraction kit
-
Denaturation buffer (e.g., 0.4 M NaOH, 10 mM EDTA)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 6.8)
-
Nitrocellulose or nylon membrane
-
UV crosslinker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Anti-5hmC antibody
-
HRP-conjugated secondary antibody
-
ECL detection reagents
-
Imaging system
2. Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit. Quantify the DNA concentration.
-
DNA Denaturation: Denature a fixed amount of genomic DNA from each sample by heating at 95-100°C for 10 minutes in denaturation buffer, followed by rapid chilling on ice.
-
Dot Blotting: Spot the denatured DNA onto a nitrocellulose membrane. Allow the spots to air dry.
-
Crosslinking: UV-crosslink the DNA to the membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the anti-5hmC primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply ECL detection reagents and capture the chemiluminescent signal using an imaging system.
-
Quantification: Quantify the dot intensity using densitometry software. To control for DNA loading, the membrane can be stained with methylene blue.
Signaling Pathways Influenced by TET Activity
TET enzymes, and by extension their inhibitors like this compound, can influence several key signaling pathways through their role in DNA demethylation and gene regulation. The inhibition of TET enzymes can lead to hypermethylation of promoter and enhancer regions of genes within these pathways, often resulting in transcriptional repression.
References
Methodological & Application
Application Notes and Protocols for TETi76 In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
TETi76 is a potent and orally active inhibitor of the Ten-Eleven Translocation (TET) family of enzymes (TET1, TET2, and TET3).[1][2] These enzymes play a crucial role in DNA demethylation by oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in regulating gene expression.[3][4] Dysregulation of TET enzyme activity, particularly through mutations in TET2, is a common feature in myeloid leukemias.[5] this compound competitively binds to the active site of TET enzymes, leading to a reduction in 5hmC levels and selectively restricting the clonal growth of TET2-mutant cancer cells.[1][2] These characteristics make this compound a promising therapeutic agent for leukemia research and drug development.[5][6][7]
These application notes provide detailed protocols for in vitro experiments to characterize the activity of this compound in leukemia cell lines.
Mechanism of Action
This compound mimics the action of 2-hydroxyglutarate (2HG), a natural inhibitor of TET enzymes.[5] By competitively binding to the active site of TET enzymes, this compound blocks the conversion of 5mC to 5hmC.[1] This leads to a global reduction in DNA hydroxymethylation, mimicking the epigenetic state caused by TET2 deficiency.[1] In TET2-mutant leukemia cells, which are dependent on the residual activity of TET1 and TET3 for survival, further inhibition by this compound induces programmed cell death and restricts their proliferation.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro studies.
| Enzyme | IC50 (μM) [1][2] |
| TET1 | 1.5 |
| TET2 | 9.4 |
| TET3 | 8.8 |
| Table 1: this compound Inhibitory Concentration (IC50) against TET Enzymes. |
| Leukemia Cell Line | 50% 5hmC Inhibition (μM) [1][2] |
| K562 | 20-37 |
| MEG-01 | 20-37 |
| SIG-M5 | 20-37 |
| OCI-AML5 | 20-37 |
| MOLM13 | 20-37 |
| Table 2: Concentration Range for 50% Inhibition of 5hmC by this compound in various leukemia cell lines after 12 hours of treatment. |
| Cell Line | Treatment | Effect |
| SIG-M5 | 25 μM this compound for 3 days | Induces cell death and inhibits TET dioxygenase activity.[1][2] |
| K562 | 25 μM this compound for 24 hours | Mimics the gene expression signature of TET2 deficiency.[1][2] |
| Table 3: Cellular Effects of this compound on Leukemia Cell Lines. |
Experimental Protocols
Here are detailed protocols for key in vitro experiments to evaluate the efficacy of this compound.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[3][9]
Materials:
-
Leukemia cell lines (e.g., K562, SIG-M5)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Harvest and count leukemia cells.
-
Dilute the cell suspension to a density of 1 x 10⁵ cells/mL in complete culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate (10,000 cells/well).
-
Include wells with medium only for background measurements.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A final DMSO concentration should be kept below 0.1%.
-
Add 100 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[10]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[11]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of this compound concentration to determine the LD50.
-
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) using Annexin V and plasma membrane integrity using propidium iodide (PI).[1][5]
Materials:
-
Treated and untreated leukemia cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Culture and treat cells with this compound as described in the cell viability protocol.
-
Harvest 1-5 x 10⁵ cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold 1X PBS.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the cells immediately by flow cytometry.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Global 5-hydroxymethylcytosine (5hmC) Dot Blot Assay
This assay is used to quantify the overall levels of 5hmC in genomic DNA.
Materials:
-
Genomic DNA extracted from treated and untreated cells
-
Nitrocellulose or nylon membrane
-
Denaturation buffer (0.4 M NaOH, 10 mM EDTA)
-
20X SSC buffer
-
UV crosslinker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against 5hmC
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
Imaging system
Protocol:
-
DNA Denaturation and Spotting:
-
Quantify the genomic DNA concentration.
-
In separate tubes, take 100-200 ng of genomic DNA and add an equal volume of denaturation buffer.
-
Incubate at 95-100°C for 10 minutes, then immediately place on ice.[13]
-
Add an equal volume of cold 20X SSC buffer.
-
Spot 2 µL of each sample onto a nitrocellulose membrane and allow it to air dry.[14]
-
-
Crosslinking and Blocking:
-
UV-crosslink the DNA to the membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-5hmC antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply the chemiluminescence detection reagent and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the dot intensity using image analysis software.
-
To normalize for DNA loading, the membrane can be stripped and re-probed with an antibody against a loading control like methylene blue staining.
-
Western Blot for Apoptosis Markers
This technique is used to detect the cleavage of PARP1 and Caspase-3, which are hallmarks of apoptosis.[15][16]
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against cleaved PARP1, Caspase-3, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Protocol:
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer containing protease inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescence reagent and an imaging system.
-
Analyze the band intensities and normalize to the loading control.
-
Colony-Forming Cell (CFC) Assay
This assay assesses the ability of single hematopoietic progenitor cells to proliferate and differentiate into colonies in a semi-solid medium.[4][17][18]
Materials:
-
Leukemia cells
-
Methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate cytokines
-
This compound
-
35 mm culture dishes
-
100 mm culture dishes (for humidification)
-
Inverted microscope
Protocol:
-
Cell Preparation:
-
Prepare a single-cell suspension of leukemia cells.
-
Count the cells and dilute to the desired concentration.
-
-
Plating:
-
Add the desired number of cells (e.g., 1,000-5,000 cells) and this compound (at various concentrations) to the methylcellulose medium.
-
Vortex thoroughly to ensure a uniform suspension.
-
Let the tube stand for 5-10 minutes to allow air bubbles to escape.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell suspension into each 35 mm culture dish.
-
Gently rotate the dish to spread the medium evenly.
-
-
Incubation:
-
Place the 35 mm dishes inside a 100 mm dish containing an open dish of sterile water to maintain humidity.
-
Incubate at 37°C in a 5% CO₂ incubator for 10-14 days.
-
-
Colony Scoring:
-
Count the number of colonies under an inverted microscope.
-
Colonies can be classified based on their morphology.
-
-
Data Analysis:
-
Compare the number and size of colonies in this compound-treated samples to the vehicle control.
-
Off-Target Effects
While this compound shows selectivity for TET enzymes, it is crucial to consider potential off-target effects. The substitution of the C4 proton in this compound with other groups can decrease the therapeutic index, suggesting some off-target activity in related compounds.[8] Further studies, such as kinome profiling or proteomics-based approaches, may be necessary to fully characterize the specificity of this compound. Additionally, modulating the duration of CRISPR/Cas9 exposure by delivering it as an RNA molecule or a protein can reduce off-target effects in gene-editing experiments.[10] Although not directly related to small molecule inhibitors, this highlights the importance of considering exposure time and concentration to minimize off-target interactions.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 6. diagenode.com [diagenode.com]
- 7. raybiotech.com [raybiotech.com]
- 8. Annexin V Plus Propidium Iodide for Apoptosis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 9. promegaconnections.com [promegaconnections.com]
- 10. ch.promega.com [ch.promega.com]
- 11. benchchem.com [benchchem.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. biorxiv.org [biorxiv.org]
- 15. youtube.com [youtube.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Colony Forming Cell (CFC) Assay for Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol: Human Colony Forming Cell (CFC) Assay: R&D Systems [rndsystems.com]
Application Notes and Protocols for TETi76 in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TETi76 is a potent and selective small-molecule inhibitor of the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, and TET3).[1][2] These enzymes play a crucial role in DNA demethylation by oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), thereby participating in the regulation of gene expression.[3] Dysregulation of TET enzyme activity, particularly through mutations in TET2, is frequently observed in myeloid neoplasms.[4][5][6] this compound offers a therapeutic strategy by preferentially targeting cells with TET2 mutations or deficiencies, leading to restricted clonal growth and induction of apoptosis in malignant cells while having minimal effects on normal hematopoietic precursors.[1][5][7]
This document provides detailed application notes and protocols for the use of this compound in cell culture studies, focusing on determining the optimal concentration for various experimental endpoints.
Mechanism of Action
This compound competitively binds to the active site of TET enzymes, mimicking the natural molecule 2-hydroxyglutarate (2HG), an endogenous inhibitor of TETs.[3][6][8] By inhibiting the catalytic activity of the remaining TET enzymes (TET1 and TET3) in TET2-deficient cells, this compound leads to a further reduction in 5hmC levels. This epigenetic alteration results in transcriptional changes, including the upregulation of TNFα signaling and oxidative stress response pathways, and downregulation of interferon-α signaling, ultimately leading to selective cell death in TET-deficient cancer cells.[7][8]
Figure 1: Mechanism of action of this compound in TET2-mutant cells.
Data Presentation: Optimal Concentrations of this compound
The optimal concentration of this compound is application- and cell-line-dependent. The following tables summarize effective concentrations from various studies.
Table 1: In Vitro IC50 Values of this compound
| Target | IC50 (μM) |
| TET1 | 1.5 |
| TET2 | 9.4 |
| TET3 | 8.8 |
| Data sourced from MedChemExpress.[1][2] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line(s) | Concentration (μM) | Incubation Time | Assay | Observed Effect | Reference |
| SIG-M5 | 25 | 3 days | Cytotoxicity/Apoptosis | Induction of cell death and inhibition of TET dioxygenase activity. | [1][2] |
| K562, MEG-01, SIG-M5, OCI-AML5, MOLM13 | 20-37 | 12 hours | 5hmC Inhibition | Dose-dependent reduction of intracellular 5hmC content. | [1][2] |
| K562 (TET2+/+ and TET2-/-) | 25 | 24 hours | Gene Expression Analysis | Mimics the expression signature caused by TET2 deficiency. | [1][2] |
| K562 (parental) | 40 | 72 hours | Cytotoxicity (LD50) | LD50 value determined by methylene blue exclusion. | [7] |
| K562 (TET2/TET3 double-knockout) | ~10 | 72 hours | Cytotoxicity (IC50) | Nearly 4-fold lower IC50 compared to parental K562 cells. | [7] |
| Various Leukemia Cell Lines | Varies | 72 hours | Cytotoxicity (LD50) | A positive correlation was observed between TET activity and the LD50. | [7][9] |
Experimental Protocols
General Guidelines for Preparing this compound Stock Solution
This compound is typically supplied as a solid. For cell culture experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent, such as DMSO.
-
Reconstitution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the stock solution in complete cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).
Protocol 1: Determining Cell Viability and Cytotoxicity using a Resazurin-Based Assay
This protocol provides a method to determine the cytotoxic effects of this compound on a specific cell line and to calculate the IC50 or LD50 value.
Figure 2: Workflow for a cytotoxicity assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Resazurin-based cell viability reagent (e.g., CellTiter-Blue®, PrestoBlue™)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. It is recommended to prepare 2X concentrated solutions.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
Add the resazurin-based reagent to each well according to the manufacturer's instructions (typically 10-20 µL per 100 µL of medium).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and reagent only).
-
Normalize the fluorescence readings to the vehicle control to obtain the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50/LD50 value.
-
Protocol 2: Assessment of Apoptosis by Annexin V and Propidium Iodide Staining
This protocol describes the use of flow cytometry to quantify apoptosis induced by this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates at an appropriate density to avoid over-confluence at the end of the experiment.
-
Allow cells to attach overnight (for adherent cells).
-
Treat the cells with the desired concentrations of this compound (and a vehicle control) for a specified time (e.g., 24, 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the supernatant for adherent lines).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Four populations of cells can be distinguished:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Protocol 3: Colony Formation Assay
This assay evaluates the effect of this compound on the long-term proliferative capacity of cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates.
-
-
This compound Treatment:
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells. The medium can be replaced every 2-3 days with fresh medium containing this compound.
-
-
Colony Staining and Quantification:
-
Wash the wells twice with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 10-30 minutes.
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as clusters of ≥50 cells) in each well.
-
Signaling Pathway Visualization
Figure 3: Signaling pathways modulated by this compound treatment.
Conclusion
This compound is a valuable research tool for studying the epigenetic regulation mediated by TET enzymes and for exploring potential therapeutic strategies for TET2-mutant malignancies. The optimal concentration and experimental conditions for this compound should be empirically determined for each cell line and assay. The protocols and data presented herein provide a comprehensive guide for initiating these studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. iaspoint.com [iaspoint.com]
- 4. researchgate.net [researchgate.net]
- 5. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. A Therapeutic Strategy for Preferential Targeting of TET2-Mutant and TET Dioxygenase–Deficient Cells in Myeloid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for TETi76 Stock Solution in Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of TETi76, a potent inhibitor of the Ten-Eleven Translocation (TET) family of enzymes. This compound is a valuable tool for studying epigenetic regulation and has shown promise in preclinical cancer models, particularly in the context of hematological malignancies.[1] This document outlines the necessary protocols for preparing stock solutions, details its mechanism of action, and provides methodologies for key in vitro experiments.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below for quick reference.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₅ | [2] |
| Molecular Weight | 216.23 g/mol | [2] |
| Appearance | Colorless to light yellow oil | [3] |
| Storage (Neat) | 4°C, stored under nitrogen | [2] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month (stored under nitrogen) | [3] |
Mechanism of Action
This compound is an orally active, competitive inhibitor of the TET family of dioxygenases (TET1, TET2, and TET3).[2][3] These enzymes play a crucial role in DNA demethylation by catalyzing the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), and further to 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC). By inhibiting TET enzymes, this compound reduces global 5hmC levels, leading to alterations in gene expression.[1][2] This inhibition of TET activity has been shown to preferentially restrict the clonal growth of TET2-mutant hematopoietic cells, making it a promising therapeutic strategy for certain leukemias.[2][4]
The inhibitory activity of this compound against the TET enzymes is summarized in the following table:
| Target | IC₅₀ (μM) | Reference |
| TET1 | 1.5 | [2][3] |
| TET2 | 9.4 | [2][3] |
| TET3 | 8.8 | [2][3] |
Signaling Pathways
The inhibition of TET enzymes by this compound leads to downstream effects on cellular signaling pathways that regulate inflammation and cell survival. Notably, this compound has been observed to modulate TNFα and interferon-α signaling.
Preparation of this compound Stock Solution
For In Vitro Use:
For cell culture experiments, a high-concentration stock solution of this compound is typically prepared in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (diethyl ester form)
-
Anhydrous DMSO (cell culture grade)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration. A common stock concentration is 100 mg/mL (462.47 mM), which may require sonication to fully dissolve.[2]
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3] Ensure the tubes are tightly sealed and protected from light.
Stock Solution Calculation Table:
| Desired Stock Concentration | Volume of DMSO to add to 1 mg this compound | Volume of DMSO to add to 5 mg this compound | Volume of DMSO to add to 10 mg this compound |
| 1 mM | 4.6247 mL | 23.1235 mL | 46.2471 mL |
| 5 mM | 0.9249 mL | 4.6247 mL | 9.2494 mL |
| 10 mM | 0.4625 mL | 2.3124 mL | 4.6247 mL |
Data derived from MedChemExpress product information.[2]
Experimental Protocols
The following are detailed protocols for common in vitro assays used to characterize the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest (e.g., leukemia cell lines)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment and recovery.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest both adherent and suspension cells from the culture plates. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Colony Forming Assay
This assay assesses the ability of single cells to proliferate and form colonies, a measure of self-renewal and clonogenic potential.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Semi-solid medium (e.g., MethoCult™)
-
This compound stock solution
-
6-well plates or 35 mm dishes
-
Staining solution (e.g., Crystal Violet)
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of the cells to be tested.
-
Treatment Addition: Add the desired concentration of this compound or vehicle control to the semi-solid medium.
-
Plating: Mix the cells with the this compound-containing semi-solid medium at a low density (e.g., 500-1000 cells/plate) and plate in 6-well plates or 35 mm dishes.
-
Incubation: Incubate the plates for 7-14 days in a humidified incubator at 37°C and 5% CO₂.
-
Colony Staining and Counting: After the incubation period, stain the colonies with Crystal Violet and count the number of colonies (typically defined as >50 cells) under a microscope.
-
Data Analysis: Express the results as the number of colonies formed relative to the vehicle control.
Concluding Remarks
This compound is a powerful research tool for investigating the role of TET enzymes in various biological processes. The protocols provided here offer a starting point for utilizing this compound in laboratory settings. Researchers should optimize these protocols for their specific cell types and experimental conditions. Proper handling and storage of the this compound stock solution are crucial for maintaining its activity and ensuring reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms that regulate the activities of TET proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytosine hydroxymethylation by TET enzymes: From the control of gene expression to the regulation of DNA repair mechanisms, and back [aimspress.com]
- 4. Enzymatic TET-1 inhibition highlights different epigenetic behaviours of IL-1β and TNFα in tumour progression of OS cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TETi76 in Mouse Models of Leukemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and efficacy of TETi76, a potent inhibitor of the Ten-Eleven Translocation (TET) family of dioxygenases, in preclinical mouse models of leukemia. The protocols outlined below are based on published studies and are intended to serve as a guide for researchers investigating the therapeutic potential of this compound.
Introduction
This compound is an orally active small molecule inhibitor of TET1, TET2, and TET3 enzymes.[1] These enzymes play a crucial role in DNA demethylation by oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) and further oxidized forms. Loss-of-function mutations in TET2 are among the most common genetic alterations in myeloid leukemias.[1][2] Leukemia cells with TET2 mutations often exhibit a dependency on the residual enzymatic activity of TET1 and TET3 for their survival and proliferation. This compound is designed to exploit this vulnerability by inhibiting the remaining TET activity, leading to selective targeting and elimination of TET-deficient leukemia cells.[2]
Mechanism of Action
This compound functions as a competitive inhibitor at the active site of TET enzymes.[1] By blocking TET activity, this compound reduces the levels of 5hmC in the genome, mimicking the molecular consequences of TET2 loss-of-function.[2] This disruption of the epigenetic landscape preferentially induces apoptosis in leukemia cells that are deficient in TET2 or have compromised TET dioxygenase activity.[2] One of the key downstream effects of TET inhibition by this compound is the downregulation of c-MYC target genes, which are critical for cell proliferation and survival in acute myeloid leukemia (AML).[3]
In Vivo Efficacy and Dosage in Mouse Models
This compound has demonstrated significant anti-leukemic efficacy in various preclinical mouse models of leukemia. The following tables summarize the key quantitative data from these studies.
In Vitro Potency of this compound
| Cell Line | TET Status | IC50 (µM) |
| K562 | TET2+/+ | 40 |
| K562 | TET2/3 -/- | ~10 |
| SIG-M5 | TET2-/- | N/A |
| MEG-01 | TET2+/+ | N/A |
| OCI-AML5 | TET2+/+ | N/A |
| MOLM13 | TET2+/+ | N/A |
| TF1-IDH2(R140Q) | IDH2 mutant | ~5-fold lower than parental |
Note: N/A indicates that the specific IC50 value was not provided in the search results, although dose-dependent effects were observed.
In Vivo Dosage and Administration of this compound
| Mouse Model | Administration Route | Dosage | Vehicle |
| Human TET2-/- leukemia xenograft (SIG-M5) | Oral Gavage | 50 mg/kg, 5 days/week | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
| Tet2-deficient mice (C57BL/6 background) | Oral Gavage | 50 mg/kg, 5 days/week for 3 months | Not explicitly stated, likely similar to above |
| Tet2-/- competitive transplantation model | Intraperitoneal (IP) | 25 mg/kg, once daily, 5 days/week | Not explicitly stated in search results |
In Vivo Efficacy of this compound
| Mouse Model | Treatment Regimen | Outcome |
| Human TET2-/- leukemia xenograft (SIG-M5) | 50 mg/kg oral gavage | Significantly reduced tumor burden compared to vehicle-treated mice. |
| Tet2-deficient mice | 50 mg/kg oral gavage, 5 days/week for 3 months | Reduced spleen size in a gene-dose-dependent manner. No significant effect on body weight or overall blood counts. |
| Tet2-/- competitive transplantation model | 25 mg/kg IP, 5 days/week for 4 weeks | Preferentially restricted the proliferative advantage of Tet2-mutant cells. |
| Inducible Tet1/2/3 knockout mice | N/A (Genetic model) | Mice succumbed to acute myeloid leukemia within 4-5 weeks. |
Experimental Protocols
Preparation of this compound Formulation for Oral Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound for the desired concentration and final volume.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in DMSO to create a stock solution. For a final concentration of 5 mg/mL in the dosing solution, a 50 mg/mL stock in DMSO can be prepared.
-
In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween-80, and saline in the appropriate ratios. For the final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, combine 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline for a total of 900 µL of vehicle.
-
Add 100 µL of the this compound stock solution (from step 2) to the 900 µL of vehicle (from step 3) to achieve the final 1 mL dosing solution.
-
Vortex the solution thoroughly to ensure it is homogenous.
-
Administer the formulation to mice via oral gavage at a volume appropriate for the mouse's body weight (e.g., 10 µL/g for a 50 mg/kg dose from a 5 mg/mL solution).
Human Leukemia Xenograft Model in NSG Mice
Materials:
-
Human leukemia cell line (e.g., SIG-M5, TET2-deficient)
-
NOD-scid IL2Rgammanull (NSG) mice (6-8 weeks old)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Syringes and needles (e.g., 27-gauge)
-
(Optional) Matrigel
Procedure:
-
Culture the human leukemia cells in the appropriate medium to the desired number.
-
Harvest the cells and perform a cell count.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in sterile PBS at the desired concentration for injection. For subcutaneous injection, a common concentration is 5-10 x 106 cells in 100-200 µL of PBS. For intravenous injection, 1-5 x 106 cells in 100-200 µL is typical. For subcutaneous injections, cells can be mixed 1:1 with Matrigel to improve tumor take rate.
-
For subcutaneous xenografts, inject the cell suspension into the flank of the NSG mice.
-
For disseminated leukemia models, inject the cells intravenously via the tail vein.
-
Monitor the mice regularly for tumor growth (for subcutaneous models) or signs of leukemia development (e.g., weight loss, ruffled fur, hind-limb paralysis).
-
Once tumors reach a palpable size (e.g., 100-200 mm3) or leukemia is established, randomize the mice into treatment and control groups.
-
Initiate treatment with this compound or vehicle control as described in the dosing and administration protocols.
-
Monitor tumor volume (using calipers) and/or survival as the primary endpoints.
Concluding Remarks
This compound represents a promising targeted therapy for leukemias harboring TET2 mutations or exhibiting TET dioxygenase deficiency. The provided dosage and administration protocols, along with the experimental models, offer a solid foundation for further preclinical investigation into the efficacy and mechanism of action of this novel agent. Careful adherence to these protocols will ensure the generation of robust and reproducible data, which is crucial for the clinical translation of this compound. Further studies are warranted to determine the optimal dosing schedule, explore potential combination therapies, and fully elucidate the downstream signaling pathways affected by this compound in various leukemia subtypes.
References
Application Notes and Protocols for TETi76 Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
TETi76 is a novel, orally active small molecule inhibitor of the Ten-Eleven Translocation (TET) family of dioxygenases.[1] It demonstrates potent and selective activity against cancer cells harboring mutations in the TET2 gene or those with inherent TET dioxygenase deficiency.[2][3][4] This document provides detailed application notes and protocols for utilizing this compound to target sensitive leukemia cell lines, offering a valuable tool for preclinical cancer research and drug development.
This compound functions by competitively binding to the active site of TET enzymes, leading to a reduction in cytosine hydroxymethylation (5hmC) and subsequent induction of apoptosis in susceptible cancer cells.[1] Notably, it shows preferential cytotoxicity towards TET2-mutant and TET-deficient cells while sparing normal hematopoietic precursor cells, highlighting its potential as a targeted therapeutic agent.[1][5]
Cell Line Sensitivity to this compound
The sensitivity of leukemia cell lines to this compound is inversely correlated with their total TET dioxygenase activity. Cell lines with lower intrinsic TET activity, such as those with TET2 mutations or engineered knockouts of TET genes, exhibit heightened sensitivity to the compound.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against TET enzymes and its effect on the viability of various leukemia cell lines.
Table 1: this compound Inhibitory Concentration (IC50) against TET Enzymes
| Target Enzyme | IC50 (µM) |
| TET1 | 1.5 |
| TET2 | 9.4 |
| TET3 | 8.8 |
| Data sourced from MedChemExpress.[1] |
Table 2: this compound Cytotoxicity (IC50/LD50) in Leukemia Cell Lines
| Cell Line | TET Status | IC50/LD50 (µM) | Sensitivity Level |
| Highly Sensitive | |||
| SIG-M5 | TET2-deficient | Not available | High |
| MOLM13 | Low TET dioxygenase activity | Not available | High |
| K562 TET2/TET3 dKO | TET2 and TET3 double knockout | ~10* | High |
| Less Sensitive | |||
| K562 (parental) | TET-proficient | 40 | Low |
| CMK | High TET dioxygenase activity | Not available | Low |
*Calculated based on a reported "nearly 4-fold lower IC50" compared to the parental K562 cell line.[3] Note: While SIG-M5 and MOLM13 are documented as highly sensitive to this compound, specific IC50 or LD50 values were not available in the reviewed literature.[3]
Signaling Pathways and Experimental Workflows
TET Enzyme Function and Inhibition by this compound
TET enzymes play a crucial role in DNA demethylation by oxidizing 5-methylcytosine (5mC). In TET2-mutant or deficient leukemia, residual TET1 and TET3 activity is critical for cell survival. This compound inhibits this remaining activity, leading to synthetic lethality.
Caption: this compound mechanism of action in TET2-mutant cells.
Experimental Workflow for Assessing this compound Efficacy
A typical workflow to evaluate the effect of this compound on sensitive cell lines involves a series of in vitro assays to measure cell viability, apoptosis, and colony-forming potential.
Caption: Workflow for evaluating this compound in vitro.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound-sensitive leukemia cell lines (e.g., SIG-M5, MOLM13, K562 dKO)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentration (e.g., 1x and 2x IC50) for 24-48 hours.
-
Harvest approximately 1-5 x 10^5 cells by centrifugation (300 x g for 5 minutes).
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blot for Cleaved PARP and Caspase-3
This protocol detects the cleavage of PARP and Caspase-3, which are hallmarks of apoptosis.
Materials:
-
This compound-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse this compound-treated and control cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize protein bands using an imaging system. An increase in the cleaved forms of PARP (89 kDa fragment) and Caspase-3 (17/19 kDa fragments) indicates apoptosis.
Colony-Forming Assay for Leukemia Cells
This assay assesses the effect of this compound on the self-renewal and proliferative capacity of leukemic progenitor cells.
Materials:
-
This compound-sensitive leukemia cell lines
-
Methylcellulose-based medium (e.g., MethoCult™)
-
Complete culture medium
-
This compound
-
35 mm culture dishes
Procedure:
-
Prepare a single-cell suspension of the leukemia cells.
-
Count the viable cells (e.g., using trypan blue exclusion).
-
In a sterile tube, mix the cells (e.g., 500-1000 cells) with the methylcellulose medium containing the desired concentration of this compound or vehicle control.
-
Plate 1.1 mL of the cell/methylcellulose mixture into each 35 mm culture dish, ensuring no air bubbles.
-
Place the dishes in a larger petri dish with a water dish to maintain humidity.
-
Incubate for 10-14 days at 37°C in a 5% CO2 incubator.
-
Count the number of colonies (defined as clusters of >50 cells) under an inverted microscope.
-
Calculate the plating efficiency and the percentage of colony formation inhibition by this compound.
Conclusion
This compound presents a promising targeted therapeutic strategy for myeloid neoplasms with TET2 mutations or TET deficiency. The protocols and data presented in these application notes provide a comprehensive guide for researchers to investigate the efficacy and mechanism of action of this compound in sensitive leukemia cell lines. These assays are fundamental for the preclinical evaluation of this compound and similar targeted inhibitors in oncology drug discovery.
References
- 1. Two acute monocytic leukemia (AML-M5a) cell lines (MOLM-13 and MOLM-14) with interclonal phenotypic heterogeneity showing MLL-AF9 fusion resulting from an occult chromosome insertion, ins(11;9)(q23;p22p23) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Therapeutic Strategy for Preferential Targeting of TET2 Mutant and TET-dioxygenase Deficient Cells in Myeloid Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols for TETi76 in a Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
TETi76 is an orally active and competitive inhibitor of the Ten-Eleven Translocation (TET) family of dioxygenases, with IC50 values of 1.5 µM, 9.4 µM, and 8.8 µM for TET1, TET2, and TET3, respectively[1][2][3]. This small molecule has garnered significant interest in cancer research, particularly for malignancies harboring TET2 mutations, such as myeloid leukemias[4][5]. This compound functions by binding to the active site of TET enzymes, leading to a reduction in cytosine hydroxymethylation[1][3]. This mechanism preferentially restricts the clonal growth of TET2-mutant cells both in vitro and in vivo, while exhibiting minimal effects on normal hematopoietic precursor cells[1][6]. Preclinical studies have demonstrated that this compound can effectively reduce tumor burden in xenograft models of human TET2-deficient leukemia[1].
These application notes provide a detailed protocol for utilizing this compound in a subcutaneous xenograft model using the human TET2-deficient acute monocytic leukemia cell line, SIG-M5, in immunodeficient mice.
Mechanism of Action
TET enzymes play a crucial role in DNA demethylation by oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) and further oxidized derivatives. In certain cancers, mutations in TET2 lead to a dysfunctional enzyme, resulting in altered DNA methylation patterns and contributing to oncogenesis. While the mutant TET2 is inactive, residual TET activity from TET1 and TET3 can be sufficient for the survival of these cancer cells[5][6]. This compound is designed to mimic the effects of 2-hydroxyglutarate (2HG), a natural inhibitor of TET enzymes[4][5]. By inhibiting the remaining TET activity, this compound induces synthetic lethality in TET2-mutant cells[6]. This targeted approach makes this compound a promising therapeutic agent with a potentially wide therapeutic window[4].
Gene expression analyses in cells treated with this compound have revealed significant upregulation of TNFα signaling and downregulation of interferon-α signaling, alongside an increase in the oxidative stress response pathway[7].
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies of this compound.
| Parameter | TET1 | TET2 | TET3 |
| IC50 (µM) [1] | 1.5 | 9.4 | 8.8 |
| Cell Line | Treatment | Duration | Observation |
| SIG-M5 | 25 µM this compound | 3 days | Induction of cell death and inhibition of TET dioxygenase activity[1] |
| K562, MEG-01, SIG-M5, OCI-AML5, MOLM13 | 20-37 µM this compound | 12 hours | Dose-dependent reduction in intracellular 5hmC content[1] |
| Model | Dosing Regimen | Duration | Key Findings |
| Immunodeficient NSG mice with subcutaneous SIG-M5 (human TET2-/- leukemia) xenografts[1] | 50 mg/kg, oral, 5 days per week | 3 months | - Significantly reduced tumor burden. - No significant changes in overall body weight or blood counts. - Reduced spleen size in a gene dose-dependent manner. |
| C57BL/6 mice transplanted with Tet2-/- bone marrow cells[1] | 25 mg/kg, intraperitoneal, once daily, 5 days per week | 4 weeks | - Limited the proliferative advantage of Tet2-/- cells. - Did not affect the proportion of mice receiving Tet2+/+ cells. - No significant changes in overall body weight or blood counts. |
Experimental Protocols
Cell Culture of SIG-M5 Cells
The SIG-M5 cell line was established from the bone marrow of a patient with acute monocytic leukemia (AML FAB M5a) and is characterized by a TET2 deficiency[8][9][10].
-
Media and Reagents:
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
-
Culture Conditions:
-
Complete Growth Medium: 80% IMDM supplemented with 20% heat-inactivated FBS and 1% Penicillin-Streptomycin[8].
-
Incubation: 37°C in a humidified atmosphere with 5% CO2[8].
-
Subculture: SIG-M5 cells grow in suspension[8]. Seed cells at a density of approximately 1 x 10^6 cells/mL. Split the culture 1:2 every 3 days to maintain a cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL[8]. Monitor cell viability using Trypan Blue exclusion; viability may remain at or below 70%[8].
-
Preparation of this compound for In Vivo Administration
This compound can be formulated for both oral and intraperitoneal administration.
-
Oral Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline:
-
Alternatively, a formulation of 10% DMSO and 90% Corn Oil can be used[1][3].
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution[1][3].
-
-
Intraperitoneal Formulation:
Subcutaneous Xenograft Model Protocol
This protocol describes the subcutaneous implantation of SIG-M5 cells into immunodeficient mice.
-
Animal Model:
-
Cell Preparation for Injection:
-
Harvest SIG-M5 cells during the logarithmic growth phase[11].
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with sterile, serum-free medium or PBS.
-
Resuspend the cells in serum-free medium or PBS at a concentration of 1 x 10^8 cells/mL.
-
For enhanced tumor formation, mix the cell suspension 1:1 with Matrigel on ice to a final concentration of 5 x 10^7 cells/mL[11]. Keep the cell-Matrigel mixture on ice until injection.
-
-
Injection Procedure:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Inject 100-200 µL of the cell suspension (5-10 x 10^6 cells) subcutaneously into the flank of the mouse[11].
-
Monitoring and Endpoint
-
Tumor Growth Monitoring:
-
Begin caliper measurements when tumors become palpable.
-
Measure the length (L) and width (W) of the tumor 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (L x W^2) / 2.
-
Monitor for signs of tumor ulceration, necrosis, or infection[12].
-
-
Animal Health Monitoring:
-
Monitor the body weight of the mice 2-3 times per week. A body weight loss of over 20% is a sign of toxicity[6].
-
Observe the general health and behavior of the animals daily.
-
-
Endpoint Criteria:
-
The primary endpoint is typically when the tumor volume reaches a predetermined size (e.g., 1500-2000 mm³) or at the first sign of ulceration[12].
-
Other endpoint criteria include a tumor burden greater than 10% of the animal's body weight, or if the tumor interferes with the animal's normal physiological functions (e.g., eating, walking)[12].
-
For leukemia models, endpoints can also be defined by the percentage of human leukemic cells in the peripheral blood or bone marrow[13].
-
Tissue Collection and Analysis
-
Tissue Collection:
-
At the experimental endpoint, euthanize the mice using an approved method.
-
Collect the tumor, spleen, and other relevant tissues (e.g., bone marrow, liver).
-
Measure the final tumor weight and volume.
-
A portion of the tumor and other tissues can be flash-frozen in liquid nitrogen for molecular analysis or fixed in formalin for histological examination.
-
-
Analysis:
-
5hmC Analysis: Genomic DNA can be isolated from tumor tissue to measure global 5hmC levels by dot blot or other methods to confirm the on-target effect of this compound[7][14].
-
Gene Expression Analysis: RNA can be extracted from tumors for RNA-sequencing or qPCR to analyze changes in gene expression, particularly in pathways related to TNFα, interferon signaling, and oxidative stress[7].
-
Immunohistochemistry: Fixed tissues can be sectioned and stained for markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3) to assess the cellular effects of this compound.
-
References
- 1. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Leibniz Institute DSMZ: Details [dsmz.de]
- 9. SIG-M5 - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Establishment and characterization of an arsenic-sensitive monoblastic leukaemia cell line (SigM5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. yeasenbio.com [yeasenbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for TETi76 In Vivo Studies
These application notes provide detailed information and protocols for the solubility and preparation of TETi76 for in vivo research. The content is intended for researchers, scientists, and drug development professionals working on novel cancer therapeutics.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its inhibitory concentrations and solubility in various vehicles.
Table 1: Inhibitory Concentration (IC50) of this compound
| Target | IC50 |
| TET1 | 1.5 µM |
| TET2 | 9.4 µM |
| TET3 | 8.8 µM |
Table 2: Solubility of this compound
| Solvent/Vehicle | Solubility | Notes |
| In Vitro | ||
| DMSO | 100 mg/mL (462.47 mM) | Requires sonication for complete dissolution.[1] |
| In Vivo | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (11.56 mM) | Results in a clear solution.[1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (11.56 mM) | Results in a clear solution.[1][2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (11.56 mM) | Results in a clear solution.[1][2] |
Experimental Protocols
This section provides detailed protocols for the preparation of this compound for in vivo administration and a general procedure for oral gavage in mice.
Preparation of this compound for In Vivo Oral Administration
This protocol describes the preparation of a this compound solution at a concentration of 2.5 mg/mL, suitable for oral administration in mice.[1][2]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Weigh the required amount of this compound.
-
Add the appropriate volume of DMSO to achieve a 25 mg/mL concentration.
-
Vortex thoroughly. If necessary, use sonication to ensure complete dissolution.
-
-
Prepare the vehicle solution.
-
The final formulation will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
-
Combine the components. For a final volume of 1 mL:
-
To a sterile conical tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound in DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until homogenous.
-
Add 450 µL of saline to the mixture and vortex thoroughly to obtain a clear solution.
-
-
Final Concentration. This procedure yields a 2.5 mg/mL solution of this compound.
-
Storage and Use. It is recommended to prepare the working solution fresh on the day of use.[2] If a stock solution in DMSO is prepared, it can be stored at -20°C for up to one month or at -80°C for up to six months.[1][2]
In Vivo Administration Protocol: Oral Gavage in Mice
This is a general protocol for oral administration of this compound to mice and should be performed in accordance with approved animal care and use protocols.
Materials:
-
Prepared this compound solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the required dose. For a 50 mg/kg dose in a 20g mouse, the required volume of a 2.5 mg/mL solution would be 0.4 mL.
-
-
Syringe Preparation:
-
Draw the calculated volume of the this compound solution into the syringe.
-
Ensure there are no air bubbles in the syringe.
-
-
Animal Restraint:
-
Properly restrain the mouse to immobilize its head and body.
-
-
Gavage Needle Insertion:
-
Gently insert the gavage needle into the side of the mouth, allowing it to pass along the roof of the mouth and down the esophagus. Do not force the needle.
-
-
Substance Administration:
-
Once the needle is properly positioned, slowly administer the this compound solution.
-
-
Post-Administration Monitoring:
-
Carefully remove the gavage needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or adverse reactions. In studies, this compound administered orally at 50 mg/kg for 5 days a week for 3 months showed no significant impact on the overall body weight of mice.[1]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for in vivo studies.
Proposed Signaling Pathway of this compound
This compound is an inhibitor of the Ten-Eleven Translocation (TET) family of dioxygenases.[1] Inhibition of TET enzymes by this compound leads to a cascade of downstream effects, including the upregulation of TNFα signaling, modulation of the oxidative stress response through the NRF2 pathway, and induction of apoptosis.[3]
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for conducting in vivo experiments with this compound, from preparation of the compound to analysis of the results.
Caption: Experimental workflow for in vivo studies with this compound.
References
Application Notes and Protocols for TETi76 Solutions: Long-Term Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, long-term storage, and stability assessment of TETi76 solutions. The information is intended to ensure the consistent performance and integrity of this compound in research and drug development applications.
Introduction to this compound
This compound is an orally active inhibitor of the Ten-Eleven Translocation (TET) family of enzymes (TET1, TET2, and TET3)[1]. It competitively binds to the active site of these dioxygenases, leading to a reduction in cytosine hydroxymethylation[1]. This inhibitory action restricts the clonal growth of TET2-mutant cells, making this compound a compound of interest in leukemia research[1]. Mechanistically, this compound has been shown to upregulate TNFα signaling and downregulate interferon-α signaling.
Preparation of this compound Stock Solutions
Proper preparation of stock solutions is critical for accurate and reproducible experimental results. This compound is typically supplied as a solid.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% sodium chloride), sterile
-
Corn oil
-
Sterile, conical tubes (e.g., 1.5 mL, 15 mL, 50 mL)
-
Vortex mixer
-
Sonicator (optional)
Protocol 1: Stock Solution for In Vitro Use (10 mM in DMSO)
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots as recommended in the long-term storage section.
Protocol 2: Formulation for In Vivo Use (Oral Administration)
This protocol provides a common vehicle for oral administration of this compound.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare the final formulation, add the components in the following order, ensuring complete mixing after each addition:
-
10% DMSO (from the concentrated stock)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the final solution until it is clear and homogenous. The solubility in this vehicle is reported to be at least 2.5 mg/mL[1].
-
It is recommended to prepare this formulation fresh on the day of use.
Long-Term Storage and Stability of this compound Stock Solutions
The stability of this compound stock solutions is dependent on storage temperature and conditions. The following recommendations are based on available data.
| Storage Temperature | Duration | Recommended Conditions |
| -80°C | Up to 6 months | Aliquoted, tightly sealed vials, stored under nitrogen.[1] |
| -20°C | Up to 1 month | Aliquoted, tightly sealed vials, stored under nitrogen.[1] |
| 4°C | Not Recommended for long-term storage | For short-term (daily) use only. |
| Room Temperature | Not Recommended | Significant degradation may occur. |
Note: Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound. Aliquoting the stock solution into single-use volumes is highly recommended.
Experimental Protocols for Stability Assessment
To ensure the integrity of this compound solutions over time, particularly for long-term studies, a stability-indicating analytical method should be used. High-Performance Liquid Chromatography (HPLC) is the standard for this purpose.
Stability-Indicating HPLC Method
This proposed method is based on common practices for the analysis of heterocyclic small molecules and should be validated for this compound specifically.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | Monitor at 254 nm and 280 nm (or determine the λmax of this compound) |
Sample Preparation:
-
Dilute the this compound stock solution to a final concentration of approximately 100 µg/mL in the initial mobile phase composition (90% A: 10% B).
-
Filter the sample through a 0.22 µm syringe filter before injection.
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active compound.
Stress Conditions:
| Condition | Protocol |
| Acid Hydrolysis | Add 1 mL of 0.1 N HCl to 1 mL of a 1 mg/mL this compound solution in a suitable solvent. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before HPLC analysis. |
| Base Hydrolysis | Add 1 mL of 0.1 N NaOH to 1 mL of a 1 mg/mL this compound solution. Incubate at 60°C for 8 hours. Neutralize with an equivalent amount of 0.1 N HCl before HPLC analysis. |
| Oxidation | Add 1 mL of 3% H₂O₂ to 1 mL of a 1 mg/mL this compound solution. Store protected from light at room temperature for 24 hours. |
| Thermal Degradation | Store the solid this compound powder and a 1 mg/mL solution at 80°C for 48 hours. |
| Photolytic Degradation | Expose the solid this compound powder and a 1 mg/mL solution to UV light (254 nm) and visible light for 24 hours. |
Analysis:
-
Analyze the stressed samples using the validated stability-indicating HPLC method.
-
The chromatograms should show a decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Stability Assessment
Caption: Workflow for forced degradation and stability analysis of this compound.
This compound and TNFα Signaling Pathway
Caption: this compound upregulates the TNFα signaling pathway.
This compound and Interferon-α Signaling Pathway
Caption: this compound downregulates the Interferon-α signaling pathway.
References
Application Notes and Protocols: Measuring TETi76's Effect on 5hmC Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
TETi76 is a potent and orally active inhibitor of the Ten-Eleven Translocation (TET) family of enzymes (TET1, TET2, and TET3).[1] These enzymes play a crucial role in epigenetic regulation by catalyzing the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), thereby initiating the process of active DNA demethylation.[2][3] Dysregulation of TET enzyme activity and subsequent alterations in 5hmC levels are implicated in various diseases, particularly in hematological malignancies where TET2 mutations are frequent.[4][5] this compound competitively binds to the active site of TET enzymes, leading to a reduction in 5hmC levels.[1] This document provides detailed application notes and protocols for measuring the inhibitory effect of this compound on 5hmC levels in a research setting.
Signaling Pathway
The core mechanism involves the inhibition of TET enzymes by this compound, which blocks the conversion of 5mC to 5hmC. This leads to a decrease in global 5hmC levels, which can impact gene expression and cellular phenotype.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on 5hmC levels and its inhibitory concentrations against TET enzymes.
Table 1: this compound Inhibitory Concentration (IC50) against TET Enzymes
| TET Enzyme | IC50 (µM) |
| TET1 | 1.5 |
| TET2 | 9.4 |
| TET3 | 8.8 |
| Data sourced from MedchemExpress.[1] |
Table 2: Dose-Dependent Inhibition of 5hmC by this compound in Leukemia Cell Lines
| Cell Line | This compound Concentration for 50% inhibition of 5hmC (µM) | Treatment Time |
| K562 | 20-37 | 12 hours |
| MEG-01 | 20-37 | 12 hours |
| SIG-M5 | 20-37 | 12 hours |
| OCI-AML5 | 20-37 | 12 hours |
| MOLM13 | 20-37 | 12 hours |
| Data compiled from studies on various human leukemia cell lines.[1] |
Experimental Protocols
Here, we provide detailed protocols for three common methods to quantify changes in 5hmC levels following treatment with this compound: Dot Blot Analysis, ELISA-based quantification, and LC-MS/MS analysis.
Protocol 1: Global 5hmC Quantification by Dot Blot Analysis
This protocol is a semi-quantitative method to assess global changes in 5hmC levels in genomic DNA.
Materials:
-
Cells of interest (e.g., K562, SIG-M5 leukemia cell lines)
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
Genomic DNA extraction kit
-
NaOH
-
20X SSC buffer
-
Positively charged nylon membrane
-
UV cross-linker
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibody: anti-5hmC (e.g., Active Motif, 39769)
-
Secondary antibody: HRP-conjugated anti-species IgG
-
Chemiluminescent substrate (e.g., ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired density and treat with a dose-range of this compound (e.g., 0-50 µM) for a specified time (e.g., 12-24 hours). Include a vehicle control (e.g., DMSO).
-
Genomic DNA Extraction: Isolate genomic DNA from treated and control cells using a commercial kit. Quantify the DNA concentration and assess purity (A260/A280 ratio).
-
DNA Denaturation: For each sample, take an equal amount of DNA (e.g., 1-2 µg) and denature by adding 1/10th volume of 1 M NaOH and incubating at 95°C for 10 minutes. Immediately place on ice.
-
Neutralization and Spotting: Add an equal volume of ice-cold 20X SSC buffer to the denatured DNA. Spot serial dilutions of the DNA onto a positively charged nylon membrane. Allow the membrane to air dry.
-
UV Cross-linking: Cross-link the DNA to the membrane using a UV cross-linker.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-5hmC antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the dot intensities using densitometry software. To normalize for DNA loading, the membrane can be stained with Methylene Blue. Calculate the ratio of the 5hmC signal to the Methylene Blue signal.
Protocol 2: Global 5hmC Quantification by ELISA
This protocol offers a quantitative measurement of global 5hmC levels and is suitable for high-throughput analysis.
Materials:
-
Genomic DNA from this compound-treated and control cells
-
5-hmC ELISA kit (e.g., Epigentek, P-1032-96; RayBiotech, ELISA-5hmC-1)
-
Microplate reader
Procedure:
-
DNA Isolation: Extract and purify genomic DNA as described in Protocol 1.
-
Assay Setup: Follow the manufacturer's instructions for the specific 5-hmC ELISA kit. This typically involves:
-
Preparing DNA samples to the recommended concentration.
-
Binding of DNA to the assay wells.
-
Incubation with a specific capture antibody for 5hmC.
-
Incubation with a detection antibody.
-
Addition of a substrate to generate a colorimetric signal.
-
-
Measurement: Read the absorbance on a microplate reader at the specified wavelength (e.g., 450 nm).
-
Quantification: Calculate the percentage of 5hmC in each sample by comparing its absorbance to a standard curve generated with provided positive controls.
Protocol 3: Absolute Quantification of 5hmC by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for absolute and highly sensitive quantification of 5hmC.
Materials:
-
Genomic DNA from this compound-treated and control cells
-
Formic acid or a DNA degradation enzyme mix
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Standards for cytosine (C), 5-methylcytosine (5mC), and 5-hydroxymethylcytosine (5hmC)
Procedure:
-
DNA Preparation: Isolate high-quality genomic DNA.
-
DNA Hydrolysis: Hydrolyze the genomic DNA to individual nucleosides or nucleobases. A common method is acid hydrolysis with formic acid.[6]
-
LC-MS/MS Analysis:
-
Inject the hydrolyzed DNA sample into the LC-MS/MS system.
-
Separate the nucleosides/nucleobases using a suitable liquid chromatography method.
-
Detect and quantify C, 5mC, and 5hmC using multiple reaction monitoring (MRM) mode in the mass spectrometer.
-
-
Data Analysis:
-
Generate standard curves for C, 5mC, and 5hmC using known concentrations of the standards.
-
Calculate the absolute amount of each base in the samples by comparing their peak areas to the standard curves.
-
Express the 5hmC level as a percentage of total cytosines (%5hmC = [5hmC / (C + 5mC + 5hmC)] * 100).
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for researchers to effectively measure the impact of the TET inhibitor this compound on 5hmC levels. The choice of method will depend on the specific research question, available equipment, and desired level of quantification. Dot blot analysis offers a rapid and semi-quantitative assessment, ELISA provides a high-throughput quantitative option, and LC-MS/MS delivers the most accurate and absolute quantification. By employing these techniques, researchers can further elucidate the role of TET enzymes and 5hmC in health and disease, and advance the development of novel epigenetic therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tet family proteins and 5-hydroxymethylcytosine in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tet2-mediated DNA demethylation regulates the proliferation and apoptosis of human leukemia K562 cells | Cellular and Molecular Biology [cellmolbiol.org]
- 4. A Therapeutic Strategy for Preferential Targeting of TET2-Mutant and TET Dioxygenase–Deficient Cells in Myeloid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cell Type–Specific 5hmC Landscape and Dynamics of Healthy Human Hematopoiesis and TET2-Mutant Preleukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for TETi76 in Hematopoietic Stem Cell Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing TETi76, a potent inhibitor of the Ten-Eleven Translocation (TET) family of dioxygenases, in studies of hematopoietic stem cells (HSCs). This document outlines the principles of this compound action, presents key quantitative data from relevant studies, and offers detailed protocols for experimental application.
Introduction
The TET family of enzymes (TET1, TET2, and TET3) plays a crucial role in epigenetic regulation by catalyzing the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in DNA demethylation.[1][2] This process is vital for normal hematopoiesis, including the self-renewal and differentiation of HSCs.[3] Dysregulation of TET enzyme activity, particularly through mutations in TET2, is frequently observed in myeloid malignancies.[4]
This compound is a small molecule inhibitor designed to target the catalytic activity of TET enzymes.[5] Its application in HSC research allows for the investigation of the functional consequences of TET inhibition, mimicking the effects of TET2 loss-of-function mutations and providing a valuable tool for studying hematopoiesis and developing novel therapeutic strategies.
Principle of Action
This compound competitively binds to the active site of TET enzymes, thereby inhibiting their dioxygenase activity.[5] This inhibition leads to a reduction in the conversion of 5mC to 5hmC, resulting in altered DNA methylation patterns and subsequent changes in gene expression. In the context of HSCs, this modulation of the epigenetic landscape can influence self-renewal, proliferation, and differentiation pathways. Notably, in TET2-mutant leukemic cells, which are dependent on the residual activity of TET1 and TET3 for survival, this compound can induce synthetic lethality, providing a targeted therapeutic approach.
Applications
-
Studying HSC Self-Renewal and Expansion: this compound can be used to investigate the role of TET enzymes in maintaining the HSC pool. Inhibition of TET activity has been shown to promote the expansion of functional HSCs ex vivo.
-
Investigating Hematopoietic Differentiation: By modulating TET activity, researchers can study the commitment of HSCs to various hematopoietic lineages.
-
Modeling Myeloid Malignancies: this compound can be used to mimic the effects of TET2 mutations, providing an in vitro and in vivo model to study the pathogenesis of myeloid neoplasms.
-
Preclinical Drug Development: As a targeted inhibitor, this compound serves as a lead compound for the development of novel therapeutics for TET-mutant leukemias and other hematological disorders.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/Model | Value | Reference |
| IC50 (TET1) | Cell-free assay | 1.5 µM | [5] |
| IC50 (TET2) | Cell-free assay | 9.4 µM | [5] |
| IC50 (TET3) | Cell-free assay | 8.8 µM | [5] |
| 5hmC Inhibition (EC50) | Various human leukemia cell lines | 20-37 µM | [5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome | Reference |
| Tet2-deficient mouse model | 50 mg/kg this compound, oral, 5 days/week for 3 months | Reduced spleen size in a gene dose-dependent manner | [5] |
| Human TET2-/- leukemia cell line xenograft | Not specified | Significantly reduced tumor burden |
Experimental Protocols
Protocol 1: In Vitro Treatment of Hematopoietic Stem and Progenitor Cells (HSPCs) with this compound
This protocol describes the general procedure for treating isolated HSPCs with this compound to assess its effects on proliferation, differentiation, and 5hmC levels.
Materials:
-
Isolated murine or human HSPCs (e.g., Lin-Sca-1+c-Kit+ [LSK] cells or CD34+ cells)
-
Serum-free expansion medium (e.g., StemSpan™ SFEM) supplemented with appropriate cytokines (e.g., SCF, TPO, Flt3L)[6][7]
-
This compound (stock solution in DMSO)
-
Ascorbic acid (optional, as a TET activator)
-
Cell culture plates
-
Incubator (37°C, 5% CO2)
-
Flow cytometer
-
Reagents for 5hmC analysis (e.g., dot blot or LC-MS/MS)
Procedure:
-
Cell Plating: Seed isolated HSPCs in a cell culture plate at a density of 1 x 10^5 cells/mL in pre-warmed expansion medium.[8]
-
This compound Treatment: Add this compound to the cell culture to achieve the desired final concentration (e.g., 1-25 µM). A vehicle control (DMSO) should be run in parallel. For reversal experiments, ascorbic acid can be added at a final concentration of 50 µM.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired duration (e.g., 24-72 hours for short-term assays, or longer for expansion cultures with media changes).
-
Analysis:
-
Cell Proliferation and Viability: At the end of the incubation period, harvest the cells and perform cell counting and viability analysis (e.g., using Trypan Blue or a viability dye for flow cytometry).
-
Flow Cytometry: Stain cells with fluorescently conjugated antibodies against HSC and progenitor markers (e.g., CD34, CD38, Lin, c-Kit, Sca-1) to analyze changes in cell populations.[9][10][11]
-
5hmC Analysis: Extract genomic DNA from a portion of the cells and quantify global 5hmC levels using methods such as dot blot analysis with a 5hmC-specific antibody or liquid chromatography-mass spectrometry (LC-MS/MS).[5]
-
Protocol 2: Long-Term Culture-Initiating Cell (LTC-IC) Assay
This assay is used to quantify primitive hematopoietic stem cells based on their ability to sustain myelopoiesis for several weeks in vitro.[12][13][14][15]
Materials:
-
Test hematopoietic cell suspension
-
Myeloid long-term culture medium (e.g., MyeloCult™ M5300) supplemented with hydrocortisone.
-
Irradiated feeder cell layer (e.g., murine bone marrow stromal cells or a suitable cell line)
-
96-well flat-bottom culture plates
-
Incubator (37°C, 5% CO2)
-
Methylcellulose-based medium for colony-forming unit (CFU) assay (e.g., MethoCult™)
Procedure:
-
Feeder Layer Preparation: Establish a confluent layer of irradiated feeder cells in a 96-well plate.
-
Cell Seeding: On the day of the assay, carefully remove the medium from the feeder layer and add the test cell suspension in fresh long-term culture medium at various dilutions. Include control wells with no test cells.
-
This compound Treatment: Add this compound to the appropriate wells at the desired concentration. Include a vehicle control.
-
Long-Term Culture: Incubate the plates at 37°C and 5% CO2 for 5 weeks. Perform a half-medium change weekly with fresh medium containing this compound or vehicle.
-
Harvesting and CFU Assay: After 5 weeks, harvest the entire contents of each well (both non-adherent and adherent cells after trypsinization).
-
Plate the harvested cells in methylcellulose-based medium to assess the number of colony-forming units (CFUs).
-
Analysis: After 12-14 days of incubation, count the number of colonies (e.g., BFU-E, CFU-GM, CFU-GEMM). The frequency of LTC-ICs in the original cell population can be calculated using limiting dilution analysis.
Protocol 3: In Vivo Hematopoietic Reconstitution Assay
This protocol assesses the ability of this compound-treated HSCs to engraft and reconstitute the hematopoietic system in a recipient mouse.[16][17]
Materials:
-
Donor HSCs (e.g., from CD45.1 mice)
-
Recipient mice (e.g., lethally irradiated CD45.2 mice)
-
This compound
-
Sterile saline or appropriate vehicle for injection
-
Flow cytometer and antibodies for chimerism analysis (e.g., anti-CD45.1, anti-CD45.2)
Procedure:
-
HSC Treatment (Optional, for ex vivo treatment): Treat donor HSCs with this compound or vehicle in vitro as described in Protocol 1.
-
Transplantation:
-
Lethally irradiate recipient mice to ablate their endogenous hematopoietic system.
-
Inject a known number of treated or untreated donor HSCs, along with competitor bone marrow cells (from CD45.2 mice), into the tail vein of the recipient mice.
-
-
This compound Administration (for in vivo treatment): If assessing the in vivo effect of this compound, administer the compound to the transplanted mice via an appropriate route (e.g., oral gavage or subcutaneous injection) at a predetermined dose and schedule (e.g., 50 mg/kg, 5 days/week).[5]
-
Monitoring: Monitor the health of the mice regularly.
-
Chimerism Analysis: At various time points post-transplantation (e.g., 4, 8, 12, and 16 weeks), collect peripheral blood from the recipient mice.
-
Perform flow cytometry to determine the percentage of donor-derived (CD45.1+) and recipient-derived (CD45.2+) cells in different hematopoietic lineages (e.g., myeloid, lymphoid).
-
Terminal Analysis: At the end of the experiment, euthanize the mice and analyze the chimerism in various hematopoietic organs, such as bone marrow, spleen, and thymus.
Protocol 4: Xenograft Mouse Model of Leukemia
This protocol is for evaluating the efficacy of this compound in a preclinical model of human leukemia.[18][19][20][21]
Materials:
-
Human leukemia cell line (e.g., a TET2-mutant line)
-
Immunocompromised mice (e.g., NSG or nude mice)
-
Matrigel
-
This compound
-
Calipers for tumor measurement
-
In vivo imaging system (if using luciferase-expressing cells)
Procedure:
-
Tumor Cell Implantation:
-
Resuspend the human leukemia cells in a mixture of serum-free medium and Matrigel (1:1 ratio).
-
Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Measure tumor volume regularly using calipers.
-
This compound Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups according to the desired dose and schedule.
-
Efficacy Assessment:
-
Continue to monitor tumor growth throughout the treatment period.
-
If using luciferase-expressing cells, perform bioluminescence imaging to visualize and quantify tumor burden.
-
Monitor the overall health and survival of the mice.
-
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Visualization of Pathways and Workflows
Caption: TET enzyme signaling pathway in hematopoietic stem cells.
Caption: In vitro experimental workflow with this compound.
Caption: In vivo experimental workflows with this compound.
References
- 1. Tet-mediated DNA demethylation regulates specification of hematopoietic stem and progenitor cells during mammalian embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions of TET Proteins in Hematopoietic Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tet2 loss leads to increased hematopoietic stem cell self-renewal and myeloid transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ten-Eleven-Translocation 2 (TET2) negatively regulates homeostasis and differentiation of hematopoietic stem cells in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Flow Cytometry Analysis of Murine Bone Marrow Hematopoietic Stem and Progenitor Cells and Stromal Niche Cells [jove.com]
- 6. cellculturedish.com [cellculturedish.com]
- 7. researchgate.net [researchgate.net]
- 8. Hematopoietic Stem Cells Culture, Expansion and Differentiation: An Insight into Variable and Available Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. bcm.edu [bcm.edu]
- 12. Long-Term Culture-Initiating Cell (LTC-IC) [bio-protocol.org]
- 13. Human Long-Term Culture Initiating Cell Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. Human long-term culture initiating cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.stemcell.com [cdn.stemcell.com]
- 16. Haematopoietic stem cell self-renewal in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Long-term ex vivo expansion of mouse hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BiTE® Xenograft Protocol [protocols.io]
- 19. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Treatment of Human Colon Cancer Xenografts with TRA-8 Anti-death Receptor 5 Antibody Alone or in Combination with CPT-11 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting TETi76 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing insolubility issues with TETi76 in aqueous solutions. The following question-and-answer format directly addresses common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer for my in vitro experiment. What should I do?
A: this compound is a small molecule inhibitor that has limited solubility in aqueous solutions. Direct dissolution in aqueous buffers is not recommended. The standard procedure is to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent for initial dissolution.
Troubleshooting Steps:
-
Initial Dissolution in DMSO: Prepare a stock solution of this compound in 100% DMSO. A concentration of 100 mg/mL (462.47 mM) is achievable with the aid of ultrasonication.[1] Please use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1]
-
Working Solution Preparation: For your in vitro experiments, dilute the DMSO stock solution into your aqueous cell culture medium or buffer. It is critical to ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced cytotoxicity or off-target effects.
-
Precipitation Upon Dilution: If you observe precipitation when diluting the DMSO stock into your aqueous buffer, this is likely due to the poor aqueous solubility of this compound. To mitigate this, try serial dilutions in your buffer. If precipitation persists, consider if the addition of a small amount of a surfactant like Tween-80 or Pluronic F-68 is compatible with your experimental setup.
Q2: I am preparing this compound for in vivo animal studies and am seeing precipitation in my formulation. How can I improve its solubility?
A: Formulations for in vivo use require careful preparation to ensure the compound remains in solution for administration. Several vehicle formulations have been successfully used for this compound. If precipitation or phase separation occurs, gentle heating and/or sonication can help dissolve the compound.[1]
Here are three recommended formulations for achieving a clear solution of at least 2.5 mg/mL (11.56 mM)[1]:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline)
-
Protocol 3: 10% DMSO, 90% Corn Oil
For detailed step-by-step instructions, please refer to the Experimental Protocols section below.
Q3: What are the optimal storage conditions for this compound stock solutions?
A: To prevent degradation and maintain the activity of your this compound stock solutions, proper storage is crucial. Once prepared, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
In solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to store under nitrogen.[1]
-
Solid form: Store at 4°C under nitrogen.[1]
Data Presentation
This compound Inhibitory Activity
| Target | IC₅₀ (μM) |
| TET1 | 1.5[1][2] |
| TET2 | 9.4[1][2] |
| TET3 | 8.8[1][2] |
In Vitro Activity of this compound
| Cell Line | Treatment | Effect |
| Various human leukemia cell lines (K562, MEG-01, SIG-M5, OCI-AML5, and MOLM13) | 20-37 μM for 12 hours | Dose-dependent reduction of intracellular 5hmC content[1] |
| SIG-M5 cells | 25 μM for 3 days | Induction of cell death and inhibition of TET dioxygenase activity[1] |
| K562 (TET2 +/+) and K562 (TET2 -/-) cells | 25 μM for 24 hours | Mimics the gene expression signature caused by TET2 deficiency[1] |
In Vivo Activity of this compound
| Animal Model | Dosage and Administration | Observed Effects |
| Tet2+/+, Tet2+/-, and Tet2-/- mice on a C57BL6 background | 50 mg/kg, oral administration, 5 days per week for 3 months | No significant changes in overall body weight or blood cell counts. Reduced spleen size in Tet2-deficient mice in a gene dose-dependent manner.[1] |
| C57BL6 CD45.1 Pep Boy mouse model (lethally irradiated and transplanted with mixed bone marrow) | 25 mg/kg, intraperitoneal injection, once daily, 5 days per week for 4 weeks | Limits the proliferative advantage of Tet2-/- (CD45.2) cells.[1] |
Experimental Protocols
Preparation of this compound Stock Solution (100 mg/mL in DMSO)
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of 100% anhydrous DMSO to achieve a concentration of 100 mg/mL.
-
Dissolution: Vortex the solution vigorously. If necessary, use an ultrasonic bath to facilitate complete dissolution.[1]
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Preparation of In Vivo Formulation (Example: Protocol 1)
This protocol describes the preparation of a 1 mL working solution with a final concentration of 2.5 mg/mL this compound.
-
Prepare a 25 mg/mL this compound stock solution in DMSO.
-
Step 1: In a sterile tube, add 400 μL of PEG300.
-
Step 2: Add 100 μL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.
-
Step 3: Add 50 μL of Tween-80 and mix until the solution is homogeneous.
-
Step 4: Add 450 μL of saline to bring the final volume to 1 mL. Mix thoroughly until a clear solution is obtained.[1]
Visualizations
Caption: Mechanism of action of this compound in the DNA demethylation pathway.
Caption: General workflow for preparing this compound solutions for experiments.
Caption: Logical relationship between this compound properties and solubility solutions.
References
potential off-target effects of TETi76 in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TETi76. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally active inhibitor of the Ten-Eleven Translocation (TET) family of dioxygenase enzymes.[1][2] It competitively binds to the active site of TET enzymes, leading to a reduction in cytosine hydroxymethylation (5hmC).[1][2] In cancer cells with mutations in TET2, the residual TET activity from TET1 and TET3 is crucial for their survival. By inhibiting this remaining activity, this compound induces synthetic lethality, leading to the preferential growth restriction and elimination of TET2-mutant cancer cells.[3]
Q2: What are the known IC50 values for this compound against the TET enzymes?
A2: The inhibitory concentrations of this compound against the three TET family enzymes have been determined as follows:
| Enzyme | IC50 (μM) |
| TET1 | 1.5 |
| TET2 | 9.4 |
| TET3 | 8.8 |
| (Data sourced from MedchemExpress)[1][2] |
Q3: Are there any known off-target effects of this compound?
A3: As of the latest available data, comprehensive off-target screening results, such as kinome-wide scans or proteomic profiling, for this compound have not been publicly disclosed. However, some cellular responses observed upon this compound treatment may suggest effects beyond direct TET inhibition. Gene expression analyses in leukemia cell lines treated with this compound have shown an upregulation of TNFα signaling, a downregulation of interferon-α signaling, and a significant upregulation of oxidative stress response pathway genes.[4] Notably, there is an observed 8-fold increase in the oxidative stress sensor NQO1.[4] While these changes could be downstream consequences of TET inhibition, direct off-target interactions cannot be ruled out without further specific testing. Additionally, studies on derivatives of this compound have suggested that modifications to its chemical structure can lead to a decrease in the therapeutic index, hinting at the potential for off-target effects with related compounds.[4]
Q4: Does this compound affect normal, non-cancerous cells?
A4: Preclinical studies have shown that this compound does not significantly affect the growth of normal hematopoietic precursor cells in vitro and in vivo.[1][5] In mouse models, administration of this compound at therapeutic doses did not lead to significant changes in the overall body weight or blood counts of the animals.[6] This suggests a favorable therapeutic window for targeting TET2-mutant cancer cells.
Q5: What is the rationale for this compound being more potent against TET2-mutant cells?
A5: The selectivity of this compound is based on the principle of synthetic lethality. In cells with a loss-of-function mutation in the TET2 gene, the remaining TET activity, primarily from TET1 and TET3, becomes essential for cell survival and proliferation.[3] this compound inhibits these residual TET enzymes, leading to a critical loss of function that is lethal to the TET2-mutant cells but is tolerated by normal cells with functional TET2.[3][5]
Caption: Mechanism of synthetic lethality of this compound in TET2-mutant cells.
Troubleshooting Guides
Issue 1: High toxicity observed in non-TET2-mutant control cell lines.
-
Question: I am observing significant cell death in my TET2-wild-type control cells at concentrations that are effective against my TET2-mutant cells. What could be the cause?
-
Answer:
-
Concentration and Exposure Time: Ensure that the concentration and duration of this compound treatment are optimized. For initial experiments, a dose-response curve is recommended to determine the optimal concentration for your specific cell lines. In some leukemia cell lines, the IC50 for 5hmC reduction is in the range of 20-37 μM with a 12-hour incubation.[1][2] Prolonged exposure or higher concentrations may lead to off-target toxicity.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to small molecule inhibitors due to differences in metabolism, membrane transport, or underlying genetic background. It is possible that your control cell line has a particular vulnerability that is independent of TET2 status.
-
Potential Off-Target Effects: Although not well-documented, high concentrations of this compound could inhibit other cellular processes. As mentioned, this compound treatment has been associated with the induction of oxidative stress.[4] Your control cell line might be particularly sensitive to such stress. Consider co-treatment with an antioxidant like N-acetylcysteine to see if this rescues the phenotype.
-
Compound Quality: Verify the purity and stability of your this compound compound. Degradation or impurities could contribute to unexpected toxicity.
-
Issue 2: Inconsistent results in 5hmC reduction assays.
-
Question: My dot blot or mass spectrometry results for 5hmC levels are variable between experiments. How can I improve consistency?
-
Answer:
-
Ascorbic Acid: TET enzyme activity is dependent on co-factors, including ascorbic acid (Vitamin C). The addition of ascorbic acid to the cell culture medium is known to enhance TET activity.[1] For consistency, ensure that a standardized concentration of a reducing agent like sodium ascorbate (e.g., 100 μmol/L) is added to the culture medium for a defined period (e.g., 12 hours) before cell harvesting.[6]
-
Cell Density and Health: Ensure that cells are in the logarithmic growth phase and at a consistent density at the time of treatment. Overly dense or unhealthy cultures can lead to variability in cellular metabolism and drug response.
-
Experimental Timing: The timing of treatment and harvesting should be kept consistent across all experiments. This compound has been shown to reduce 5hmC in a time-dependent manner.[4]
-
Technical Precision: For dot blots, ensure equal loading of genomic DNA. For mass spectrometry, ensure consistent DNA extraction and digestion protocols.
-
Issue 3: Unexpected changes in gene expression related to inflammation or oxidative stress.
-
Question: My RNA-seq or qPCR data shows significant changes in inflammatory and oxidative stress pathways after this compound treatment. Is this a known effect?
-
Answer: Yes, this is a reported cellular response to this compound.[4] Global gene-expression analysis of leukemia cells treated with this compound has demonstrated:
-
Upregulation of TNFα signaling.
-
Downregulation of interferon-α signaling.
-
Upregulation of oxidative stress response genes , including an 8-fold increase in NQO1.[4]
These findings should be considered when interpreting gene expression data. It is important to distinguish between the direct consequences of TET inhibition on the epigenome and potential off-target or stress-related responses.
-
Caption: Observed signaling pathway modulations upon this compound treatment.
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in logarithmic growth phase at the end of the experiment.
-
Treatment: Add increasing concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).[4]
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Analysis: Calculate the LD50 value from the dose-response curve.
Protocol 2: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 24-72 hours).[4]
-
Harvesting: Harvest cells by centrifugation.
-
Washing: Wash cells with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 3: Workflow for Investigating Potential Off-Target Effects
Caption: A logical workflow for the investigation of potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. A Therapeutic Strategy for Preferential Targeting of TET2-Mutant and TET Dioxygenase–Deficient Cells in Myeloid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 6. researchgate.net [researchgate.net]
managing cell viability issues with high concentrations of TETi76
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing cell viability issues associated with the use of TETi76, a potent pan-TET enzyme inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, competitive inhibitor of the Ten-Eleven Translocation (TET) family of enzymes (TET1, TET2, and TET3).[1] These enzymes are responsible for the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in active DNA demethylation.[2][3] By competitively binding to the active site of TET enzymes, this compound reduces global 5hmC levels, mimicking a TET-deficient state.[1] This can restrict the clonal growth of cancer cells, particularly those with TET2 mutations, making it a compound of interest for leukemia research.[1]
Q2: I am observing significant cell death in my experiments, even at concentrations that are reportedly effective. What could be the reason?
A2: High concentrations of this compound can induce apoptosis (programmed cell death) and necrosis in a dose- and time-dependent manner.[1] The sensitivity to this compound can vary significantly between different cell lines. Cell lines with lower intrinsic TET dioxygenase activity tend to be more sensitive to this compound-mediated growth inhibition. It is crucial to determine the optimal concentration for your specific cell line through a dose-response experiment.
Q3: What are the known IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) values for this compound against the catalytic domains of recombinant TET enzymes and its effect on 5hmC levels in various cell lines are summarized below.
| Target | IC50 (µM) | Notes |
| TET1 | 1.5 | Cell-free assay |
| TET2 | 9.4 | Cell-free assay |
| TET3 | 8.8 | Cell-free assay |
Data sourced from MedchemExpress.[1]
| Cell Line | 50% 5hmC Inhibition Range (µM) | Treatment Time |
| K562 | 20-37 | 12 hours |
| MEG-01 | 20-37 | 12 hours |
| SIG-M5 | 20-37 | 12 hours |
| OCI-AML5 | 20-37 | 12 hours |
| MOLM13 | 20-37 | 12 hours |
Data sourced from MedchemExpress.[1]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO.[4] It is recommended to prepare a high-concentration stock solution in 100% DMSO. For long-term storage, the stock solution should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[4] Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your culture is non-toxic to your cells, typically below 0.5%.[5]
Troubleshooting Guide: High Concentrations of this compound and Cell Viability
This guide provides a systematic approach to troubleshooting common issues encountered when using high concentrations of this compound.
Logical Flow for Troubleshooting
Caption: A logical workflow for troubleshooting high cell death when using this compound.
Issue 1: Unexpectedly High Cytotoxicity
-
Possible Cause: The concentration of this compound is too high for the specific cell line being used. Different cell lines exhibit varying sensitivities to TET inhibitors.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Culture your cells with a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM) for a fixed time point (e.g., 48 or 72 hours).
-
Determine the IC50: Calculate the half-maximal inhibitory concentration (IC50) for your cell line using a suitable cell viability assay (see Experimental Protocols).
-
Select Working Concentrations: Based on the dose-response curve, choose a range of concentrations for your experiments that includes both effective and minimally toxic levels. It is often recommended to work at concentrations around the IC50 for inhibiting 5hmC levels to minimize off-target effects.
-
Issue 2: Inconsistent Results Between Experiments
-
Possible Cause 1: Compound Instability or Precipitation. this compound, like many small molecules, may have limited solubility and stability in aqueous cell culture media, especially at high concentrations.[4]
-
Troubleshooting Steps:
-
Visual Inspection: Before treating your cells, carefully inspect the prepared media containing this compound for any signs of precipitation.
-
Fresh Dilutions: Always prepare fresh dilutions of this compound from your DMSO stock for each experiment. Do not store diluted this compound in culture medium.[4]
-
Solvent Control: Ensure your vehicle control (e.g., DMSO) concentration is consistent across all treatment groups and is at a non-toxic level for your cells (typically <0.5%).[5]
-
-
Possible Cause 2: Cell Density and Health. The initial seeding density and overall health of your cells can significantly impact their response to drug treatment.
-
Troubleshooting Steps:
-
Consistent Seeding: Use a consistent and optimized cell seeding density for all experiments.
-
Monitor Cell Health: Regularly check your cell cultures for signs of stress or contamination. Only use healthy, actively dividing cells for your experiments.
-
Issue 3: High Background in Viability Assays
-
Possible Cause: Interference of this compound with the Assay Reagents. Some compounds can interfere with the chemical reactions of colorimetric or fluorometric viability assays.
-
Troubleshooting Steps:
-
Cell-Free Control: Perform a control experiment by adding the highest concentration of this compound to the viability assay reagents in cell-free culture medium.
-
Alternative Assays: If interference is observed, consider using a different viability assay that relies on an alternative mechanism (e.g., measuring ATP content with CellTiter-Glo instead of a metabolic dye).
-
Experimental Protocols
1. Cell Viability Assessment using Annexin V/Propidium Iodide (PI) Staining
This method distinguishes between live, apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Propidium Iodide (PI) solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Protocol for Suspension Cells:
-
Seed cells at an appropriate density and treat with desired concentrations of this compound for the indicated time.
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
-
-
Protocol for Adherent Cells:
-
Seed cells in culture plates and treat with this compound.
-
Gently detach the cells using a non-enzymatic cell dissociation solution or trypsin-EDTA.
-
Collect the cells and wash them twice with ice-cold PBS.
-
Proceed with steps 4-8 of the suspension cell protocol.
-
2. Cell Viability Assessment using CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.[2]
-
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled multiwell plates (96- or 384-well)
-
Luminometer
-
-
Protocol:
-
Seed cells in opaque-walled plates and treat with this compound.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
3. Quantification of Global 5hmC Levels by Dot Blot Assay
This method provides a semi-quantitative measure of global 5-hydroxymethylcytosine.
-
Materials:
-
Genomic DNA isolation kit
-
Nylon membrane
-
UV crosslinker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against 5hmC
-
HRP-conjugated secondary antibody
-
ECL detection reagents
-
-
Protocol:
-
Isolate genomic DNA from treated and control cells.
-
Denature the DNA by adding an equal volume of 2N NaOH and incubating at 100°C for 10 minutes, followed by immediate chilling on ice.
-
Neutralize the DNA by adding an equal volume of 2 M ammonium acetate (pH 7.0).
-
Spot serial dilutions of the denatured DNA onto a nylon membrane.
-
Air-dry the membrane and crosslink the DNA using a UV crosslinker.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-5hmC primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using ECL reagents and an imaging system.
-
4. Western Blot Analysis of Apoptosis Markers
This protocol allows for the detection of key proteins involved in apoptosis, such as cleaved PARP and cleaved Caspase-3.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against PARP, cleaved PARP, Caspase-3, and cleaved Caspase-3
-
HRP-conjugated secondary antibody
-
ECL detection reagents
-
-
Protocol:
-
Lyse treated and control cells in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using ECL reagents.
-
Signaling Pathways Affected by this compound
TET enzymes play a crucial role in regulating various signaling pathways implicated in development and disease. Inhibition of TET enzymes by this compound can therefore lead to dysregulation of these pathways.
1. WNT Signaling Pathway
TET enzymes can demethylate the promoters of WNT pathway inhibitors, such as DKK and SFRP, leading to their expression and subsequent inhibition of WNT signaling.[4][6] this compound, by inhibiting TET activity, can lead to the hypermethylation and silencing of these inhibitors, resulting in the activation of the WNT pathway.
Caption: this compound inhibits TET enzymes, leading to reduced expression of WNT inhibitors.
2. Notch Signaling Pathway
TET2 and TET3 have been shown to control components of the Notch signaling pathway.[4] Loss of TET function can lead to the upregulation of Notch signaling components.
Caption: this compound can indirectly activate Notch signaling by inhibiting TET2/3.
3. Sonic Hedgehog (SHH) Signaling Pathway
TET1 and TET3 are involved in the regulation of the SHH pathway.[4] TET deficiency can lead to decreased expression of SHH pathway components like Ptch1 and Gli1/2.
Caption: Inhibition of TET1/3 by this compound may suppress the SHH signaling pathway.
4. Transforming Growth Factor Beta (TGF-β) Signaling Pathway
TET3 can inhibit the TGF-β pathway by demethylating the precursor of miR-3d.[4] Conversely, the TGF-β pathway can stimulate the activity of DNMT3A and DNMT3B, leading to reduced expression of TET2 and TET3.[4]
Caption: this compound can disrupt the reciprocal regulation between TET3 and TGF-β signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. TET1 exerts its anti-tumor functions via demethylating DACT2 and SFRP2 to antagonize Wnt/β-catenin signaling pathway in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overlapping Requirements for Tet2 and Tet3 in Normal Development and Hematopoietic Stem Cell Emergence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lifetein.com [lifetein.com]
- 6. TET3-mediated DNA oxidation is essential for intestinal epithelial cell response to stressors - PMC [pmc.ncbi.nlm.nih.gov]
optimizing TETi76 treatment duration for maximal effect
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing TETi76, a potent inhibitor of the Ten-Eleven Translocation (TET) family of dioxygenases. The information provided is intended to assist in optimizing experimental design for maximal therapeutic effect, particularly in the context of myeloid neoplasms.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally active, competitive inhibitor of the TET family of enzymes, with IC50 values of 1.5 µM, 9.4 µM, and 8.8 µM for TET1, TET2, and TET3, respectively.[1][2] It binds to the active site of TET enzymes, preventing the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in DNA demethylation.[1] In cancer cells with mutations in TET genes, particularly TET2, residual TET activity from other family members (TET1 and TET3) is crucial for their survival and proliferation.[3] By inhibiting this remaining activity, this compound selectively induces programmed cell death (apoptosis) in TET-mutant or TET-deficient cells while having minimal impact on normal hematopoietic precursor cells.[1][3] The action of this compound mimics that of 2-hydroxyglutarate (2HG), a metabolite that can accumulate in certain cancers and inhibit TET enzymes.[4]
Q2: What is the recommended starting concentration and treatment duration for in vitro experiments?
A2: The optimal concentration and duration will vary depending on the cell line and the specific assay. Based on available data, a good starting point for leukemia cell lines is a concentration range of 20-40 µM. For example, a 12-hour treatment with 20-37 µM this compound has been shown to reduce intracellular 5hmC levels.[1][2] For inducing cell death, a concentration of 25 µM for 3 days has been effective in the SIG-M5 cell line.[1] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model system.
Q3: How does this compound treatment affect gene expression?
A3: Treatment with this compound can mimic the gene expression signature caused by TET2 deficiency.[1] For instance, in K562 cells, a 24-hour treatment with 25 µM this compound resulted in significant changes in gene expression.[3][5] These changes can be counteracted by the addition of ascorbic acid, a known enhancer of TET activity.[1]
Q4: What are the suggested protocols for preparing this compound for in vivo administration?
A4: this compound is orally active.[1] A common vehicle for oral gavage consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] For intraperitoneal injections, a similar formulation can be used. It is crucial to ensure the compound is fully dissolved. If precipitation occurs, heating and/or sonication may aid dissolution.[1] It is recommended to prepare the working solution fresh on the day of use.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low efficacy or no observable effect in vitro | 1. Suboptimal concentration or treatment duration. 2. Cell line is not dependent on residual TET activity. 3. Degradation of this compound in culture media. | 1. Perform a dose-response (e.g., 10-50 µM) and time-course (e.g., 12, 24, 48, 72 hours) experiment. 2. Verify the TET mutation status of your cell line. Cells with wild-type TET enzymes may be less sensitive.[3] 3. Prepare fresh solutions of this compound for each experiment. |
| Precipitation of this compound in solution | 1. Low solubility in the chosen solvent. 2. Incorrect solvent ratio for in vivo preparations. | 1. For stock solutions, use DMSO. For working solutions, ensure the final DMSO concentration is low to avoid toxicity. 2. For in vivo use, prepare the vehicle by sequentially adding each component (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) and ensuring each is fully mixed before adding the next.[1] Sonication may be required.[1] |
| High toxicity in control cells or animals | 1. High concentration of DMSO in the final working solution. 2. Off-target effects of this compound at high concentrations. | 1. Ensure the final DMSO concentration in your in vitro and in vivo experiments is at a non-toxic level (typically <0.5%). 2. Lower the dose of this compound and/or shorten the treatment duration. |
| Variability in experimental results | 1. Inconsistent preparation of this compound solutions. 2. Differences in cell culture conditions. | 1. Prepare a large batch of stock solution and aliquot for single use to ensure consistency. 2. Maintain consistent cell passage numbers, confluency, and media formulations across experiments. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line(s) | Concentration | Duration | Effect | Citation |
| IC50 (TET Inhibition) | N/A | 1.5 µM (TET1), 9.4 µM (TET2), 8.8 µM (TET3) | N/A | Enzyme Inhibition | [1][2] |
| 5hmC Reduction | K562, MEG-01, SIG-M5, OCI-AML5, MOLM13 | 20-37 µM | 12 hours | 50% inhibition of 5hmC | [1] |
| Induction of Cell Death | SIG-M5 | 25 µM | 3 days | Apoptosis and inhibition of TET dioxygenase activity | [1] |
| Gene Expression Changes | K562 | 25 µM | 24 hours | Mimics TET2 deficiency signature | [1][3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage and Administration | Dosing Schedule | Duration | Outcome | Citation |
| Tet2-deficient mice | 50 mg/kg, oral | 5 days per week | 3 months | Reduced spleen size; no significant effect on body weight or blood counts | [1] |
| C57BL6 mouse model | 25 mg/kg, intraperitoneal | Once daily, 5 days per week | 4 weeks | Limited the proliferative advantage of Tet2-deficient cells | [1] |
Experimental Protocols
Protocol 1: Assessment of 5hmC Levels by Dot Blot Analysis
-
Cell Treatment: Plate cells at a desired density and treat with varying concentrations of this compound (e.g., 10, 20, 30, 40 µM) and a vehicle control (e.g., DMSO) for 12-24 hours. To enhance TET activity as a control, sodium ascorbate can be added to a final concentration of 100 µmol/L.[3][5]
-
Genomic DNA Extraction: Harvest cells and extract genomic DNA using a commercially available kit.
-
DNA Denaturation: Denature 1 µg of genomic DNA in 0.4 M NaOH, 10 mM EDTA at 95°C for 10 minutes, then neutralize with an equal volume of cold 2 M ammonium acetate.
-
Dot Blotting: Apply the denatured DNA to a nitrocellulose membrane using a dot blot apparatus.
-
Membrane Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for 5hmC overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the dot intensity using appropriate software.
-
Normalization: To normalize for the amount of DNA loaded, the membrane can be stained with Methylene Blue. The ratio of 5hmC to Methylene Blue staining can then be calculated.
Protocol 2: Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells (e.g., SIG-M5) with this compound at the desired concentrations and for various time points (e.g., 24, 48, 72 hours).[3]
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both are in late apoptosis or necrosis.
Visualizations
Caption: Mechanism of action of this compound in inhibiting the TET-mediated DNA demethylation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. A Therapeutic Strategy for Preferential Targeting of TET2-Mutant and TET Dioxygenase–Deficient Cells in Myeloid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iaspoint.com [iaspoint.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Addressing Batch-to-Batch Variability of TETi76
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential batch-to-batch variability when working with the TET inhibitor, TETi76. Consistent and reproducible experimental outcomes are critical for advancing research, and this guide aims to provide a structured approach to identifying and mitigating issues arising from compound variability.
Understanding Potential Sources of this compound Variability
Batch-to-batch variation in small molecule inhibitors like this compound can arise from several factors during synthesis and handling. These variations, though often subtle, can significantly impact experimental results. Key potential sources of variability include:
-
Purity and Impurities: The presence of impurities from the synthesis process, such as starting materials, byproducts, or residual solvents, can alter the effective concentration and activity of this compound. Some impurities might even have off-target biological effects.
-
Compound Stability and Storage: this compound, like many small molecules, can degrade over time if not stored under optimal conditions. Factors such as temperature, light exposure, and repeated freeze-thaw cycles of stock solutions can lead to reduced potency.
-
Solubility and Formulation: Incomplete solubilization or precipitation of this compound in experimental media can lead to a lower effective concentration and, consequently, reduced biological activity. The choice of solvent and the method of preparation of working solutions are critical.
-
Weighing and Pipetting Errors: As with any laboratory reagent, inaccuracies in weighing the solid compound or in pipetting stock solutions can lead to significant variations in the final concentration used in experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and a step-by-step guide to troubleshoot experiments where batch-to-batch variability of this compound is suspected.
Q1: My current batch of this compound seems less potent than the previous one. How can I confirm this?
A1: To confirm a difference in potency, it is essential to perform a side-by-side comparison of the old and new batches in a well-controlled experiment.
-
Recommendation: Perform a dose-response experiment using a sensitive and validated cell line (e.g., a TET2-mutant leukemia cell line like SIG-M5)[1].
-
Troubleshooting Steps:
-
Prepare fresh stock solutions of both the old and new batches of this compound in parallel, using the same solvent and lot.
-
Treat cells with a range of concentrations of each batch.
-
Assess a key downstream marker of TET inhibition, such as the global 5-hydroxymethylcytosine (5hmC) levels, using a dot blot or ELISA-based assay[1][2].
-
Additionally, measure a functional outcome like cell viability or apoptosis after a defined treatment period (e.g., 72 hours)[1].
-
Compare the IC50 (for cell viability) or EC50 (for 5hmC reduction) values between the two batches. A significant shift in these values would indicate a difference in potency.
-
Q2: I am observing inconsistent results in my cell-based assays. Could the this compound be the issue?
A2: Inconsistent results can stem from multiple sources, including the compound, cell culture conditions, or assay execution. A systematic approach is needed to pinpoint the cause.
-
Troubleshooting Workflow:
Troubleshooting workflow for inconsistent experimental results.
Q3: How should I properly store and handle this compound to minimize variability?
A3: Proper storage and handling are crucial for maintaining the stability and activity of this compound.
-
Solid Compound: Store at 4°C under nitrogen for short-term storage. For long-term storage, refer to the manufacturer's recommendations, which may include storage at -20°C or -80°C.
-
Stock Solutions: Prepare a concentrated stock solution in an appropriate solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solution aliquots at -80°C for up to 6 months or -20°C for up to 1 month, preferably under nitrogen[3].
-
Working Solutions: It is recommended to prepare fresh working solutions from the stock solution for each experiment.
Q4: What is the best solvent to use for this compound, and what is the maximum concentration I should use in my cell culture?
A4: this compound is soluble in DMSO[3].
-
Solvent: High-purity, anhydrous DMSO is recommended for preparing stock solutions.
-
Final Concentration in Media: The final concentration of DMSO in your cell culture media should be kept as low as possible, typically below 0.5%, as higher concentrations can have cytotoxic effects or affect cellular processes. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q5: Are there any quality control (QC) parameters I should be aware of for this compound?
| Parameter | Description | Typical Analytical Method | Potential Impact of Variation |
| Purity | The percentage of the desired compound in the sample. | High-Performance Liquid Chromatography (HPLC) | Lower purity means a lower effective concentration of this compound and the presence of impurities that could have off-target effects. |
| Identity | Confirmation that the compound's structure is correct. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | An incorrect structure would lead to a complete lack of on-target activity. |
| Appearance | The physical state and color of the solid compound. | Visual Inspection | A change in appearance from the expected (e.g., from a white powder to a discolored substance) could indicate degradation. |
| Solubility | The ability of the compound to dissolve in a specific solvent. | Visual Inspection, Nephelometry | Poor solubility can lead to precipitation in stock or working solutions, resulting in a lower effective concentration. |
| Residual Solvents | The amount of solvent remaining from the synthesis process. | Gas Chromatography (GC) | High levels of residual solvents can be toxic to cells. |
Key Experimental Protocols
Below are detailed methodologies for key experiments to validate the activity of this compound and troubleshoot variability.
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Briefly centrifuge the vial of solid this compound to ensure all the powder is at the bottom.
-
Under sterile conditions, add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration.
-
Vortex or sonicate gently until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store at -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution in pre-warmed cell culture medium to the final desired concentrations. Ensure thorough mixing.
-
Use the working solutions immediately. Do not store diluted solutions.
-
Protocol 2: In Vitro TET Activity Assay (5hmC Dot Blot)
This protocol is adapted from methodologies used to assess this compound activity[1].
-
Cell Treatment:
-
Seed a TET2-mutant cell line (e.g., SIG-M5) at an appropriate density.
-
Treat the cells with a range of this compound concentrations (and a vehicle control) for a specified time (e.g., 12-24 hours). It has been noted that the addition of sodium ascorbate (e.g., 100 µM) can enhance TET activity and may be included in the culture medium[1].
-
-
Genomic DNA Extraction:
-
Harvest the cells and extract genomic DNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the DNA concentration and assess its purity (A260/280 ratio).
-
-
Dot Blot:
-
Denature the DNA by adding an equal volume of 2N NaOH and incubating at 95°C for 10 minutes, followed by rapid cooling on ice.
-
Neutralize the DNA by adding an appropriate volume of 2M ammonium acetate.
-
Spot serial dilutions of the denatured DNA onto a nitrocellulose or nylon membrane.
-
Crosslink the DNA to the membrane using UV radiation or baking.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for 5hmC overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for the amount of DNA loaded, the membrane can be stripped and re-probed with an antibody against single-stranded DNA, or a parallel blot can be stained with methylene blue.
-
-
Quantification:
-
Quantify the dot intensity using image analysis software (e.g., ImageJ).
-
Calculate the ratio of the 5hmC signal to the loading control signal.
-
Protocol 3: Cell Viability Assay
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with a serial dilution of this compound (and vehicle control) for 72 hours.
-
-
Viability Assessment (e.g., using a resazurin-based assay):
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.
-
Mandatory Visualizations
TET Signaling Pathway and Mechanism of this compound Action
References
Technical Support Center: Overcoming Resistance to TETi76 in Leukemia Cell Lines
Welcome to the technical support center for researchers utilizing TETi76, a potent inhibitor of the Ten-Eleven Translocation (TET) family of enzymes, in leukemia cell line studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate potential challenges in your experiments, particularly concerning cellular resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic molecule designed to mimic the effects of 2-hydroxyglutarate (2HG), a natural inhibitor of TET enzymes.[1][2][3] It competitively binds to the active site of TET enzymes (TET1, TET2, and TET3), thereby inhibiting their dioxygenase activity.[4] This leads to a reduction in the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in DNA demethylation.[5][6][7] In leukemia cells with TET2 mutations, which already have compromised TET activity, further inhibition by this compound can lead to synthetic lethality, preferentially killing these malignant cells.[2][3][5][6]
Q2: Which leukemia cell lines are most sensitive to this compound?
Leukemia cell lines with lower intrinsic TET dioxygenase activity are generally more sensitive to this compound.[5][6] This includes cells with loss-of-function mutations in TET2.[1][2][3] The sensitivity to this compound has been shown to positively correlate with the ratio of 5hmC/5mC in the cells.[5][6][7] Cell lines such as SIG-M5 (TET2-deficient) and MOLM13 have demonstrated high sensitivity, while cells with robust TET function like K562 show less sensitivity.[5][6]
Q3: What are the recommended working concentrations and treatment durations for this compound?
The optimal concentration and duration of this compound treatment will vary depending on the cell line and the specific experiment. However, published studies provide a general range. For in vitro experiments, concentrations typically range from 20 µM to 50 µM.[2][4][6] A dose-dependent decrease in global 5hmC levels has been observed in various leukemia cell lines (K562, MEG-01, SIG-M5, OCI-AML5, and MOLM13) with 50% inhibition occurring at concentrations between 20-37 µM after 12 hours of treatment.[4][5][6] For cell viability and apoptosis assays, treatment durations of 72 hours are common.[5][6][7]
Troubleshooting Guide
Issue 1: Leukemia cell line shows unexpected resistance or low sensitivity to this compound.
Potential Cause 1: High Intrinsic TET Activity
-
Explanation: The target cell line may have high endogenous levels of TET1 and TET3 activity, which can compensate for the TET2 deficiency and the inhibitory effect of this compound.[3]
-
Troubleshooting Steps:
-
Verify TET Activity: Measure the baseline 5hmC/5mC ratio in your untreated cells using techniques like dot blot analysis or LC-MS/MS to confirm their TET activity status.[5][6][7]
-
Cell Line Selection: If possible, switch to a cell line with known TET2 mutations or lower baseline TET activity.
-
Dose Escalation: Perform a dose-response curve with a wider range of this compound concentrations to determine the IC50 for your specific cell line.
-
Potential Cause 2: Off-Target Effects or Compound Instability
-
Explanation: While this compound is reported to be highly specific, off-target effects at higher concentrations could activate compensatory survival pathways.[2] Additionally, the stability of the compound in your specific cell culture media and conditions should be considered.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Measure the 5hmC levels in your treated cells to confirm that this compound is inhibiting TET enzymes at the concentrations used.[5][6]
-
Fresh Compound: Ensure you are using a fresh, properly stored stock of this compound.
-
Control Experiments: Include appropriate vehicle controls (e.g., DMSO) in all experiments.
-
Potential Cause 3: Acquired Resistance Mechanisms
-
Explanation: Prolonged exposure to this compound could lead to the selection of resistant clones. While specific mechanisms for this compound are not yet fully elucidated, general mechanisms of resistance to targeted therapies in leukemia may apply. These can include:
-
Upregulation of bypass signaling pathways: Activation of alternative survival pathways (e.g., PI3K-Akt) can compensate for the inhibition of the primary target.
-
Increased drug efflux: Overexpression of drug efflux pumps like P-glycoprotein can reduce the intracellular concentration of the inhibitor.
-
Epigenetic reprogramming: Global changes in the epigenetic landscape can lead to the expression of pro-survival genes.
-
-
Troubleshooting Steps:
-
Combination Therapy: Consider co-treating with inhibitors of potential bypass pathways. For example, if you suspect PI3K-Akt pathway activation, a PI3K inhibitor could be used in combination with this compound.
-
Drug Efflux Pump Inhibition: Test for the involvement of drug efflux pumps by using known inhibitors like verapamil in combination with this compound.
-
Molecular Profiling: For long-term resistance studies, perform RNA-sequencing or proteomic analysis on resistant versus sensitive cells to identify upregulated genes and pathways.
-
Issue 2: Inconsistent results between experiments.
Potential Cause 1: Variability in Cell Culture Conditions
-
Explanation: Factors such as cell passage number, confluency, and media components can influence cellular response to treatment.
-
Troubleshooting Steps:
-
Standardize Protocols: Maintain a consistent cell culture protocol, including seeding density and passage number limits.
-
Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, as this can significantly alter cellular physiology and drug response.
-
Serum Variability: Use a single, quality-controlled batch of fetal bovine serum (FBS) for a series of experiments to minimize variability.
-
Potential Cause 2: Ascorbic Acid Concentration
-
Explanation: Ascorbic acid (Vitamin C) is a cofactor that can enhance TET activity.[2] Variations in its concentration in the cell culture media can affect the efficacy of this compound.
-
Troubleshooting Steps:
-
Supplement Media: For some experiments, supplementing the media with a known concentration of sodium ascorbate (e.g., 100 µM) can help standardize TET activity and provide a more consistent baseline for inhibition.[5][6][7]
-
Media Formulation: Be aware of the ascorbic acid concentration in your basal media formulation.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Leukemia Cell Lines
| Cell Line | TET2 Status | IC50 / LD50 (µM) | Key Findings | Reference |
| SIG-M5 | Deficient | LD50 < 25 | High sensitivity, induction of apoptosis | [5][6][7] |
| MOLM13 | Deficient | LD50 < 25 | High sensitivity | [5] |
| K562 | Proficient | IC50 ≈ 40 | Lower sensitivity compared to TET-deficient lines | [5][7] |
| K562 TET2-/- | Knockout | Lower than parental | Increased sensitivity upon TET2 knockout | [5] |
| K562 TET2/3-/- | Double Knockout | ~4-fold lower than parental | Further increased sensitivity with dual knockout | [7] |
| MEG-01 | Proficient | - | Dose-dependent decrease in 5hmC | [5] |
| OCI-AML5 | Proficient | - | Dose-dependent decrease in 5hmC | [5] |
Table 2: this compound Inhibition of TET Enzymes
| Enzyme | IC50 (µM) | Notes | Reference |
| TET1 | 1.5 | Cell-free assay | [4] |
| TET2 | 9.4 | Cell-free assay | [4] |
| TET3 | 8.8 | Cell-free assay | [4] |
Experimental Protocols
Protocol 1: Assessment of this compound on Global 5hmC Levels by Dot Blot
-
Cell Treatment: Seed leukemia cells at an appropriate density and treat with a range of this compound concentrations (e.g., 0, 10, 25, 50 µM) and a vehicle control (DMSO) for 12-24 hours. Consider supplementing the media with 100 µM sodium ascorbate.[5][6][7]
-
Genomic DNA Extraction: Harvest cells and extract genomic DNA using a standard kit.
-
DNA Denaturation: Denature 100-200 ng of genomic DNA in 0.1 M NaOH at 95°C for 10 minutes, then neutralize with 1 M ammonium acetate.
-
Dot Blotting: Spot the denatured DNA onto a nitrocellulose or nylon membrane and allow it to air dry. UV-crosslink the DNA to the membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for 5hmC overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Loading Control: To normalize for the amount of DNA loaded, the membrane can be stripped and re-probed with an antibody against 5-methylcytosine (5mC) or stained with methylene blue.[5][6]
-
Quantification: Quantify the dot intensity using image analysis software. The 5hmC signal should be normalized to the 5mC or methylene blue signal.
Protocol 2: Cell Viability Assay
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: Treat the cells with a serial dilution of this compound and a vehicle control for 72 hours.[5][6]
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or perform an MTS/MTT assay according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance and normalize the data to the vehicle-treated control. Plot the results as percent viability versus drug concentration to determine the IC50 value.
Visualizations
Caption: Mechanism of this compound action in TET2-mutant leukemia cells.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. Biallelic TET2 mutations confer sensitivity to 5′-azacitidine in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 5. Frontiers | Epigenetic mechanisms of drug resistance in acute myeloid leukemia: advances in small-molecule targeted therapy [frontiersin.org]
- 6. A Therapeutic Strategy for Preferential Targeting of TET2-Mutant and TET Dioxygenase–Deficient Cells in Myeloid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving the Oral Bioavailability of TETi76 for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the oral administration of TETi76 in in vivo studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and administration of this compound for oral delivery.
| Problem | Potential Cause | Suggested Solution |
| Low or variable plasma concentrations of this compound after oral gavage. | 1. Formulation Issues: - Incomplete dissolution of this compound. - Precipitation of this compound in the gastrointestinal (GI) tract. - Inconsistent preparation of the formulation. | 1. Optimize Formulation: - Ensure complete dissolution of this compound in the vehicle. Sonication may be required. - Prepare the formulation fresh before each use. - Consider alternative formulation strategies if precipitation is suspected (see FAQs). |
| 2. Administration Technique: - Improper oral gavage technique leading to dosing errors or stress to the animal. | 2. Refine Administration Technique: - Ensure proper training in oral gavage techniques to minimize animal stress and ensure accurate dosing. - Use appropriate gavage needle size for the animal model. | |
| 3. Physiological Factors: - Poor absorption due to low aqueous solubility or membrane permeability. - First-pass metabolism in the liver.[1] | 3. Advanced Formulation Strategies: - Explore bioavailability-enhancing formulations such as self-emulsifying drug delivery systems (SEDDS), solid dispersions, or nanoparticle formulations.[1][2] - Co-administration with inhibitors of metabolic enzymes, if the metabolic pathway is known.[3] | |
| Precipitation of this compound in the dosing vehicle. | 1. Solubility Limits Exceeded: - The concentration of this compound is too high for the chosen vehicle. | 1. Adjust Formulation Concentration: - Decrease the concentration of this compound in the formulation. - If a higher dose is needed, the dosing volume may need to be adjusted, or a more suitable vehicle with higher solubilizing capacity should be explored. |
| 2. Vehicle Instability: - The components of the vehicle are not compatible or are not in the correct proportions. | 2. Re-evaluate Vehicle Composition: - A standard vehicle for oral administration of this compound in mice is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] Ensure the components are added in the correct order (DMSO first to dissolve the compound, followed by PEG300, Tween-80, and finally saline). | |
| Adverse events or toxicity observed in animal models. | 1. Vehicle Toxicity: - The dosing vehicle, particularly at high concentrations of co-solvents like DMSO, may cause toxicity. | 1. Evaluate Vehicle Safety: - Conduct a vehicle-only toxicity study in a small cohort of animals. - If vehicle toxicity is suspected, explore alternative, less toxic vehicles. |
| 2. High Peak Plasma Concentration (Cmax): - Rapid absorption of a high dose may lead to acute toxicity. | 2. Modify Dosing Regimen: - Consider administering the total daily dose in two or more smaller doses. - Explore controlled-release formulations to reduce Cmax. |
Frequently Asked Questions (FAQs)
Q1: What is a standard oral formulation for this compound in mice?
A common formulation for the in vivo oral administration of this compound is a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
Q2: What is the recommended oral dose of this compound in mice?
In published studies, this compound has been administered orally to mice at a dose of 50 mg/kg, given five days per week.[4][5]
Q3: My in vivo study with this compound shows poor efficacy. Could this be related to oral bioavailability?
Poor efficacy can be a result of low systemic exposure due to poor oral bioavailability. It is recommended to conduct pharmacokinetic studies to determine the plasma concentrations of this compound after oral administration. If the exposure is low, formulation optimization is necessary.
Q4: What are some alternative strategies to improve the oral bioavailability of this compound if the standard formulation is not effective?
If the standard formulation results in low bioavailability, several advanced formulation strategies can be explored:
-
Particle Size Reduction: Micronization or nanosizing can increase the surface area for dissolution.[1][2]
-
Solid Dispersions: Dispersing this compound in a polymer matrix can enhance its solubility.[2]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles can improve the absorption of lipophilic drugs.[2][6]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[2][6]
Q5: How does this compound work?
This compound is an inhibitor of the Ten-Eleven Translocation (TET) family of enzymes (TET1, TET2, and TET3).[4][5] These enzymes are involved in DNA demethylation. In certain cancers, such as those with TET2 mutations, cells become dependent on the remaining TET activity.[7] this compound inhibits this residual TET activity, leading to selective elimination of the cancerous cells.[7][8]
Experimental Protocols
Protocol for Preparation of this compound Oral Formulation (50 mg/kg dose)
This protocol is for a 10 mL final volume, suitable for dosing multiple mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound. For a 50 mg/kg dose and assuming an average mouse weight of 25g, each mouse will receive 1.25 mg of this compound. If the dosing volume is 0.1 mL, the concentration of the formulation should be 12.5 mg/mL. For a 10 mL formulation, you will need 125 mg of this compound.
-
Dissolve this compound in DMSO. Add 1 mL of DMSO to a 15 mL conical tube containing 125 mg of this compound. Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may aid dissolution.
-
Add PEG300. To the solution from step 2, add 4 mL of PEG300. Vortex until the solution is homogeneous.
-
Add Tween-80. Add 0.5 mL of Tween-80 to the mixture and vortex thoroughly.
-
Add Saline. Slowly add 4.5 mL of sterile saline to the mixture while vortexing. The final solution should be clear.
-
Final Formulation. The final volume is 10 mL. The formulation should be prepared fresh before each administration.
Visualizations
Caption: Workflow for improving the oral bioavailability of a drug candidate.
Caption: Simplified signaling pathway showing TET enzyme activity and its inhibition by this compound.
Caption: Troubleshooting decision tree for low in vivo efficacy of orally administered this compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Therapeutic Strategy for Preferential Targeting of TET2-Mutant and TET Dioxygenase–Deficient Cells in Myeloid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
Technical Support Center: Refining TETi76 Dosage to Minimize Toxicity in Animal Models
Welcome to the technical support center for TETi76. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining this compound dosage to minimize toxicity while maintaining efficacy in animal models. The following information is curated from published literature and general best practices in preclinical toxicology.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active inhibitor of the Ten-Eleven Translocation (TET) family of enzymes (TET1, TET2, and TET3).[1][2] It competitively binds to the active site of these dioxygenases, leading to a reduction in cytosine hydroxymethylation.[1] In the context of hematological malignancies with TET2 mutations, where there is a reliance on the remaining TET1 and TET3 activity, further inhibition by this compound can preferentially restrict the growth and induce apoptosis in these cancer cells while having minimal effect on normal hematopoietic precursor cells.[3][4][5]
Q2: What are the reported efficacious doses of this compound in mouse models of leukemia?
A2: Published studies have demonstrated the efficacy of this compound at the following doses:
-
50 mg/kg, administered orally , five days a week. This regimen was shown to significantly reduce tumor burden in an immunodeficient NSG mouse model with subcutaneously implanted human TET2-deficient leukemia cells.[3] It also reduced spleen size in Tet2-deficient mice in a gene-dose-dependent manner.[1]
-
25 mg/kg, administered intraperitoneally (i.p.) , once daily, five days a week for four weeks. This dosage limited the proliferative advantage of Tet2-deficient cells in a bone marrow transplantation mouse model.
Q3: What is the known toxicity profile of this compound at these efficacious doses?
A3: At the doses of 50 mg/kg (oral) and 25 mg/kg (i.p.), this compound has been reported to not cause significant overt toxicity. Specifically, studies have shown:
-
No significant effect on the total body weight of the mice.[1]
-
No significant changes in overall blood cell counts.[1]
-
No adverse effects on the growth of normal hematopoietic precursor cells.[1][4]
It is important to note that a comprehensive public report on the formal safety pharmacology and toxicology of this compound, including the Maximum Tolerated Dose (MTD), is not yet available. Therefore, careful monitoring is recommended, especially when exploring higher doses.
Q4: I am observing unexpected toxicity in my animal model. What could be the cause?
A4: If you are observing toxicity, consider the following troubleshooting steps:
-
Vehicle Formulation: The vehicle used to dissolve and administer this compound can contribute to toxicity. Ensure your vehicle is well-tolerated at the volume you are administering. See the "Experimental Protocols" section for recommended formulations.
-
Route of Administration: Intraperitoneal injections can sometimes cause local irritation or peritonitis if not performed correctly or if the formulation is irritating.[6] Oral gavage, if not performed with care, can lead to esophageal or gastric injury.[6]
-
Dose Calculation and Preparation: Double-check your dose calculations and the final concentration of your dosing solution. Ensure the compound is fully solubilized.
-
Animal Strain and Health Status: The background strain, age, and overall health of your animals can influence their tolerance to a therapeutic agent.
-
Underlying Pathology: In some disease models, the underlying pathology can make animals more susceptible to drug-related toxicities.
Troubleshooting Guides
Issue: Poor Solubility of this compound During Formulation
-
Problem: this compound precipitates out of solution during preparation or storage.
-
Solution:
-
Try Recommended Formulations: Refer to the "Experimental Protocols" section for tested vehicle compositions.
-
Gentle Heating and Sonication: Use a warm water bath and/or sonication to aid in the dissolution of the compound.
-
Prepare Fresh Dosing Solutions: To avoid precipitation over time, it is best to prepare the dosing solution fresh before each administration.
-
Issue: Signs of Acute Toxicity Post-Administration (e.g., lethargy, ruffled fur)
-
Problem: Animals show signs of distress shortly after dosing.
-
Solution:
-
Monitor Closely: Observe the animals for the severity and duration of the symptoms.
-
Reduce the Dose: In subsequent cohorts, reduce the dose to a lower, better-tolerated level.
-
Evaluate the Vehicle: Administer a vehicle-only control group to rule out toxicity from the formulation itself.
-
Consider a Different Route of Administration: If using i.p. injection, consider switching to oral gavage, which may have a different pharmacokinetic and toxicity profile.[7]
-
Data Presentation
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Value | Cell/Animal Model | Source |
| IC50 (TET1) | 1.5 µM | Cell-free assay | [1] |
| IC50 (TET2) | 9.4 µM | Cell-free assay | [1] |
| IC50 (TET3) | 8.8 µM | Cell-free assay | [1] |
| Effective In Vivo Dose (Oral) | 50 mg/kg | NSG mice with human leukemia xenograft | [3] |
| Effective In Vivo Dose (i.p.) | 25 mg/kg | C57BL/6 bone marrow transplant model |
Table 2: Template for a Dose-Escalation Study to Determine Maximum Tolerated Dose (MTD)
| Dose Group | Dose (mg/kg) | Route of Admin. | Number of Animals | Monitored Parameters | Observations |
| 1 | X | e.g., Oral | 3-5 | Body weight, clinical signs | |
| 2 | 2X | e.g., Oral | 3-5 | Body weight, clinical signs | |
| 3 | 4X | e.g., Oral | 3-5 | Body weight, clinical signs, CBC, chemistry | |
| ... | ... | ... | ... | ... |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
For in vivo studies, this compound can be formulated as follows:
-
For Oral or Intraperitoneal Administration:
-
Vehicle 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Vehicle 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).
-
Vehicle 3 (for oral administration): 10% DMSO, 90% Corn Oil.
Preparation: Add each solvent one by one and ensure complete dissolution. Gentle heating and/or sonication can be used to aid dissolution. Prepare fresh daily.
-
Protocol 2: In Vivo Efficacy Study in a Leukemia Xenograft Model
This protocol is adapted from published studies on this compound.[3]
-
Animal Model: Immunodeficient mice (e.g., NSG).
-
Cell Line: A human leukemia cell line with a TET2 mutation (e.g., SIG-M5).
-
Cell Implantation: Subcutaneously inject the leukemia cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth using caliper measurements.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Dosing: Administer this compound (e.g., 50 mg/kg) or vehicle orally, 5 days per week.
-
Efficacy Endpoints:
-
Tumor volume measurements throughout the study.
-
Animal body weight.
-
At the end of the study, harvest tumors and measure their weight.
-
-
Toxicity Monitoring: Observe the animals daily for any clinical signs of toxicity.
Protocol 3: General Protocol for a Maximum Tolerated Dose (MTD) Study
This is a general protocol based on standard preclinical toxicology practices.[8][9][10][11]
-
Animal Model: Use the same strain and sex of mice that will be used in the efficacy studies.
-
Dose Selection: Start with a low dose (e.g., the known efficacious dose) and escalate in subsequent cohorts (e.g., using a modified Fibonacci sequence).
-
Group Size: Use a small group of animals per dose level (e.g., 3-5 mice).
-
Administration: Administer this compound daily for a set period (e.g., 7-14 days).
-
Monitoring:
-
Clinical Observations: Observe the animals at least twice daily for any signs of toxicity (e.g., changes in posture, activity, breathing, ruffled fur).
-
Body Weight: Measure body weight daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.
-
Hematology and Clinical Chemistry: At the end of the study, collect blood for a complete blood count (CBC) and analysis of liver and kidney function markers.
-
Histopathology: Perform a gross necropsy and collect major organs for histopathological examination to identify any target organ toxicity.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity that would interfere with the interpretation of an efficacy study.
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting DNA demethylation.
Caption: General experimental workflow for preclinical evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. publications.cuni.cz [publications.cuni.cz]
- 3. A Therapeutic Strategy for Preferential Targeting of TET2-Mutant and TET Dioxygenase–Deficient Cells in Myeloid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 5. researchgate.net [researchgate.net]
- 6. downstate.edu [downstate.edu]
- 7. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Toxicology Testing and Toxicity Profiles | Pharma Models [pharmamodels.net]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 11. reactionbiology.com [reactionbiology.com]
Navigating TETi76 Experiments: A Guide to Consistent and Reliable Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reproducible outcomes in experiments involving the TET inhibitor, TETi76.
Troubleshooting Guide
Inconsistent results in this compound experiments can arise from various factors, from solution preparation to cellular context. This guide addresses common issues in a question-and-answer format.
Q1: I'm observing significant variability in my cell viability assays after this compound treatment. What could be the cause?
A1: Inconsistent cell viability can stem from several sources:
-
Incomplete Solubilization: this compound has poor aqueous solubility. Ensure the compound is fully dissolved according to the recommended protocols. Precipitation of the inhibitor will lead to a lower effective concentration and variable results.[1] For in vitro experiments, a stock solution in DMSO is typically prepared first.[1][2]
-
Improper Storage: Stock solutions of this compound should be stored at -80°C for up to 6 months or -20°C for up to 1 month, preferably under nitrogen.[1] Improper storage can lead to degradation of the compound.
-
Daily Preparation of Working Solutions: For in vivo experiments, it is crucial to prepare the working solution fresh on the day of use to ensure stability and consistent dosing.[1]
-
Cell Line Integrity: Confirm the identity and TET2 mutation status of your cell lines. The efficacy of this compound is often dependent on the genetic background of the cells, particularly their TET enzyme activity.[3][4]
Q2: My 5hmC quantification results are not showing a consistent dose-dependent decrease with this compound treatment. Why might this be?
A2: A lack of consistent dose-response in 5hmC levels can be attributed to:
-
Suboptimal Assay Conditions: Ensure your dot blot or other 5hmC detection methods are optimized and validated. Antibody quality and incubation times can significantly impact results.
-
Variable TET Enzyme Activity: The baseline activity of TET enzymes can vary between cell lines and even between different passages of the same cell line. It is advisable to include a positive control, such as treating cells with ascorbic acid (a known TET activity enhancer), to counteract the effects of this compound and confirm the dynamic range of your assay.[1]
-
Compensatory TET Activity: While this compound inhibits all three TET enzymes, its IC50 values differ for each. In cells with high levels of TET1 or TET3, you might observe a less pronounced effect on global 5hmC levels compared to cells primarily reliant on TET2.[1][2]
Q3: I'm not observing the expected downstream signaling changes (e.g., TNFα signaling upregulation) after this compound treatment. What should I check?
A3: If downstream signaling pathways appear unaffected, consider the following:
-
Treatment Duration and Concentration: The induction of signaling changes is time and concentration-dependent. Refer to published studies for effective concentrations and treatment durations for your specific cell type. For example, treatment of SIG-M5 cells with 25 μM this compound for 3 days has been shown to induce cell death.[1]
-
Cellular Context: The signaling consequences of TET inhibition can be highly cell-type specific. The upregulation of TNFα signaling and downregulation of interferon-α signaling were observed in SIG-M5 cells.[3] Your cell line may respond differently.
-
Confirmation of TET Inhibition: Before investigating downstream signaling, it is essential to confirm that this compound is effectively inhibiting TET enzymes in your system by measuring the direct epigenetic mark, 5hmC.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound?
A: this compound is a competitive inhibitor of the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, and TET3).[1][2] By binding to the active site of these enzymes, it prevents the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), leading to a reduction in global 5hmC levels.[1]
Q: Which cell lines are most sensitive to this compound?
A: Cells with mutations in TET2 or those with lower overall TET dioxygenase activity tend to be more sensitive to this compound.[3][4][5] The inhibitor preferentially restricts the clonal growth of TET2-mutant cells while having a lesser effect on normal hematopoietic precursor cells.[1][5]
Q: What are the recommended concentrations for in vitro and in vivo experiments?
A:
-
In Vitro : Effective concentrations typically range from 20-40 μM, depending on the cell line and experimental endpoint.[1][3] For example, a concentration of 25 μM has been used to induce cell death in SIG-M5 cells.[1]
-
In Vivo : Dosing regimens of 25 mg/kg via intraperitoneal injection or 50 mg/kg via oral gavage have been used in mouse models.[1][2]
Data and Protocols
This compound Inhibitory Activity
| Target | IC50 (μM) |
| TET1 | 1.5 |
| TET2 | 9.4 |
| TET3 | 8.8 |
Recommended Solvent Formulations for this compound
| Use Case | Formulation | Solubility |
| In Vitro Stock | 100% DMSO | 100 mg/mL (462.47 mM) |
| In Vivo (Oral/IP) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (11.56 mM) |
| In Vivo (Alternative) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (11.56 mM) |
| In Vivo (Alternative) | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (11.56 mM) |
Source: MedchemExpress[1][2] Note: For in vivo preparations, add each solvent sequentially and ensure a clear solution. Heat and/or sonication can be used to aid dissolution if precipitation occurs.[1]
Detailed Experimental Protocols
Protocol 1: In Vitro 5hmC Dot Blot Assay
-
Cell Treatment: Plate cells at an appropriate density and treat with a dose-range of this compound (e.g., 10, 25, 50 μM) for 12-24 hours. Include a vehicle control (DMSO) and a positive control (e.g., ascorbic acid).
-
Genomic DNA Extraction: Harvest cells and extract genomic DNA using a commercial kit.
-
DNA Denaturation: Denature 100-200 ng of genomic DNA in 0.4 M NaOH, 10 mM EDTA at 95°C for 10 minutes, then neutralize with an equal volume of cold 2 M ammonium acetate.
-
Dot Blotting: Spot the denatured DNA onto a nitrocellulose or nylon membrane and crosslink using a UV crosslinker.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for 5hmC. Following washes, incubate with a secondary antibody and detect using an appropriate chemiluminescent substrate.
-
Quantification: Quantify the dot intensity using densitometry software. Normalize to a loading control (e.g., methylene blue staining of the membrane).
Protocol 2: In Vivo Efficacy Study in a Mouse Model
-
Animal Model: Utilize an appropriate mouse model, such as a xenograft model with human leukemia cell lines or a genetically engineered mouse model with Tet2 mutations.
-
This compound Formulation: Prepare the this compound solution fresh daily using one of the recommended in vivo formulations.
-
Dosing: Administer this compound at a predetermined dose and schedule (e.g., 50 mg/kg, oral gavage, 5 days per week).[1][2]
-
Monitoring: Monitor animal health, body weight, and tumor growth (if applicable) regularly.
-
Pharmacodynamic Analysis: At the end of the study, collect tissues of interest (e.g., spleen, bone marrow) to assess target engagement by measuring 5hmC levels.
-
Efficacy Readouts: Evaluate efficacy based on parameters such as spleen size, tumor volume, and survival.[1]
Visualizations
Caption: Simplified signaling pathway showing this compound inhibition of TET enzymes.
Caption: A typical experimental workflow for evaluating this compound efficacy.
Caption: A logical flow for troubleshooting inconsistent this compound experimental data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. A Therapeutic Strategy for Preferential Targeting of TET2-Mutant and TET Dioxygenase–Deficient Cells in Myeloid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
Validation & Comparative
A Comparative Analysis of TETi76 and Other TET Inhibitors for Epigenetic Research and Drug Development
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of TETi76, a potent inhibitor of the Ten-eleven translocation (TET) family of enzymes, with other known TET inhibitors. This document is intended for researchers, scientists, and drug development professionals working in the fields of epigenetics, oncology, and hematology.
Introduction to TET Enzymes and Their Inhibition
The TET family of dioxygenases, comprising TET1, TET2, and TET3, plays a crucial role in epigenetic regulation by catalyzing the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), thereby initiating the process of active DNA demethylation. Dysregulation of TET enzyme activity is implicated in various diseases, particularly in myeloid malignancies where mutations in the TET2 gene are prevalent. Consequently, the development of small molecule inhibitors targeting TET enzymes has emerged as a promising therapeutic strategy.
This compound is a novel, orally active small molecule inhibitor designed to target the catalytic activity of TET enzymes. It functions as a competitive inhibitor by mimicking the endogenous TET inhibitor 2-hydroxyglutarate (2-HG), thereby reducing global 5hmC levels and selectively inducing apoptosis in TET-deficient cancer cells.[1][2][3] This guide presents a comparative analysis of the in vitro efficacy of this compound against other commonly used or cited TET inhibitors.
Quantitative Comparison of TET Inhibitor Efficacy
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other TET inhibitors against the catalytic domains of TET1, TET2, and TET3. Lower IC50 values indicate greater potency.
| Inhibitor | TET1 IC50 (µM) | TET2 IC50 (µM) | TET3 IC50 (µM) | Reference(s) |
| This compound | 1.5 | 9.4 | 8.8 | [1] |
| Bobcat339 | 33 | 73 | Not Reported | [2][3][4] |
| 2-Hydroxyglutarate (R-2HG) | ~800 | 13-15 | ~100 | [5] |
| N-Oxalylglycine (NOG) | 13 | 9 | 7 | [5] |
| Dimethyloxallyl glycine (DMOG) | 110 | Not Reported | Not Reported | [5] |
Note: IC50 values can vary depending on the specific assay conditions, enzyme constructs, and substrate concentrations used in different studies. The data presented here are compiled from various sources and should be interpreted as a comparative guide.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach for evaluating TET inhibitors, the following diagrams are provided.
References
TETi76 vs. Bobcat339: A Comparative Analysis of TET Inhibition Potency
In the landscape of epigenetic research, Ten-Eleven Translocation (TET) enzymes have emerged as critical regulators of DNA methylation, playing a pivotal role in gene expression and cellular differentiation. The development of small molecule inhibitors for these enzymes is a key focus for researchers in oncology and developmental biology. This guide provides a detailed comparison of two such inhibitors, TETi76 and Bobcat339, with a focus on their inhibitory potency, mechanism of action, and experimental validation.
At a Glance: Potency Comparison
A direct comparison of the half-maximal inhibitory concentrations (IC50) reveals a significant difference in the potency of this compound and the initially reported values for Bobcat339. This compound demonstrates substantially higher potency against TET1, TET2, and TET3 enzymes.
| Inhibitor | TET1 IC50 (µM) | TET2 IC50 (µM) | TET3 IC50 (µM) |
| This compound | 1.5[1][2] | 9.4[1][2] | 8.8[1][2] |
| Bobcat339 | 33[3][4][5][6][7] | 73[3][4][5][6][7] | Not Reported |
Crucial Caveat for Bobcat339: It is critical to note that subsequent research has demonstrated that the inhibitory activity of Bobcat339 is primarily due to contaminating Copper(II)[8][9][10]. Independent synthesis of Bobcat339 showed minimal inhibitory activity against TET1 and TET2 on its own[9]. Therefore, the initially reported IC50 values for Bobcat339 should be interpreted with caution, as they do not reflect the intrinsic activity of the compound.
Mechanism of Action
Both this compound and Bobcat339 were designed to inhibit the catalytic activity of TET enzymes. These enzymes facilitate DNA demethylation through the iterative oxidation of 5-methylcytosine (5mC).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bobcat339 | TET inhibitor | Probechem Biochemicals [probechem.com]
- 6. medkoo.com [medkoo.com]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of TETi76: A Comparative Guide for Researchers
A deep dive into the peer-reviewed validation of the novel TET inhibitor, TETi76, reveals a targeted approach to treating TET2-mutant myeloid neoplasms. This guide provides a comprehensive comparison of this compound with other TET inhibitors, supported by experimental data and detailed protocols from the pivotal study published in Blood Cancer Discovery.
This compound has emerged as a promising therapeutic agent, acting as a potent, orally active, pan-inhibitor of the Ten-Eleven Translocation (TET) family of dioxygenase enzymes. Its mechanism of action is centered on the principle of synthetic lethality, preferentially targeting cancer cells harboring TET2 mutations. These mutations are prevalent in myeloid leukemias. In such cancer cells, the residual enzymatic activity of TET1 and TET3 becomes critical for their survival and proliferation. This compound capitalizes on this dependency by inhibiting all TET enzymes, leading to the selective elimination of TET2-mutant cells while sparing their normal counterparts.[1][2] This targeted approach offers a potential therapeutic window with an improved side-effect profile compared to conventional chemotherapies.
Comparative Analysis of TET Inhibitors
The efficacy of this compound can be benchmarked against other known TET inhibitors based on their half-maximal inhibitory concentrations (IC50).
| Inhibitor | TET1 IC50 (µM) | TET2 IC50 (µM) | TET3 IC50 (µM) | Notes |
| This compound | 1.5[3] | 9.4[3] | 8.8[3] | Orally active, pan-TET inhibitor. |
| Bobcat339 | 33 | 73 | Not Reported | Cytosine-based inhibitor. A 2022 study suggested its inhibitory activity may be due to copper contamination from the synthesis process. |
In Vitro Performance of this compound
Peer-reviewed studies have demonstrated the dose-dependent effects of this compound across various human leukemia cell lines.
| Cell Line | Assay | This compound Concentration | Key Findings |
| K562, MEG-01, SIG-M5, OCI-AML5, MOLM13 | 5hmC Inhibition | 20-37 µM | Achieved 50% inhibition of 5-hydroxymethylcytosine (5hmC) content after 12 hours, indicating effective TET enzyme inhibition.[3] |
| SIG-M5 (TET2-deficient) | Apoptosis Induction | 25 µM | Induced programmed cell death after 3 days of treatment.[3] |
| K562 (TET2+/+ and TET2-/-) | Gene Expression | 25 µM | Mimicked the gene expression signature of TET2 deficiency after 24 hours. This effect was counteracted by the addition of ascorbic acid, a known TET activity enhancer.[3] |
In Vivo Efficacy of this compound
Pre-clinical xenograft models have validated the anti-tumor activity of this compound.
| Animal Model | Cell Line Implanted | Treatment Regimen | Outcome |
| Immunodeficient NSG Mice | SIG-M5 (human TET2-/- leukemia) | 50 mg/kg, oral, 5 days/week | Significantly reduced tumor burden. |
| C57BL6 Mice (mixed bone marrow transplant) | Tet2-/- (CD45.2) and Tet2+/+ (CD45.1) cells | 25 mg/kg, intraperitoneal, 5 days/week for 4 weeks | Limited the proliferative advantage of TET2-deficient cells without affecting normal hematopoietic cells. |
Signaling Pathways and Experimental Workflows
The mechanism of this compound involves the modulation of key cellular signaling pathways. Treatment with this compound has been shown to upregulate TNFα signaling and the oxidative stress response pathway, while downregulating interferon-α signaling.[1]
Caption: Mechanism of this compound in TET2-mutant cancer cells.
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound.
Caption: Workflow for in vivo xenograft studies of this compound.
Detailed Experimental Protocols
The following are summaries of the key experimental protocols used in the validation of this compound's mechanism of action, based on the study by Guan et al., Blood Cancer Discovery, 2021.
Cell Viability and Apoptosis Assay
-
Cell Culture: Human leukemia cell lines (e.g., SIG-M5) were cultured in appropriate media.
-
Treatment: Cells were treated with varying concentrations of this compound or a vehicle control for specified durations (e.g., 72 hours).
-
Apoptosis Staining: Cells were harvested, washed, and resuspended in Annexin V binding buffer.
-
Flow Cytometry: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension, which was then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
5-hydroxymethylcytosine (5hmC) Dot Blot Assay
-
Genomic DNA Extraction: DNA was extracted from leukemia cells treated with this compound or a vehicle control.
-
DNA Denaturation: DNA was denatured by heating.
-
Dot Blotting: Denatured DNA was spotted onto a nitrocellulose membrane.
-
Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for 5hmC.
-
Detection: A secondary antibody conjugated to a detection enzyme (e.g., HRP) was used, followed by a chemiluminescent substrate for visualization and quantification.
In Vivo Xenograft Study
-
Cell Implantation: A suspension of human TET2-deficient leukemia cells (e.g., SIG-M5) was subcutaneously injected into immunodeficient mice (e.g., NSG mice).
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment Administration: Mice were randomized into treatment and control groups. This compound was administered orally at a specified dose and schedule (e.g., 50 mg/kg, 5 days a week).
-
Monitoring: Tumor volume and body weight were measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., histology, biomarker studies).
This guide provides a comprehensive overview of the peer-reviewed validation of this compound's mechanism of action. The data presented underscores its potential as a targeted therapy for myeloid neoplasms with TET2 mutations. The detailed protocols offer a foundation for researchers to replicate and build upon these pivotal findings.
References
comparative analysis of TETi76 and NSC-370284 in AML models
A Comparative Analysis of TETi76 and NSC-370284 in Acute Myeloid Leukemia (AML) Models
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The Ten-Eleven Translocation (TET) family of enzymes, which play a crucial role in DNA demethylation, have emerged as significant players in AML pathogenesis. Both this compound and NSC-370284 are investigational small molecules that modulate TET activity, albeit through different mechanisms, and have shown promise in preclinical AML models. This guide provides a comparative analysis of their mechanisms of action, efficacy, and the experimental protocols used to evaluate them.
Mechanism of Action
This compound and NSC-370284 employ distinct strategies to exert their anti-leukemic effects. This compound is a direct inhibitor of the TET family of dioxygenase enzymes (TET1, TET2, and TET3).[1] In AML cells with loss-of-function mutations in TET2, the residual enzymatic activity from TET1 and TET3 is crucial for cell survival.[1] this compound is designed to mimic and amplify the effects of 2-hydroxyglutarate (2HG), a natural inhibitor of TET enzymes.[1] By further suppressing the already compromised TET activity in TET2-mutant cells, this compound induces synthetic lethality.[2]
In contrast, NSC-370284 acts as an indirect inhibitor of TET1. It directly targets and binds to STAT3 and STAT5, which are transcriptional activators of the TET1 gene.[3][4] By inhibiting STAT3/5, NSC-370284 suppresses TET1 transcription, leading to reduced TET1 protein levels and a subsequent decrease in global 5-hydroxymethylcytosine (5hmC).[3][5] This mechanism is particularly effective in AML subtypes characterized by high TET1 expression.[3]
Caption: Comparative signaling pathways of this compound and NSC-370284 in AML.
Comparative Efficacy in AML Models
In Vitro Studies
Both compounds have demonstrated significant anti-leukemic activity in various AML cell lines. NSC-370284 shows selectivity for AML cells with high TET1 expression, while this compound is particularly effective against cells with deficient TET dioxygenase activity, such as those with TET2 mutations.
| Parameter | This compound | NSC-370284 | Reference |
| Target AML Subtype | TET2-mutant / TET-deficient | TET1-high (e.g., MLL-rearranged) | [2][3] |
| Cell Line Examples | SIG-M5, K562 TET2-/- | MONOMAC-6, THP-1, KOCL-48 | [2][5] |
| Effect on Cell Viability | Dose-dependent decrease, with lower IC50 in TET-deficient cells | Dose-dependent decrease in TET1-high cells | [2][3] |
| IC50 Range | ~10-40 µM (varies with TET activity) | ~50-500 nM | [2][5] |
| Effect on Apoptosis | Induces apoptosis (PARP1 & caspase-3 cleavage) | Induces apoptosis | [2][3] |
| Effect on 5hmC Levels | Dose-dependent global decrease | Represses global 5hmC levels | [2][3] |
| Effect on Target Gene Expression | Upregulation of TNFα signaling and oxidative stress response genes | Downregulation of TET1 transcription | [2][3] |
In Vivo Studies
Preclinical studies in mouse models of AML have confirmed the therapeutic potential of both this compound and NSC-370284.
| Parameter | This compound | NSC-370284 | Reference |
| AML Model | Xenograft models with TET2-mutant human leukemia cells | MLL-AF9 and AML-ETO9a (AE9a) murine AML models | [2][3] |
| Administration | Not specified | 2.5 mg/kg, intraperitoneal injection, daily | [5] |
| Effect on Survival | Suppresses clonal evolution of TET2-mutant cells | Significantly prolongs median survival | [1][3] |
| Median Survival (MLL-AF9 Model) | Not reported | >200 days (vs. 49 days for control) | [3] |
| Median Survival (AE9a Model) | Not reported | 122 days (vs. 46 days for control) | [3] |
| Toxicity | Selective against TET2-mutant cells, spares normal bone marrow cells | No obvious toxicity on normal hematopoietic stem and progenitor cells | [2][3] |
Experimental Protocols and Workflow
The evaluation of compounds like this compound and NSC-370284 typically follows a multi-stage process from in vitro characterization to in vivo validation.
Caption: A typical experimental workflow for preclinical evaluation of anti-AML compounds.
Key Experimental Methodologies
-
Cell Viability Assay:
-
Principle: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Protocol: AML cell lines (e.g., MONOMAC-6 for NSC-370284, SIG-M5 for this compound) are seeded in 96-well plates.[6] Cells are treated with a range of concentrations of the compound (e.g., 0-500 nM for NSC-370284) or a vehicle control (DMSO) for 24-72 hours.[5][6] Cell viability is assessed using assays such as MTS or CellTiter-Glo, which measure metabolic activity.[6]
-
-
Apoptosis Assay:
-
Principle: To quantify the percentage of cells undergoing programmed cell death.
-
Protocol: Cells are treated with the compound for a specified time. They are then stained with Annexin V (to detect early apoptotic cells) and propidium iodide (PI) or 7-AAD (to detect late apoptotic/necrotic cells).[2] The stained cells are analyzed by flow cytometry.[2]
-
-
Western Blotting:
-
Principle: To detect changes in the expression levels of specific proteins.
-
Protocol: AML cells are treated with the compound. Cell lysates are prepared, and proteins are separated by size using SDS-PAGE. The separated proteins are transferred to a membrane and probed with primary antibodies against target proteins (e.g., TET1, cleaved PARP1, cleaved caspase-3) and a loading control (e.g., β-actin or GAPDH).[2][3]
-
-
Quantitative PCR (qPCR):
-
Principle: To measure the expression levels of specific genes (mRNA).
-
Protocol: RNA is extracted from compound-treated cells and reverse-transcribed into cDNA.[3] qPCR is then performed using primers specific for the gene of interest (e.g., TET1) and a reference gene.[3][6] The relative expression is calculated to determine the effect of the compound.
-
-
In Vivo AML Mouse Models:
-
Principle: To evaluate the therapeutic efficacy and toxicity of the compound in a living organism.
-
Protocol: Immunodeficient mice (e.g., NSG) are transplanted with human AML cells (xenograft model) or hematopoietic stem cells transduced with a leukemia-inducing oncogene (e.g., MLL-AF9).[3][7] Once leukemia is established, mice are treated with the compound (e.g., NSC-370284 at 2.5 mg/kg daily via intraperitoneal injection) or a vehicle control.[5][7] The primary endpoints are overall survival and assessment of leukemic burden in tissues like bone marrow, spleen, and peripheral blood.[3]
-
Conclusion
This compound and NSC-370284 represent two distinct and targeted therapeutic strategies for AML. This compound leverages the concept of synthetic lethality by directly inhibiting all TET enzymes, making it a promising agent for AML with TET2 mutations and other TET-deficient states.[2] NSC-370284, on the other hand, offers a novel approach to targeting AML subtypes that are dependent on high levels of TET1 expression by inhibiting the upstream STAT3/5 signaling pathway.[3] The selectivity of each compound for different molecularly-defined subsets of AML highlights the importance of patient stratification in the development of future AML therapies. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. A Therapeutic Strategy for Preferential Targeting of TET2-Mutant and TET Dioxygenase–Deficient Cells in Myeloid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted inhibition of STAT/TET1 axis as a therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NSC 370284 | STAT | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. US20200093794A1 - Methods, agents, and compositions for the treatment of acute myeloid leukemia - Google Patents [patents.google.com]
assessing the specificity of TETi76 against other dioxygenases
A detailed guide for researchers on the specificity and performance of TETi76, a novel inhibitor of Ten-Eleven Translocation (TET) dioxygenases. This document provides a comprehensive comparison of this compound against other dioxygenases, supported by experimental data, detailed protocols, and visual diagrams to facilitate informed decisions in research and drug development.
Introduction
TET dioxygenases (TET1, TET2, and TET3) are critical enzymes in the epigenetic regulation of gene expression, catalyzing the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) and further oxidized derivatives. Dysregulation of TET enzyme activity is implicated in various diseases, particularly myeloid neoplasms. This compound has emerged as a potent and specific inhibitor of the TET enzyme family, offering a valuable tool for studying their biological functions and as a potential therapeutic agent. This guide assesses the specificity of this compound against other human α-ketoglutarate (αKG) and Fe2+-dependent dioxygenases.
Specificity Profile of this compound
Experimental data demonstrates that this compound is a highly selective inhibitor of TET dioxygenases. In cell-free enzymatic assays, this compound effectively inhibits all three TET isoforms, with a preference for TET1.[1][2] Crucially, its inhibitory activity is highly specific to the TET family.
In Vitro Dioxygenase Inhibition Screening
To evaluate its specificity, this compound was tested against a panel of 16 other human αKG/Fe2+-dependent dioxygenases. At a concentration of 15 µM, which is significantly higher than its IC50 for TET enzymes, this compound showed no inhibitory effect on any of the other tested dioxygenases, including the closely related RNA dioxygenase FTO.[1][2] This highlights the remarkable selectivity of this compound for the TET enzyme family.
Table 1: Inhibitory Activity of this compound against a Panel of Human αKG/Fe2+-Dependent Dioxygenases
| Dioxygenase Family | Enzyme | Inhibition by 15 µM this compound |
| TET | TET1 | Yes |
| TET2 | Yes | |
| TET3 | Yes | |
| RNA Dioxygenase | FTO | No |
| Histone Demethylases | KDM2A | No |
| KDM3A | No | |
| KDM4A | No | |
| KDM4B | No | |
| KDM4C | No | |
| KDM5A | No | |
| KDM5B | No | |
| KDM5C | No | |
| KDM6A | No | |
| KDM6B | No | |
| KDM7A | No | |
| Prolyl Hydroxylases | PHD1 (EGLN2) | No |
| PHD2 (EGLN1) | No | |
| PHD3 (EGLN3) | No | |
| Other | BBOX1 | No |
Source: Data compiled from in vitro enzyme activity assays.[1]
Potency against TET Isoforms
This compound exhibits differential potency against the three TET isoforms. Cell-free assays using recombinant proteins have determined the half-maximal inhibitory concentrations (IC50) for each enzyme.
Table 2: IC50 Values of this compound for TET Dioxygenase Isoforms
| Enzyme | IC50 (µM) |
| TET1 | 1.5 |
| TET2 | 9.4 |
| TET3 | 8.8 |
Source: Data from cell-free enzymatic assays.[1][2]
The data reveals that this compound is most potent against TET1, with an approximately 6-fold higher potency compared to TET2 and TET3.
Mechanism of Action
This compound functions as a competitive inhibitor with respect to the co-substrate α-ketoglutarate (αKG).[1][2] Structural and biochemical studies indicate that this compound binds to the αKG-binding site within the catalytic domain of TET enzymes.[3] This binding is facilitated by key amino acid residues that are conserved among the three TET proteins.[1][2][3] The inhibitory effect of this compound on TET2 catalytic activity can be reversed by increasing the concentration of αKG, but not by adding more Fe2+, further confirming its mechanism as an αKG competitor.[1][2]
Cellular Activity and Functional Consequences
In cellular models, a cell-permeable diethyl ester form of this compound was utilized to assess its effects on endogenous TET activity. Treatment of various human leukemia cell lines with this compound resulted in a dose-dependent reduction in global 5hmC levels, effectively mimicking a loss-of-function phenotype for TET enzymes.[1] This confirms that this compound is cell-permeable and effectively inhibits TET activity within a cellular context.
Furthermore, studies have shown that cells with pre-existing TET2 mutations or deficiencies are more sensitive to treatment with this compound.[3][4] This suggests a potential therapeutic window for targeting TET2-mutant myeloid neoplasms.
Experimental Protocols
In Vitro Dioxygenase Activity Assay
Objective: To determine the inhibitory effect of this compound on the enzymatic activity of various dioxygenases.
Methodology:
-
Enzyme and Substrate Preparation: Purified recombinant human dioxygenases and their respective substrates are prepared.
-
Reaction Mixture: The enzymatic reaction is carried out in a buffer containing the enzyme, its substrate, and co-factors (αKG and Fe2+).
-
Inhibitor Addition: this compound is added to the reaction mixture at a specified concentration (e.g., 15 µM for the specificity screen). A vehicle control (e.g., DMSO) is run in parallel.
-
Incubation: The reaction is incubated at 37°C for a defined period to allow for the enzymatic reaction to proceed.
-
Detection: The enzymatic activity is measured using a suitable detection method, such as the AlphaScreen™ technology, which quantifies the product of the reaction.
-
Data Analysis: The relative enzyme activity in the presence of this compound is calculated by normalizing to the vehicle control. For IC50 determination, a range of this compound concentrations are tested, and the data is fitted to a dose-response curve.
Cellular 5hmC Dot Blot Assay
Objective: To measure the global levels of 5hmC in genomic DNA of cells treated with this compound.
Methodology:
-
Cell Treatment: Human leukemia cell lines (e.g., K562, MOLM13) are treated with increasing concentrations of the cell-permeable diethyl ester of this compound for a specified duration (e.g., 12 hours). Sodium ascorbate (100 µM) is often included in the culture medium to ensure optimal TET activity.
-
Genomic DNA Extraction: Genomic DNA is extracted from the treated and control cells using a standard DNA extraction kit.
-
DNA Denaturation: The extracted genomic DNA is denatured by heating.
-
Dot Blotting: Serial dilutions of the denatured DNA are spotted onto a nitrocellulose or nylon membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for 5hmC. A separate membrane is often probed with an antibody for 5-methylcytosine (5mC) as a loading control.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: The intensity of the dots is quantified using densitometry software. The 5hmC signal is normalized to the 5mC signal to determine the relative global 5hmC levels.
Visualizations
Caption: Experimental workflow for assessing this compound specificity.
Caption: Competitive inhibition mechanism of this compound.
References
In Vivo Validation of TETi76: A Comparative Analysis of Anti-Leukemic Efficacy
For Immediate Release
A novel small-molecule inhibitor, TETi76, has demonstrated significant anti-leukemic effects in preclinical in vivo models, offering a promising therapeutic strategy for leukemias with TET2 mutations. This guide provides a comprehensive overview of the pivotal studies validating this compound's efficacy, alongside a comparative analysis with other emerging TET inhibitors. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and hematology.
Introduction to this compound and its Mechanism of Action
This compound is a potent inhibitor of the Ten-Eleven Translocation (TET) family of enzymes, which includes TET1, TET2, and TET3.[1] These enzymes play a crucial role in DNA demethylation by oxidizing 5-methylcytosine (5mC). In certain hematological malignancies, particularly myeloid leukemias, mutations in the TET2 gene are common and lead to impaired DNA demethylation, contributing to leukemogenesis.[2][3]
This compound is designed to mimic the action of 2-hydroxyglutarate (2HG), a natural oncometabolite that can inhibit TET enzymes.[4] By inhibiting the residual TET activity in TET2-mutant leukemia cells, this compound induces a synthetic lethality, selectively targeting and eliminating the cancer cells while sparing normal hematopoietic stem and progenitor cells.[2][3]
In Vivo Efficacy of this compound in Leukemia Models
Preclinical studies have utilized xenograft and competitive repopulation mouse models to evaluate the in vivo anti-leukemic effects of this compound.
Xenograft Model with TET2-Deficient Human Leukemia Cells
In a key study, the human TET2-deficient leukemia cell line, SIG-M5, was subcutaneously implanted into immunodeficient NSG mice.[4] Once tumors were established, mice were treated orally with this compound. This study demonstrated a significant reduction in tumor burden in the this compound-treated group compared to the vehicle-treated controls.[1]
Competitive Repopulation Model
To assess the selectivity of this compound, competitive repopulation assays were performed.[2] In these experiments, bone marrow cells from Tet2-deficient mice were mixed with wild-type competitor cells and transplanted into recipient mice. Treatment with this compound was shown to selectively restrict the proliferation and clonal advantage of the Tet2-mutant cells.[2]
Quantitative Analysis of In Vivo Studies
The following table summarizes the key quantitative data from the in vivo studies of this compound.
| Parameter | This compound | Alternative TET Inhibitor (Bobcat339) |
| In Vivo Model | Human TET2-/- leukemia cell line (SIG-M5) xenograft in NSG mice; Competitive repopulation with Tet2-/- bone marrow cells.[2][4] | No published in vivo studies in leukemia models.[5] |
| Dosage and Administration | 50 mg/kg, oral, 5 days/week.[1][4] | Not applicable. |
| Tumor Growth Inhibition | Significantly reduced tumor burden in xenograft model.[1] | Not applicable. |
| Effect on Spleen Size | Decreased spleen size in Tet2-deficient mice in a gene dose-dependent manner.[1][4] | Not applicable. |
| Clonal Selection | Selectively restricted the proliferative advantage of Tet2-mutant hematopoietic cells.[2] | Not applicable. |
| Survival Data | Not explicitly reported in the provided search results. | Not applicable. |
Comparative Landscape of TET Inhibitors
A direct in vivo comparative study of this compound against other TET inhibitors in a leukemia model is not yet available in the public domain. While other TET inhibitors have been identified, such as Bobcat339, their in vivo efficacy in leukemia remains to be established.
Bobcat339 has been described as a cytosine-based inhibitor of TET1 and TET2 with mid-μM inhibitory activity in biochemical assays.[5] However, there are no reports of its evaluation in animal models of leukemia.[5] Furthermore, a study has suggested that the observed inhibitory activity of some commercial preparations of Bobcat339 may be attributable to contaminating copper(II).[6]
Experimental Protocols
This compound In Vivo Xenograft Study
-
Cell Line: SIG-M5 (human TET2-deficient leukemia cell line).[4]
-
Animal Model: Non-obese diabetic/severe combined immunodeficiency gamma (NSG) mice.[4]
-
Tumor Implantation: Subcutaneous injection of SIG-M5 cells.[4]
-
Treatment: Once tumors are established, oral administration of this compound at a dose of 50 mg/kg, 5 days a week.[1][4]
-
Endpoint: Measurement of tumor volume to assess tumor growth inhibition.[1]
Formulation of this compound for Oral Administration
For in vivo oral administration, this compound can be formulated as a suspension. A common vehicle for oral gavage in mice consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for evaluating this compound in vivo.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ashpublications.org [ashpublications.org]
- 3. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 4. A Therapeutic Strategy for Preferential Targeting of TET2-Mutant and TET Dioxygenase–Deficient Cells in Myeloid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytosine-Based TET Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TET Inhibitors: TETi76 vs. 2-Hydroxyglutarate (2-HG)
In the field of epigenetics, the Ten-Eleven Translocation (TET) family of enzymes plays a critical role in regulating gene expression through the oxidation of 5-methylcytosine (5mC), initiating the process of DNA demethylation. The dysregulation of TET enzyme activity is implicated in various diseases, particularly cancer, making TET inhibitors valuable tools for research and potential therapeutic agents. This guide provides a detailed comparison of a synthetic inhibitor, TETi76, and a naturally occurring oncometabolite, 2-hydroxyglutarate (2-HG), as inhibitors of TET enzymes.
Mechanism of Action
Both this compound and 2-hydroxyglutarate function as competitive inhibitors of TET enzymes, which are Fe(II) and α-ketoglutarate (α-KG, also known as 2-oxoglutarate or 2OG) dependent dioxygenases.
This compound is a synthetic, orally active small molecule specifically designed to inhibit the TET family of enzymes. It competitively binds to the active site of TET enzymes, thereby blocking their catalytic function.[1] Interestingly, this compound was designed to mimic the inhibitory action of the natural molecule 2-HG.[2]
2-Hydroxyglutarate (2-HG) is an oncometabolite produced at high levels in cancers with mutations in the isocitrate dehydrogenase 1 or 2 (IDH1/2) genes.[3][4] Structurally similar to the essential TET cofactor α-KG, 2-HG acts as a competitive inhibitor by binding to the α-KG binding site on TET and other α-KG-dependent dioxygenases, thereby impairing their function.[4][5] Both enantiomers, (R)-2-HG (also known as D-2-HG) and (S)-2-HG (L-2-HG), can inhibit TET enzymes.[5][6]
Potency and Selectivity
A primary distinction between this compound and 2-HG lies in their inhibitory potency. This compound is a significantly more potent inhibitor of TET enzymes than 2-HG.
| Inhibitor | TET1 IC50 (µM) | TET2 IC50 (µM) | TET3 IC50 (µM) | Notes |
| This compound | 1.5[1] | 9.4[1] | 8.8[1] | Shows highest potency for TET1. |
| (R)-2-HG | High mM range[6] | High mM range[6] | High mM range | A weak inhibitor; high concentrations are needed for significant inhibition.[5] TET1 is less potently inhibited than TET2 and TET3.[3][7] |
| (S)-2-HG | High mM range | High mM range | High mM range | Reported to be approximately fourfold more potent than (R)-2-HG.[6] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Cellular and In Vivo Effects
The differences in potency translate to distinct effects in cellular and in vivo models.
This compound has demonstrated specific and potent effects in cell culture and animal models.
-
Reduces 5hmC Levels: Treatment with this compound leads to a dose-dependent reduction in intracellular 5-hydroxymethylcytosine (5hmC) levels in various human leukemia cell lines.[1][8]
-
Selective Toxicity: It preferentially restricts the clonal growth of TET2-mutant cells both in vitro and in vivo, while not affecting the growth of normal hematopoietic precursor cells.[1][9] Cells with lower overall TET activity are more sensitive to this compound-mediated growth inhibition.[9]
-
Induces Apoptosis: In sensitive cell lines, this compound treatment induces programmed cell death.[9]
2-Hydroxyglutarate (2-HG) , as an endogenous oncometabolite, contributes to the epigenetic dysregulation that drives tumorigenesis.
-
Epigenetic Alterations: High intracellular concentrations of 2-HG inhibit TET enzymes and certain histone demethylases, leading to a hypermethylated state and altered gene expression that can promote cancer development.[10][11]
-
Functional Redundancy with TET2 Mutation: The observation that mutations in IDH1/2 and TET2 are often mutually exclusive in acute myeloid leukemia (AML) suggests that 2-HG accumulation phenocopies the loss of TET2 function.[3][5]
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the key pathways and experimental procedures discussed.
Caption: TET-mediated DNA demethylation pathway and points of inhibition.
Caption: General experimental workflow for an ELISA-based TET inhibition assay.
Experimental Protocols
In Vitro TET Enzyme Inhibition Assay (ELISA-based)
This protocol describes a general method for measuring the inhibitory effect of compounds on the activity of recombinant TET enzymes.
Objective: To determine the IC50 values of this compound and 2-HG for TET1, TET2, and TET3.
Materials:
-
Recombinant human TET1, TET2, and TET3 catalytic domains (CD).
-
5-methylcytosine (5mC) containing DNA substrate.
-
High-binding microplate (e.g., 96-well).
-
Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT).
-
Cofactors: α-ketoglutarate (α-KG), (NH₄)₂Fe(SO₄)₂·6H₂O, Ascorbic Acid.
-
Inhibitors: this compound and 2-HG, dissolved in a suitable solvent (e.g., DMSO).
-
Primary antibody: Rabbit anti-5hmC antibody.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
HRP substrate (e.g., TMB or a fluorogenic substrate).
-
Stop solution (if using TMB).
-
Plate reader (colorimetric or fluorometric).
Procedure:
-
Substrate Coating: A DNA substrate containing 5mC is coated onto the wells of a high-binding microplate and incubated overnight at 4°C. Wells are then washed and blocked.
-
Inhibitor Preparation: Prepare serial dilutions of this compound and 2-HG in the assay buffer. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Enzymatic Reaction:
-
Add the assay buffer containing the cofactors (e.g., 1 mM α-KG, 1 mM Fe(II), 2 mM Ascorbic Acid) to each well.
-
Add the diluted inhibitors or vehicle control to the appropriate wells.
-
Initiate the reaction by adding the recombinant TET enzyme (e.g., 10 nM TET1).
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow the enzymatic conversion of 5mC to 5hmC.
-
Detection:
-
Wash the wells to remove the enzyme and reaction components.
-
Add the primary anti-5hmC antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the wells, then add the HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash the wells thoroughly. Add the HRP substrate and incubate until sufficient signal develops.
-
Add stop solution if necessary.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a plate reader.
-
Subtract the background signal (no-enzyme control).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular 5hmC Dot Blot Assay
This protocol provides a method to assess the effect of TET inhibitors on global 5hmC levels in cultured cells.
Objective: To measure the change in genomic 5hmC levels in leukemia cell lines after treatment with this compound.
Materials:
-
Cultured cells (e.g., K562, SIG-M5).
-
This compound.
-
DNA extraction kit.
-
Nylon or nitrocellulose membrane.
-
UV crosslinker.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody: anti-5hmC.
-
Secondary antibody: HRP-conjugated.
-
Chemiluminescence detection reagent.
-
Methylene blue staining solution.
Procedure:
-
Cell Treatment: Culture cells and treat them with increasing concentrations of this compound or a vehicle control for a specified time (e.g., 12-24 hours).[8]
-
Genomic DNA Extraction: Harvest the cells and isolate genomic DNA using a commercial kit. Ensure high purity of the DNA.
-
DNA Denaturation and Spotting:
-
Denature the DNA samples by heating at 95-100°C for 10 minutes, followed by immediate chilling on ice.
-
Spot serial dilutions of the denatured DNA onto a nylon or nitrocellulose membrane.
-
-
Membrane Preparation: Allow the membrane to air dry, then UV-crosslink the DNA to the membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-5hmC antibody overnight at 4°C.
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash thoroughly and apply the chemiluminescence reagent.
-
-
Signal Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
To control for DNA loading, stain the same membrane with methylene blue.
-
Quantify the dot intensity using densitometry software. Normalize the 5hmC signal to the methylene blue signal to determine the relative 5hmC level for each sample.[8]
-
Conclusion
This compound and 2-hydroxyglutarate represent two distinct classes of TET inhibitors. This compound is a potent, synthetic inhibitor developed for research and potential therapeutic use, demonstrating high specificity and efficacy in targeting TET-dependent processes, particularly in the context of TET2-mutant leukemias.[1][9] In contrast, 2-HG is a less potent, naturally occurring oncometabolite whose chronic accumulation drives epigenetic instability in IDH-mutant cancers.[5][6] The choice between these inhibitors depends on the experimental goal: this compound is suitable for acute and potent inhibition of TET activity to study its direct consequences, while 2-HG is relevant for modeling the chronic epigenetic dysregulation observed in specific cancer types.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iaspoint.com [iaspoint.com]
- 3. Focused Screening Identifies Different Sensitivities of Human TET Oxygenases to the Oncometabolite 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. Oncometabolite 2-Hydroxyglutarate Is a Competitive Inhibitor of α-Ketoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The TET enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Focused Screening Identifies Different Sensitivities of Human TET Oxygenases to the Oncometabolite 2-Hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Therapeutic Strategy for Preferential Targeting of TET2-Mutant and TET Dioxygenase–Deficient Cells in Myeloid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases | eLife [elifesciences.org]
Independent Validation of TETi76 Research Findings: A Comparative Guide
This guide provides an objective comparison of the published research findings on TETi76, a novel therapeutic agent, with alternative treatment strategies. Experimental data is presented to support the analysis, offering researchers, scientists, and drug development professionals a comprehensive overview for independent validation.
Performance Comparison: this compound vs. Hypomethylating Agents
The primary therapeutic alternatives for myeloid malignancies with TET2 mutations are hypomethylating agents (HMAs) such as 5-azacitidine and decitabine. While this compound is in the preclinical stage of development, the following tables summarize its performance in published studies and compare it with the clinical efficacy of established HMAs.
In Vitro Efficacy
| Parameter | This compound | 5-Azacitidine | Decitabine |
| Mechanism of Action | Competitive inhibitor of TET family enzymes (TET1, TET2, TET3), inducing synthetic lethality in TET2-mutant cells.[1] | Incorporated into DNA and RNA, inhibiting DNA methyltransferases (DNMTs) and leading to hypomethylation. | Incorporated into DNA, irreversibly inhibiting DNMTs and causing hypomethylation.[2] |
| IC50 Values | TET1: 1.5 µMTET2: 9.4 µMTET3: 8.8 µM[1] | Varies by cell line, generally in the low micromolar range. | Varies by cell line, generally in the low micromolar range. |
| Effect on 5hmC Levels | Dose-dependent reduction in various human leukemia cell lines (K562, MEG-01, SIG-M5, OCI-AML5, and MOLM13) with 50% inhibition at 20-37 µM.[1] | Indirectly affects 5hmC by altering the DNA methylation landscape. | Indirectly affects 5hmC by altering the DNA methylation landscape. |
| Apoptosis Induction | Induces dose- and time-dependent apoptosis in TET2-deficient cells (e.g., SIG-M5).[3][4] | Induces apoptosis in various cancer cell lines. | Induces apoptosis in various cancer cell lines. |
In Vivo Efficacy
| Parameter | This compound (Preclinical) | 5-Azacitidine (Clinical) | Decitabine (Clinical) |
| Animal Model | Xenograft models with human TET2-/- leukemia cell lines (SIG-M5) and Tet2-deficient mouse models.[1][3] | Not directly comparable (preclinical data for HMAs is extensive but not directly comparable to the specific this compound studies). | Not directly comparable. |
| Tumor Growth Inhibition | Significantly reduces tumor burden in immunodeficient NSG mouse models with subcutaneously implanted SIG-M5 cells (50 mg/kg, oral).[1] | N/A | N/A |
| Effect on Clonal Evolution | Limits the proliferative advantage of Tet2-/- cells in a competitive bone marrow transplantation model (25 mg/kg, i.p.).[1] | Can reduce the clonal burden of TET2-mutated cells. | Can reduce the clonal burden of TET2-mutated cells. |
| Overall Response Rate (ORR) in TET2-mutant patients | N/A (Preclinical) | Reported ORR of up to 82% in some studies of MDS and AML patients with TET2 mutations. | Reported ORR of 76.9% in a study of elderly AML patients, many with epigenetic modifier mutations including TET2.[5][6] |
| Complete Remission (CR) Rate in TET2-mutant patients | N/A (Preclinical) | Varies, with some studies showing favorable responses in TET2-mutant cohorts. | Reported CR rate of 71.8% in a study of elderly AML patients with decitabine-based chemotherapy.[5][6] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental validation of this compound, the following diagrams illustrate its mechanism of action and the workflows of key experiments.
This compound Mechanism of Action in TET2-Mutant Cells
Caption: Mechanism of this compound in TET2-mutant cancer cells.
Experimental Workflow: In Vitro Validation of this compound
Caption: Workflow for in vitro validation of this compound.
Experimental Workflow: In Vivo Validation of this compound
Caption: Workflow for in vivo validation of this compound.
Experimental Protocols
Cell Culture and Treatment
Human leukemia cell lines (e.g., K562, SIG-M5, MOLM13) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded at a specified density and treated with various concentrations of this compound (or vehicle control, typically DMSO) for the indicated time periods.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Preparation: After treatment with this compound, both adherent and suspension cells are collected.
-
Washing: Cells are washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
5-hydroxymethylcytosine (5hmC) Dot Blot Analysis
-
DNA Extraction: Genomic DNA is extracted from this compound-treated and control cells.
-
Denaturation: DNA is denatured by heating.
-
Blotting: Denatured DNA is spotted onto a nitrocellulose or nylon membrane and cross-linked using UV radiation.
-
Blocking: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for 5hmC, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The intensity of the dots is quantified to determine the relative levels of 5hmC.
In Vivo Xenograft Mouse Model
-
Animal Model: Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null or NSG) are used to prevent rejection of human cells.
-
Cell Implantation: A suspension of human TET2-deficient leukemia cells (e.g., SIG-M5) is injected subcutaneously into the flank of the mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally or via intraperitoneal injection at a specified dose and schedule. The control group receives a vehicle solution.
-
Monitoring: Tumor volume is measured regularly using calipers, and mouse body weight is monitored as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), mice are euthanized, and tumors are excised and weighed. Tumors may be further processed for histological or molecular analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ashpublications.org [ashpublications.org]
- 3. A Therapeutic Strategy for Preferential Targeting of TET2-Mutant and TET Dioxygenase–Deficient Cells in Myeloid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 6. mdpi.com [mdpi.com]
TETi76: A Comparative Analysis of Inhibition Across TET Enzyme Isoforms
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the inhibitory activity of TETi76 against Ten-Eleven Translocation (TET) enzymes. This document provides a comparative analysis of IC50 values, detailed experimental methodologies, and a schematic representation of the inhibitor's mechanism.
This compound has emerged as a significant small molecule inhibitor of the TET family of dioxygenases, which play a crucial role in DNA demethylation and epigenetic regulation. Understanding the differential inhibition of TET isoforms by this compound is critical for its application in targeted therapeutic strategies, particularly in oncology. This guide synthesizes available data to provide a clear comparison of this compound's potency against TET1, TET2, and TET3 enzymes.
Potency of this compound: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. Experimental data reveals that this compound exhibits preferential inhibition of TET1 over TET2 and TET3. The IC50 values are summarized in the table below.
| Enzyme | IC50 Value (µM) |
| TET1 | 1.5[1] |
| TET2 | 9.4[1] |
| TET3 | 8.8[1] |
Table 1: IC50 values of this compound for TET family enzymes. The data demonstrates that this compound is most potent against TET1.
Mechanism of Action
This compound functions as a competitive inhibitor, binding to the active site of the TET enzymes.[1] This mode of action prevents the binding of the natural substrate, 5-methylcytosine (5mC), thereby inhibiting the conversion of 5mC to 5-hydroxymethylcytosine (5hmC) and subsequent oxidized forms. By mimicking the structure of 2-hydroxyglutarate (2-HG), an endogenous inhibitor of TET enzymes, this compound effectively curtails the enzymatic activity of the TET proteins.[2]
Experimental Determination of IC50 Values
The IC50 values of this compound were determined using an in vitro enzymatic assay. While the specific protocol for this compound is proprietary, the general methodology is outlined below based on commercially available TET activity assay kits.
General Experimental Protocol:
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of purified TET1, TET2, and TET3.
Materials:
-
Purified, recombinant human TET1, TET2, and TET3 enzymes
-
Methylated DNA substrate (often a synthetic oligonucleotide containing 5mC)
-
This compound at various concentrations
-
Assay buffer (typically containing Fe(II), α-ketoglutarate, and other co-factors)
-
Antibody specific for 5-hydroxymethylcytosine (5hmC)
-
Secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase)
-
Substrate for the reporter enzyme (e.g., TMB for HRP)
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Incubation: Purified TET enzyme (TET1, TET2, or TET3) is pre-incubated with varying concentrations of this compound in an assay buffer. A control reaction without the inhibitor is also prepared.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the methylated DNA substrate. The reaction is allowed to proceed for a set period at an optimal temperature (e.g., 37°C).
-
Detection of Product: The amount of the product, 5hmC, is quantified. This is typically achieved through an ELISA-like method where the reaction mixture is transferred to a microplate coated with a capture antibody that binds to the DNA substrate.
-
Antibody Incubation: A primary antibody specific to 5hmC is added to the wells, followed by a secondary antibody conjugated to a reporter enzyme.
-
Signal Generation and Measurement: A substrate for the reporter enzyme is added, leading to the development of a colorimetric or chemiluminescent signal. The intensity of the signal, which is proportional to the amount of 5hmC produced, is measured using a microplate reader.
-
Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the control (no inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the inhibitory action of this compound on the TET-mediated DNA demethylation pathway and a generalized workflow for determining its IC50 value.
References
Critical Appraisal of the Therapeutic Index of TETi76: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a critical appraisal of the therapeutic index of TETi76, a novel small-molecule inhibitor of the Ten-Eleven Translocation (TET) family of dioxygenases. This compound has emerged as a promising therapeutic agent, particularly for hematological malignancies harboring TET2 mutations. This document objectively compares the performance of this compound with the broader context of TET inhibition and provides supporting preclinical experimental data.
Executive Summary
This compound demonstrates a promising therapeutic window in preclinical models, selectively targeting cancer cells with compromised TET function while sparing normal hematopoietic cells. A calculated therapeutic index of 5.4 suggests a favorable safety profile for a targeted cancer therapeutic.[1] The mechanism of action, centered on the competitive inhibition of TET enzymes, leads to a reduction in 5-hydroxymethylcytosine (5hmC) levels, ultimately triggering apoptosis in TET2-deficient leukemia cells.[1][2] Preclinical in vivo studies have shown that this compound can effectively reduce tumor burden and limit the proliferation of TET2-mutant cells without significant systemic toxicity.[2][3] While direct comparative data with other specific TET inhibitors in the same preclinical models is limited in the public domain, the existing evidence positions this compound as a compelling candidate for further clinical development.
Data Presentation: Quantitative Analysis of this compound
The following tables summarize the key quantitative data available for this compound from preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line(s) | Value(s) | Reference(s) |
| IC50 (TET1) | - | 1.5 µM | [2] |
| IC50 (TET2) | - | 9.4 µM | [2] |
| IC50 (TET3) | - | 8.8 µM | [2] |
| 50% Inhibition of 5hmC | K562, MEG-01, SIG-M5, OCI-AML5, MOLM13 | 20-37 µM | [2] |
| Induction of Apoptosis | SIG-M5 | 25 µM (after 3 days) | [2] |
Table 2: In Vivo Efficacy and Tolerability of this compound
| Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| C57BL6 CD45.1 mice transplanted with Tet2-/- bone marrow cells | 25 mg/kg, i.p., 5 days/week for 4 weeks | Limited proliferative advantage of Tet2-deficient cells. No significant changes in overall body weight or blood counts. | [2] |
| Immunodeficient NSG mice with SIG-M5 xenografts | 50 mg/kg, oral, 5 days/week | Significantly reduced tumor burden. | [2] |
| Tet2+/+, Tet2+/-, and Tet2-/- C57BL6 mice | 50 mg/kg, oral, 5 days/week for 3 months | Reduced spleen size in Tet2-deficient mice in a gene dose-dependent manner. No significant effect on total body weight or overall blood cell counts. | [2] |
Table 3: Therapeutic Index of this compound
| Metric | Cell Types | Value | Reference(s) |
| Therapeutic Index | Ratio of LD50 in normal bone marrow-derived mononuclear cells vs. TET2-deficient leukemia cells | 5.4 | [1] |
Mechanism of Action: Targeting TET Enzyme Activity
This compound functions as a competitive inhibitor of the TET family of enzymes (TET1, TET2, and TET3). It was designed to mimic the action of 2-hydroxyglutarate (2HG), a natural oncometabolite that can inhibit TET activity.[4] In cancers with mutations in the TET2 gene, the cells have reduced, but not completely absent, TET activity, often relying on the remaining function of TET1 and TET3 for survival. By further inhibiting this residual TET activity, this compound pushes the cancer cells beyond a critical threshold, leading to their selective elimination.[5] This targeted approach spares healthy cells with normal TET function, which is the basis for its therapeutic index.
Figure 1. Mechanism of action of this compound in normal versus TET2-mutant cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the critical appraisal of this compound. Below are summaries of the typical protocols used in the preclinical evaluation of this compound.
1. In Vitro Cell Viability and IC50 Determination
-
Cell Lines: A panel of human leukemia cell lines with varying TET2 mutation status (e.g., K562, SIG-M5, MOLM13) and normal bone marrow-derived mononuclear cells are used.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Analysis: Cell viability is assessed using a standard method such as the colorimetric MTT assay or a cell counter that distinguishes live from dead cells.
-
Calculation: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
2. 5-hydroxymethylcytosine (5hmC) Quantification
-
Treatment: Leukemia cell lines are treated with this compound for a defined period (e.g., 12-24 hours).
-
DNA Extraction: Genomic DNA is extracted from the treated cells.
-
Dot Blot Analysis: A specified amount of genomic DNA is spotted onto a nitrocellulose membrane. The membrane is then probed with a primary antibody specific for 5hmC, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).
-
Quantification: The signal intensity of the dots is quantified and normalized to the total amount of DNA loaded (often visualized by methylene blue staining).
Figure 2. Experimental workflow for the quantification of 5hmC levels.
3. In Vivo Xenograft Mouse Model
-
Animal Model: Immunodeficient mice (e.g., NSG mice) are used.
-
Tumor Implantation: Human leukemia cells (e.g., SIG-M5) are subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. This compound is administered via a specified route (e.g., oral gavage) and schedule.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed. Blood and other organs may be collected for further analysis.
Conclusion
The preclinical data available for this compound strongly support its potential as a targeted therapeutic for TET2-mutant malignancies. Its calculated therapeutic index, coupled with demonstrated efficacy and tolerability in animal models, provides a solid foundation for its continued development. The selective mechanism of action, which exploits the reliance of TET2-mutant cells on residual TET activity, is a key differentiator. Further studies, including comprehensive toxicology assessments and eventually human clinical trials, are necessary to fully elucidate the therapeutic potential and safety profile of this compound in a clinical setting. The experimental protocols and data presented in this guide offer a framework for the ongoing evaluation and comparison of this compound and other emerging TET inhibitors.
References
- 1. TET2 Modulators for the Treatment of Cancer and Inflammatory Diseases - NYU TOV Licensing [license.tov.med.nyu.edu]
- 2. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 3. A Therapeutic Strategy for Preferential Targeting of TET2-Mutant and TET Dioxygenase–Deficient Cells in Myeloid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. publications.cuni.cz [publications.cuni.cz]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
